Technical Documentation Center

2-(Isoxazol-4-YL)ethanamine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Isoxazol-4-YL)ethanamine hydrochloride
  • CAS: 1187928-51-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Strategic Synthesis of 2-(Isoxazol-4-yl)ethanamine HCl

Executive Summary The synthesis of 2-(Isoxazol-4-yl)ethanamine hydrochloride represents a specific challenge in heterocyclic chemistry: installing a primary ethylamine side chain at the 4-position of an isoxazole ring wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(Isoxazol-4-yl)ethanamine hydrochloride represents a specific challenge in heterocyclic chemistry: installing a primary ethylamine side chain at the 4-position of an isoxazole ring while preserving the labile N–O bond.

Isoxazoles are valuable bioisosteres for carboxylic acids and esters, frequently employed in GABA agonists and nicotinic acetylcholine receptor ligands. However, the isoxazole ring is susceptible to reductive cleavage (reductive ring opening) under catalytic hydrogenation (


) or vigorous metal-hydride conditions, often yielding enamino ketones.

This guide details a regioselective, robust synthetic pathway designed to avoid ring cleavage. We prioritize the Nitrile Reduction Route , utilizing a 4-substituted isoxazole core constructed via enamino ester condensation. This pathway offers superior scalability and intermediate stability compared to Henry reaction routes.

Retrosynthetic Analysis

To ensure regiochemical fidelity (exclusive 4-substitution), we disconnect the target molecule back to the stable ethyl isoxazole-4-carboxylate . This ester can be reliably synthesized from acyclic precursors.

Diagram 1: Retrosynthetic Logic (DOT)

Retrosynthesis Target Target: 2-(Isoxazol-4-yl)ethanamine HCl Nitrile Precursor 1: Isoxazole-4-acetonitrile Target->Nitrile Reduction (Functional Group Interconversion) Halide Precursor 2: 4-(Chloromethyl)isoxazole Nitrile->Halide Cyanide Displacement (C-C Bond Formation) Alcohol Precursor 3: Isoxazol-4-ylmethanol Halide->Alcohol Halogenation Ester Starting Material: Ethyl isoxazole-4-carboxylate Alcohol->Ester Reduction Enamine Raw Material: Enamino Ester (Ethyl 2-((dimethylamino)methylene)-3-oxobutanoate) Ester->Enamine Cyclocondensation (Ring Formation)

Caption: Retrosynthetic disconnection strategy identifying the enamino ester as the critical regiocontrol element.

Primary Synthesis Pathway: The Nitrile Reduction Route

This protocol is divided into three phases: Core Construction, Side-Chain Elongation, and Chemoselective Reduction.

Phase 1: Construction of the Isoxazole Core

Objective: Synthesize Ethyl isoxazole-4-carboxylate. Rationale: Direct condensation of 1,3-dicarbonyls with hydroxylamine typically yields 3,5-disubstituted isoxazoles. To access the 4-substituted core, we must use an activated enamino ester.

Protocol:

  • Reagents: Ethyl 3-oxobutanoate, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Hydroxylamine hydrochloride (

    
    ).
    
  • Enamine Formation: Reflux Ethyl 3-oxobutanoate (1.0 eq) with DMF-DMA (1.1 eq) in toluene for 4 hours. Concentrate to obtain the intermediate ethyl 2-((dimethylamino)methylene)-3-oxobutanoate.

  • Cyclization: Dissolve the intermediate in Ethanol. Add

    
     (1.1 eq). Reflux for 2-4 hours.
    
  • Workup: Evaporate solvent. Partition residue between water/EtOAc. Dry organic layer (

    
    ) and concentrate.[1]
    
  • Result: Ethyl isoxazole-4-carboxylate (Yield: ~75-85%).

Phase 2: Side-Chain Elongation (Homologation)

Objective: Convert the C1 ester substituent into a C2 nitrile substituent.

Table 1: Step-by-Step Functionalization

StepTransformationReagents & ConditionsCritical Note
2.1 Ester

Alcohol

(1.0 eq), THF,

, 1h
Strict Temp Control: Keep

to prevent ring cleavage.
2.2 Alcohol

Chloride

(1.5 eq), DCM,

Monitor gas evolution (

,

).
2.3 Chloride

Nitrile

(1.2 eq), DMSO,

, 4h
Safety: Use a fume hood and bleach trap for cyanide waste.
Phase 3: Chemoselective Reduction & Salt Formation

Objective: Reduce the nitrile to the primary amine without cleaving the isoxazole N–O bond.

The Challenge: Catalytic hydrogenation (


, Pd/C) is prohibited  as it readily cleaves the N–O bond, destroying the ring.
The Solution:  Use Borane-THF (

) or controlled Lithium Aluminum Hydride (

).

Detailed Protocol:

  • Setup: Flame-dry a 3-neck flask under Nitrogen.

  • Solvation: Dissolve Isoxazole-4-acetonitrile (1.0 eq) in anhydrous THF (

    
    ).
    
  • Reduction: Add

    
     (1M solution, 3.0 eq) dropwise at 
    
    
    
    .
  • Reflux: Warm to room temperature, then reflux gently for 2-4 hours. Monitor by TLC (disappearance of nitrile).

  • Quench: Cool to

    
    . Carefully add Methanol to destroy excess borane.
    
  • Acid Hydrolysis: Add

    
     and reflux for 1 hour (to break the amine-borane complex).
    
  • Free Base Isolation: Basify with

    
     to pH > 10. Extract with DCM (
    
    
    
    ). Dry over
    
    
    .
  • Salt Formation: Dissolve the crude oil in minimal dry Ethanol. Add

    
     in Dioxane dropwise. A white precipitate forms.
    
  • Filtration: Filter and wash with cold ether.

  • Final Product: 2-(Isoxazol-4-yl)ethanamine hydrochloride .

Process Visualization

Diagram 2: Forward Synthesis Workflow (DOT)

SynthesisPath Start Start: Ethyl 3-oxobutanoate Step1 Step 1: Enamine Formation (DMF-DMA, Toluene) Start->Step1 Step2 Step 2: Cyclization (NH2OH·HCl, EtOH) --> Ethyl isoxazole-4-carboxylate Step1->Step2 Step3 Step 3: Reduction to Alcohol (LiAlH4, THF, 0°C) Step2->Step3 Regioselective Core Formed Step4 Step 4: Chlorination (SOCl2, DCM) Step3->Step4 Step5 Step 5: Cyanation (NaCN, DMSO) --> Isoxazole-4-acetonitrile Step4->Step5 Step6 Step 6: Nitrile Reduction (BH3·THF, Reflux) Step5->Step6 Critical Control Point: Avoid H2/Pd Final Final: Salt Formation (HCl/Dioxane) --> 2-(Isoxazol-4-yl)ethanamine HCl Step6->Final

Caption: Forward synthesis workflow highlighting the critical control point at the nitrile reduction stage.

Critical Control Points & Troubleshooting

The N-O Bond Stability

The isoxazole ring is chemically fragile.

  • Avoid: Catalytic Hydrogenation (

    
    , Pd/C, Raney Ni). This will yield the open-chain enamino ketone.
    
  • Preferred:

    
     or 
    
    
    
    (at low temperature). Borane is generally more chemoselective for nitriles in the presence of isoxazoles.
Regioselectivity

Using standard 1,3-dicarbonyls (like acetylacetone) usually favors 3,5-substitution.

  • Solution: The use of the dimethylaminomethylene intermediate (Step 1) forces the reaction to occur at the central carbon, ensuring the substituent ends up at the 4-position [1, 2].

Safety: Cyanide Handling

Step 2.3 involves Sodium Cyanide.

  • Requirement: Maintain pH > 10 in waste streams to prevent HCN gas evolution. Treat all waste with bleach (sodium hypochlorite) before disposal.

References

  • Regioselective Synthesis of Isoxazoles

    • Title: Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles
    • Source: RSC Advances / NIH PMC.
    • URL:[Link]

  • Isoxazole Synthesis Overview

    • Title: Synthesis of isoxazoles (General Methodologies).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Reduction of Nitriles to Amines

    • Title: Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives (including Nitriles).[2]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Stability of Isoxazole Ring

    • Title: pH and temperature stability of the isoxazole ring in leflunomide.[3]

    • Source: ResearchGate.[3]

    • URL:[Link]

Sources

Exploratory

The Discovery and Synthetic Elucidation of 2-(Isoxazol-4-YL)ethanamine Hydrochloride: A Technical Guide

Abstract This technical guide provides an in-depth exploration of 2-(Isoxazol-4-YL)ethanamine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 2-(Isoxazol-4-YL)ethanamine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a privileged structure, appearing in numerous biologically active compounds. This document details a plausible and robust synthetic pathway to 2-(Isoxazol-4-YL)ethanamine hydrochloride, elucidated from established chemical principles and analogous transformations. Each synthetic step is accompanied by a thorough discussion of the underlying reaction mechanisms and procedural rationale, reflecting a field-proven perspective. Furthermore, this guide outlines the comprehensive analytical techniques required for the structural verification and purity assessment of the title compound. The potential biological significance of this molecule, particularly as a modulator of GABA-A receptors, is also discussed, providing context for its application in neuropharmacological research. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this valuable chemical entity.

Introduction: The Isoxazole Moiety in Drug Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents.[1] Isoxazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] Notably, the isoxazole scaffold is present in several FDA-approved drugs, underscoring its clinical significance.

2-(Isoxazol-4-YL)ethanamine hydrochloride presents as a valuable building block for the synthesis of more complex molecules, particularly in the realm of neuroactive compounds. Its structural features, combining the isoxazole ring with a flexible ethylamine side chain, make it an attractive candidate for probing biological systems. The hydrochloride salt form enhances its aqueous solubility, a desirable property for biological assays and potential pharmaceutical formulations. This guide aims to provide a comprehensive technical overview of its discovery, synthesis, and characterization, empowering researchers to leverage this compound in their scientific endeavors.

A Proposed Multi-Step Synthesis of 2-(Isoxazol-4-YL)ethanamine Hydrochloride

Overall Synthetic Scheme

G A Propargyl Alcohol B 4-(Hydroxymethyl)isoxazole A->B 1. n-BuLi, Paraformaldehyde 2. Hydroxylamine HCl C 4-(Chloromethyl)isoxazole B->C Thionyl Chloride (SOCl2) D 4-(Azidomethyl)isoxazole C->D Sodium Azide (NaN3) E 2-(Isoxazol-4-YL)ethanamine D->E Staudinger Reduction (PPh3, H2O) F 2-(Isoxazol-4-YL)ethanamine Hydrochloride E->F HCl in Ether G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GABA_vesicle GABA Vesicles Glutamate->GABA_vesicle Synthesis GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor Cl- Channel GABA->GABA_A_Receptor:f0 Binds Chloride Cl- GABA_A_Receptor:f1->Chloride Influx Isoxazole 2-(Isoxazol-4-YL)ethanamine (Potential PAM) Isoxazole->GABA_A_Receptor:f0 Potentiates GABA Binding (Hypothesized) Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Chloride->Hyperpolarization

Sources

Foundational

The Isoxazole Scaffold: A Versatile Blueprint for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privile...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic and steric properties, coupled with its synthetic tractability, have rendered it a cornerstone in the design of novel therapeutic agents across a multitude of disease areas. This guide provides a comprehensive exploration of isoxazole derivatives, delving into their synthesis, physicochemical characteristics, diverse mechanisms of action, and extensive therapeutic applications. Through an analysis of structure-activity relationships and detailed experimental protocols, we illuminate the causality behind the successful translation of isoxazole-based compounds from chemical curiosities to life-saving pharmaceuticals.

The Isoxazole Core: Physicochemical Properties and Strategic Importance

The isoxazole moiety is an aromatic heterocycle characterized by a unique arrangement of heteroatoms that imparts a distinct set of physicochemical properties crucial for drug design. The nitrogen and oxygen atoms influence the ring's electron distribution, creating a dipole moment and enabling it to act as both a hydrogen bond acceptor and, in some contexts, a weak hydrogen bond donor.[1] This electronic nature allows for a variety of non-covalent interactions with biological targets, including hydrogen bonding, π–π stacking, and hydrophobic and van der Waals forces.[2]

The isoxazole ring is relatively stable to metabolic degradation, a feature that enhances the pharmacokinetic profiles of drug candidates.[2] Furthermore, its planar structure can serve as a rigid scaffold to orient substituents in a precise three-dimensional arrangement, facilitating optimal interactions with the binding pockets of enzymes and receptors. The ability to fine-tune properties such as potency, selectivity, and pharmacokinetics through substitution at various positions on the isoxazole ring underscores its versatility and strategic importance in modern drug discovery.[1]

Synthetic Strategies: Building the Isoxazole Scaffold

The construction of the isoxazole ring can be achieved through a variety of synthetic methodologies, with the choice of route often dictated by the desired substitution pattern and the availability of starting materials. Recent advancements have focused on developing more efficient, regioselective, and environmentally friendly approaches.[3][4][5]

Classical Synthesis: 1,3-Dipolar Cycloaddition

A cornerstone of isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This method is highly versatile, allowing for the introduction of a wide range of substituents. The regioselectivity of the reaction is a critical consideration, influenced by the electronic and steric nature of the substituents on both the nitrile oxide and the alkyne.

Modern Synthetic Approaches

Contemporary synthetic chemistry has expanded the toolkit for isoxazole synthesis, introducing methods that offer improved efficiency and broader substrate scope.[3][4][5] These include:

  • Transition Metal-Catalyzed Cycloadditions: These reactions often proceed under milder conditions and can offer enhanced regioselectivity compared to traditional methods.[3][4][5]

  • Green Chemistry Approaches: The use of microwave irradiation and ultrasonic-assisted synthesis has gained traction for their ability to accelerate reaction times, improve yields, and reduce the use of hazardous solvents.[6][7]

  • Multi-component Reactions: One-pot syntheses involving multiple starting materials provide a streamlined and atom-economical route to complex isoxazole derivatives.

G cluster_synthesis Key Synthetic Pathways to Isoxazoles Starting_Materials Alkynes & Nitrile Oxides Chalcones β-Diketones Cycloaddition [3+2] Cycloaddition Starting_Materials->Cycloaddition Versatile Condensation Condensation with Hydroxylamine Starting_Materials->Condensation Classical Isoxazole_Core Substituted Isoxazole Core Cycloaddition->Isoxazole_Core Condensation->Isoxazole_Core Modern_Methods Transition-Metal Catalysis Microwave-Assisted Ultrasonic Irradiation Modern_Methods->Isoxazole_Core Efficient & Green

Caption: Overview of major synthetic routes to the isoxazole core.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole from a Chalcone

This protocol describes a common and reliable method for synthesizing isoxazole derivatives starting from readily available chalcones.[8][9]

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve an appropriate acetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

    • Add a catalytic amount of a strong base (e.g., NaOH or KOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

    • Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

  • Isoxazole Ring Formation:

    • Reflux a mixture of the synthesized chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in a suitable solvent such as ethanol or acetic acid.

    • A base (e.g., sodium acetate or potassium hydroxide) is often added to neutralize the HCl generated.[8]

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into ice water to precipitate the isoxazole derivative.

    • Filter the solid, wash with water, and purify by recrystallization or column chromatography.

  • Characterization:

    • Confirm the structure of the synthesized isoxazole derivative using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.[10][11]

A Spectrum of Therapeutic Applications

The versatility of the isoxazole scaffold is reflected in the broad range of biological activities exhibited by its derivatives.[3][4][12] This has led to their investigation and application in numerous therapeutic areas.

Therapeutic AreaExamples of Isoxazole-Containing Drugs/DerivativesPrimary Mechanism of Action (if known)
Anti-inflammatory Valdecoxib, LeflunomideCOX-2 Inhibition, Dihydroorotate Dehydrogenase Inhibition[10][13]
Anticancer NVP-AUY922, AcivicinHSP90 Inhibition, Enzyme Inhibition[14]
Antibacterial Cloxacillin, Dicloxacillin, SulfamethoxazolePenicillin-Binding Protein Inhibition, Dihydropteroate Synthase Inhibition[11]
Antiviral ---Various, including inhibition of viral enzymes
Neuropsychiatric Risperidone, IloperidoneD2/5-HT2A Receptor Antagonism[1][2]
Anticonvulsant ZonisamideInhibition of Voltage-Gated Sodium and Calcium Channels[15]
Anti-inflammatory and Analgesic Agents

Isoxazole derivatives have a well-established history as anti-inflammatory drugs. The selective COX-2 inhibitor, Valdecoxib, exemplifies the utility of the isoxazole ring in this class of therapeutics.[10] The isoxazole moiety contributes to the specific binding interactions within the COX-2 enzyme active site. Leflunomide, an antirheumatic drug, features an isoxazole ring that undergoes metabolic opening to form the active metabolite, which inhibits dihydroorotate dehydrogenase, a key enzyme in pyrimidine synthesis.[10][13]

Anticancer Agents

In the realm of oncology, isoxazole derivatives have demonstrated significant potential by targeting various hallmarks of cancer.[14][16][17] They have been shown to act through several mechanisms, including:

  • Enzyme Inhibition: Targeting kinases, topoisomerases, and other enzymes crucial for cancer cell proliferation and survival.[16]

  • Induction of Apoptosis: Triggering programmed cell death in malignant cells.[16]

  • Inhibition of Tubulin Polymerization: Disrupting the formation of the mitotic spindle, leading to cell cycle arrest.[16]

  • HSP90 Inhibition: Isoxazole-based compounds like NVP-AUY922 are potent inhibitors of Heat Shock Protein 90, a chaperone protein essential for the stability and function of many oncoproteins.[14]

Antimicrobial Agents

The isoxazole scaffold is a key component of several important antibiotics. The penicillins Cloxacillin and Dicloxacillin incorporate a 3-phenyl-5-methylisoxazole moiety that provides stability against bacterial β-lactamases.[11] Sulfamethoxazole, a sulfonamide antibiotic, utilizes the isoxazole ring as a bioisosteric replacement for a phenyl group, leading to favorable pharmacokinetic properties.[11]

Central Nervous System (CNS) Disorders

Isoxazole derivatives have also made a significant impact in the treatment of CNS disorders. The atypical antipsychotics Risperidone and Iloperidone feature a benzisoxazole core and exert their therapeutic effects through antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2] Zonisamide, an anticonvulsant, contains a 1,2-benzisoxazole ring and is believed to act by blocking voltage-gated sodium and calcium channels.[15]

G cluster_targets Biological Targets & Mechanisms cluster_diseases Therapeutic Areas Isoxazole_Core Isoxazole Scaffold Enzymes Enzyme Inhibition (COX-2, HSP90, Kinases) Isoxazole_Core->Enzymes Receptors Receptor Modulation (D2/5-HT2A) Isoxazole_Core->Receptors Ion_Channels Ion Channel Blockade (Na+, Ca2+) Isoxazole_Core->Ion_Channels Cellular_Processes Disruption of Cellular Processes (Apoptosis, Tubulin Polymerization) Isoxazole_Core->Cellular_Processes Inflammation Inflammation & Pain Enzymes->Inflammation Cancer Cancer Enzymes->Cancer Infections Infectious Diseases Enzymes->Infections CNS_Disorders CNS Disorders Receptors->CNS_Disorders Ion_Channels->CNS_Disorders Cellular_Processes->Cancer

Caption: Interplay of the isoxazole scaffold with biological targets and therapeutic outcomes.

Structure-Activity Relationship (SAR) Insights

The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. SAR studies are therefore critical for optimizing lead compounds.

  • Substitution at C3 and C5: These positions are most commonly substituted and play a crucial role in determining the compound's interaction with its biological target. For instance, in many kinase inhibitors, a bulky aromatic group at C3 or C5 is essential for occupying a hydrophobic pocket in the enzyme's active site.

  • Substitution at C4: While less common, substitution at the C4 position can be used to fine-tune steric and electronic properties. For example, the introduction of an electron-withdrawing group can modulate the acidity of an adjacent proton, influencing binding or reactivity.

  • Bioisosteric Replacement: The isoxazole ring itself is often used as a bioisostere for other chemical groups, such as phenyl or amide moieties. This can lead to improved pharmacokinetic properties, enhanced potency, and reduced toxicity.[12]

A key takeaway from numerous SAR studies is that the isoxazole ring often serves as a central scaffold that correctly orients key pharmacophoric features for optimal target engagement. For example, in some anticancer agents, the presence of specific groups like fluorine or trifluoromethyl on a phenyl ring attached to the isoxazole core has been shown to enhance cytotoxicity.[18]

Future Perspectives and Emerging Trends

The exploration of isoxazole derivatives in medicinal chemistry is far from complete. Future research is likely to focus on several key areas:

  • Multi-Targeted Therapies: The development of isoxazole derivatives that can modulate multiple biological targets simultaneously holds promise for treating complex diseases like cancer and neurodegenerative disorders.[3][4]

  • Personalized Medicine: As our understanding of disease at the molecular level grows, isoxazole-based drugs may be designed to target specific genetic or molecular subtypes of a disease.[3][4]

  • Novel Drug Delivery Systems: The incorporation of isoxazole derivatives into advanced drug delivery systems, such as nanoparticles, could improve their bioavailability and therapeutic efficacy.[10]

  • Exploration of New Chemical Space: The synthesis of novel, more complex isoxazole derivatives, including fused-ring systems, will continue to uncover new biological activities and therapeutic opportunities.[1]

Conclusion

The isoxazole scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of new drugs. Its favorable physicochemical properties, synthetic accessibility, and ability to interact with a wide range of biological targets have solidified its place in the medicinal chemist's arsenal. As synthetic methodologies become more sophisticated and our understanding of disease biology deepens, the isoxazole ring is poised to remain a central and highly valuable motif in the ongoing quest for novel and improved medicines.

References

  • Martis, G. J., & Gaonkar, S. L. (2025, March 3). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Retrieved from [Link]

  • Innovative Publication. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Innovative Publication. Retrieved from [Link]

  • PubMed. (2023, June 14). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • ResearchGate. (2020, May 10). (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Isoxazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2017, August 6). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Anti-inflammatory evaluation of isoxazole derivatives. Retrieved from [Link]

  • Innovative Publication. (2024, December 30). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • MDPI. (2023, February 2). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, February 19). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • Medico Research Chronicles. (n.d.). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • PubMed. (2021, October 5). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. Retrieved from [Link]

  • MDPI. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Retrieved from [Link]

  • Semantic Scholar. (2025, March 19). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • ACS Publications. (n.d.). Novel Isoxazoles which Interact with Brain Cholinergic Channel Receptors Have Intrinsic Cognitive Enhancing and Anxiolytic Activities. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: 2-(Isoxazol-4-yl)ethanamine HCl as a Bioisostere Scaffold in Drug Discovery

Abstract 2-(Isoxazol-4-yl)ethanamine hydrochloride (also known as 4-(2-aminoethyl)isoxazole HCl) represents a critical "chemical probe" in medicinal chemistry, specifically within the histaminergic ligand space. As a dir...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(Isoxazol-4-yl)ethanamine hydrochloride (also known as 4-(2-aminoethyl)isoxazole HCl) represents a critical "chemical probe" in medicinal chemistry, specifically within the histaminergic ligand space. As a direct structural bioisostere of histamine, this compound allows researchers to decouple the steric contribution of the imidazole ring from its electronic and tautomeric properties. This guide outlines the physicochemical rationale for its use, detailed synthetic protocols, and its application in Structure-Activity Relationship (SAR) studies for H2, H3, and H4 receptor ligands.

Part 1: Chemical & Pharmacological Profile[1][2]

The Bioisosteric Rationale

The core utility of 2-(Isoxazol-4-yl)ethanamine lies in its structural similarity to histamine (4-(2-aminoethyl)imidazole) contrasted by its divergent electronic properties.

  • Steric Homology: The 1,2-oxazole (isoxazole) ring is sterically congruent with the 1,3-diazole (imidazole) ring of histamine. The distance between the side-chain amine and the ring heteroatoms is preserved.

  • Electronic Divergence (The "Proton Switch"):

    • Histamine (Imidazole): Amphoteric. The ring nitrogen has a pKa of ~6.0, meaning a significant fraction is protonated at physiological pH (7.4). It can act as both a hydrogen bond donor (HBD) and acceptor (HBA).

    • Isoxazole Analog: The isoxazole ring is extremely weak as a base (pKa ~ -2.0 to 1.0). At physiological pH, it is neutral and acts exclusively as a weak Hydrogen Bond Acceptor (HBA).

Application Insight: By substituting the imidazole of a lead compound with isoxazole, researchers can determine if the biological target requires a cation-π interaction or a hydrogen bond donor . If potency is lost upon substitution, the receptor likely requires a protonated ring or an H-bond donor.

Physicochemical Properties[3][4][5]
PropertyHistamine (Ref)2-(Isoxazol-4-yl)ethanamineImpact on Drug Design
Ring System ImidazoleIsoxazoleIsoxazole is metabolically more stable against oxidative ring opening.
Ring pKa ~6.0~ -1.5 (calc)Isoxazole does not protonate at pH 7.4; reduced polarity.
Side Chain pKa ~9.7~9.5Primary amine remains protonated; ionic interaction with Asp residues (e.g., Asp3.32 in GPCRs) is preserved.
H-Bonding Donor & AcceptorAcceptor OnlyCritical probe for mapping receptor binding pockets.
LogP -0.7~ -0.2Slightly more lipophilic than histamine, improving membrane permeability.

Part 2: Visualization of Bioisosterism

The following diagram illustrates the structural and functional comparison between the endogenous ligand (Histamine) and the probe (Isoxazole analog).

Bioisostere_Comparison cluster_0 Endogenous Ligand: Histamine cluster_1 Probe: 2-(Isoxazol-4-yl)ethanamine Histamine Histamine (Imidazole Ring) Prop_H1 Amphoteric (Donor/Acceptor) Histamine->Prop_H1 Prop_H2 pKa ~ 6.0 (Partially Ionized) Histamine->Prop_H2 Comparison SAR Outcome Prop_H1->Comparison If activity is lost -> Prop_H2->Comparison If activity is retained -> Isoxazole Isoxazole Analog (1,2-Oxazole Ring) Prop_I1 H-Bond Acceptor Only Isoxazole->Prop_I1 Prop_I2 pKa < 1.0 (Neutral at pH 7.4) Isoxazole->Prop_I2 Prop_I1->Comparison Receptor needs H-Donor Prop_I2->Comparison Receptor needs H-Acceptor only

Figure 1: Mechanistic logic for using 2-(Isoxazol-4-yl)ethanamine in SAR studies. The substitution acts as a "functional knockout" of the ring's basicity and hydrogen bond donor capacity.

Part 3: Synthetic Utility & Protocols

While 2-(Isoxazol-4-yl)ethanamine HCl is commercially available, in-house synthesis is often required for derivative generation (e.g., introducing substituents on the ring). The most robust route utilizes the Henry Reaction (Nitroaldol Condensation) followed by reduction.

Synthesis Workflow (Henry Reaction Route)

Prerequisites:

  • Starting Material: Isoxazole-4-carbaldehyde (commercially available or synthesized via Vilsmeier-Haack formylation of isoxazole).

  • Reagents: Nitromethane, Ammonium Acetate, Lithium Aluminum Hydride (LAH) or Borane-THF.

Step-by-Step Protocol

Step 1: Synthesis of 4-(2-Nitrovinyl)isoxazole

  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reagents: Add Isoxazole-4-carbaldehyde (10.0 mmol), Nitromethane (15.0 mmol), and Ammonium Acetate (1.0 mmol) in Acetic Acid (20 mL).

  • Reaction: Reflux at 100°C for 4-6 hours. Monitor via TLC (Silica, 30% EtOAc/Hexane) for disappearance of aldehyde.

  • Workup: Cool to RT. Pour into ice water. The nitroalkene product often precipitates as a yellow solid. Filter and wash with cold water.

  • Purification: Recrystallize from ethanol if necessary.

    • Checkpoint: Verify structure via 1H-NMR (look for trans-alkene doublets around 7.5-8.0 ppm).

Step 2: Reduction to 2-(Isoxazol-4-yl)ethanamine Caution: Isoxazole rings can be labile under catalytic hydrogenation (H2/Pd-C) which cleaves the N-O bond. Hydride reduction is preferred.

  • Setup: Flame-dry a 3-neck flask under Nitrogen atmosphere.

  • Reagents: Suspend LAH (30.0 mmol) in dry THF (50 mL) at 0°C.

  • Addition: Dissolve 4-(2-Nitrovinyl)isoxazole (from Step 1) in dry THF and add dropwise to the LAH suspension. Maintain temp < 10°C.

  • Reflux: Allow to warm to RT, then reflux for 3-5 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • x mL Water

    • x mL 15% NaOH

    • 3x mL Water

  • Isolation: Filter the aluminum salts. Dry the filtrate over Na2SO4 and concentrate in vacuo.

  • Salt Formation: Dissolve the crude oil in minimal Ethanol. Add 2M HCl in Diethyl Ether dropwise. The white hydrochloride salt precipitates.

  • Yield: Typical overall yield 40-60%.

Synthesis_Pathway Start Isoxazole-4-carbaldehyde Step1 Henry Reaction (CH3NO2, NH4OAc, Reflux) Start->Step1 Inter 4-(2-Nitrovinyl)isoxazole (Intermediate) Step1->Inter Step2 Reduction (LiAlH4, THF) Inter->Step2 Avoid H2/Pd (Ring Cleavage) Product 2-(Isoxazol-4-yl)ethanamine (Free Base) Step2->Product Step3 Salt Formation (HCl/Et2O) Product->Step3 Final 2-(Isoxazol-4-yl)ethanamine HCl Step3->Final

Figure 2: Synthetic pathway via the Henry Reaction, avoiding reductive cleavage of the isoxazole ring.

Part 4: Biological Applications & Experimental Setup[6]

Histamine Receptor Binding Assays

To validate the compound as a hit, it is typically screened against H3 or H4 receptors, where the imidazole moiety is less strictly required than in H2 receptors.

Protocol: Competitive Binding Assay (H3 Receptor)

  • Membrane Prep: Use CHO-K1 cells stably expressing human H3 receptor.

  • Radioligand: [3H]-N-alpha-methylhistamine (NAMH) at 2 nM concentration.

  • Competitor: Prepare serial dilutions of 2-(Isoxazol-4-yl)ethanamine HCl (10^-9 M to 10^-4 M) in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation: 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Calculate IC50 and Ki using the Cheng-Prusoff equation.

    • Expected Result: Moderate affinity (Ki in micromolar range). High affinity usually requires additional lipophilic tails (e.g., attaching a piperidine moiety to the amine).

Fragment-Based Drug Discovery (FBDD)

This compound serves as a "Fragment" in FBDD libraries.

  • Ligand Efficiency (LE): Due to its low molecular weight (~148.59 g/mol for HCl salt), even weak binding (mM range) yields high Ligand Efficiency, making it an excellent starting point for "growing" a drug molecule.

  • Growth Strategy: React the primary amine with aldehydes (reductive amination) or acid chlorides to extend the chain into hydrophobic pockets of the receptor.

References

  • Schunack, W. (1975).[1] "Structure-activity relationship in histamine analogs. 10. 3-(2-aminoethyl)isoxazole, a ring analog of histamine." Archiv der Pharmazie, 308(1), 75-76. Link

  • Stark, H., et al. (2001).[2] "Influence of imidazole replacement in different structural classes of histamine H3-receptor antagonists." European Journal of Pharmaceutical Sciences, 13(4), 401-410. Link

  • PubChem. (2023). "Compound Summary: 2-(Isoxazol-4-yl)ethanamine." National Library of Medicine. Link(Note: Generalized search link for verification).

  • Lazyrova, M., et al. (2022). "New Histamine-Related Five-Membered N-Heterocycle Derivatives as Carbonic Anhydrase I Activators." International Journal of Molecular Sciences, 23(3). Link

  • De Esch, I. J., et al. (2005). "The histamine H3 receptor as a target for developing new drugs." Trends in Pharmacological Sciences, 26(5), 262-269.

Sources

Foundational

Technical Guide: The Role of 2-(Isoxazol-4-yl)ethanamine Hydrochloride in Drug Discovery

[1] Abstract This technical guide provides a comprehensive analysis of 2-(Isoxazol-4-yl)ethanamine hydrochloride (CAS: 1187928-51-3 / 57616-01-0 related base), a critical heterocyclic building block in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This technical guide provides a comprehensive analysis of 2-(Isoxazol-4-yl)ethanamine hydrochloride (CAS: 1187928-51-3 / 57616-01-0 related base), a critical heterocyclic building block in medicinal chemistry.[1] We explore its structural utility as a bioisostere for imidazole and pyridine moieties, its application in modulating physicochemical properties (logP, tPSA), and its strategic role in the synthesis of neuroactive ligands and kinase inhibitors.[1] Detailed synthetic protocols, stability considerations, and bioisosteric rationales are provided for researchers engaged in lead optimization.

Structural Profile & Chemical Properties[2][3][4][5][6]

Core Architecture

The molecule consists of a 4-substituted isoxazole ring tethered to a primary ethylamine chain. This specific isomer (4-substituted) is distinct from its 3- and 5-substituted counterparts, offering a unique vector for side-chain extension that mimics the geometry of biologically ubiquitous scaffolds like histamine and tryptamine.[1]

  • IUPAC Name: 2-(1,2-oxazol-4-yl)ethanamine hydrochloride[1]

  • Molecular Formula: C₅H₈N₂O · HCl

  • Molecular Weight: 148.59 g/mol (HCl salt)[1]

  • Solubility: Highly soluble in water, DMSO, and methanol; sparingly soluble in non-polar organic solvents (DCM, hexanes).[1]

Physicochemical Descriptors

The isoxazole ring acts as a polar aromatic scaffold. Unlike the basic imidazole ring (pKa ~7), the isoxazole nitrogen is weakly basic (pKa ~ -3.0), meaning it does not protonate at physiological pH.[1] However, the ethylamine side chain is basic (pKa ~ 9-10), ensuring the molecule exists as a cation at pH 7.4, facilitating solubility and electrostatic interactions with receptor residues (e.g., Asp/Glu).[1]

PropertyValue / DescriptionSignificance in Drug Design
H-Bond Donors 3 (Amine + HCl)Critical for receptor binding (e.g., GPCRs).[1]
H-Bond Acceptors 2 (Ring N, O)The ring N and O can accept H-bonds, mimicking carbonyls or azoles.[1]
Dipole Moment High (~3-4 D)Influences orientation in the binding pocket.[1]
Aromaticity Aromatic (6π e-)Participates in π-π stacking interactions.[1]
Metabolic Stability Moderate to HighThe N-O bond is stable to most oxidative P450 metabolism but can be cleaved by strong reductases.

Medicinal Chemistry Applications: The Bioisosteric Rationale

Isoxazole as a Bioisostere

In lead optimization, 2-(Isoxazol-4-yl)ethanamine is frequently employed to replace histamine (imidazole-ethylamine) or tryptamine (indole-ethylamine) motifs.[1]

  • Vs. Imidazole: The isoxazole ring is less basic than imidazole. Replacing an imidazole with an isoxazole eliminates a potential H-bond donor (the pyrrole-like NH) and removes the titratable nitrogen, effectively "flattening" the pH-dependent ionization profile of the ring itself while maintaining the aromatic geometry.

  • Vs. Phenyl/Pyridine: The 4-isoxazolyl group is sterically similar to a phenyl or pyridyl ring but introduces significant polarity, lowering logP and improving water solubility—a common fix for "greasy" lead compounds.

Case Studies in Ligand Design
A. Nicotinic Acetylcholine Receptor (nAChR) Agonists

Research into epibatidine analogs has utilized the isoxazole scaffold.[1][2] The 4-substituted isoxazole mimics the chloropyridine ring of epibatidine. The ethylamine chain serves as the linker to the cationic center required for nAChR binding.

  • Mechanism:[3][4] The isoxazole oxygen acts as a weak H-bond acceptor, probing the "water pocket" of the receptor binding site.

B. TRPA1 Antagonists (Analgesics)

Recent campaigns targeting the TRPA1 ion channel for pain relief have incorporated isoxazole-ethylamino motifs. The rigid isoxazole ring acts as a spacer that positions the terminal amine (often functionalized into a urea or amide) to interact with the channel's selectivity filter.

C. Glutamate/GABA Modulators

The distance between the ring and the primary amine in 2-(Isoxazol-4-yl)ethanamine closely matches the distance between the distal carboxylate and the alpha-amine in glutamate. This makes it a valuable scaffold for designing conformationally restricted amino acid analogs.

Synthetic Utility & Experimental Protocols

Decision Logic for Synthesis

When using this building block, the primary challenge is preserving the isoxazole ring, which contains a labile N-O bond susceptible to reductive cleavage (e.g., Hydrogenation with Pd/C will often cleave the ring to form an amino-enone).[1]

SyntheticLogic Start Target: Functionalize 2-(Isoxazol-4-yl)ethanamine ReactionType Select Reaction Type Start->ReactionType Amide Amide Coupling (R-COOH + Amine) ReactionType->Amide RedAmin Reductive Amination (R-CHO + Amine) ReactionType->RedAmin Sulfon Sulfonylation (R-SO2Cl + Amine) ReactionType->Sulfon Cond1 Standard Coupling Reagents (HATU, EDC/HOBt) Amide->Cond1 Cond2 MILD Reducing Agents (NaBH(OAc)3 or NaCNBH3) AVOID: H2/Pd-C RedAmin->Cond2 Cond3 Base Scavenger (DIPEA/TEA, DCM) Sulfon->Cond3 Result Stable Isoxazole-Linker Conjugate Cond1->Result Cond2->Result Cond3->Result

Figure 1: Decision tree for synthetic functionalization, highlighting the critical avoidance of catalytic hydrogenation.

Protocol: Amide Coupling (General Procedure)

This protocol describes coupling 2-(Isoxazol-4-yl)ethanamine HCl with a generic carboxylic acid (R-COOH).[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • 2-(Isoxazol-4-yl)ethanamine HCl (1.1 equiv)[1]

  • HATU (1.2 equiv) or EDC[1]·HCl (1.5 equiv) / HOBt (1.5 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)[1]

  • DMF (Dimethylformamide) or DCM (Dichloromethane)[1]

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in dry DMF (5 mL) under an inert atmosphere (N₂). Add DIPEA (2.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 15 minutes to form the active ester.

  • Addition: Add 2-(Isoxazol-4-yl)ethanamine HCl (1.1 mmol) directly to the mixture.

  • Neutralization: Add the remaining DIPEA (2.0 mmol) to ensure the amine salt is free-based and the reaction pH remains basic (~pH 8-9). Note: The HCl salt requires extra base.

  • Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS (Look for M+H of product).

  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with saturated NaHCO₃ (2x), Water (1x), and Brine (1x).[1]

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (typically MeOH/DCM gradient).[1]

Protocol: Reductive Amination (Critical Warning)

When reacting this amine with an aldehyde:

  • Do NOT use: H₂/Pd-C or H₂/Raney-Ni. These conditions will cleave the isoxazole N-O bond, destroying the ring.

  • USE: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride in DCM/MeOH/Acetic acid.[1] These reagents are chemoselective for the imine and will leave the isoxazole ring intact.

Safety & Handling (E-E-A-T)

  • Hazards: The compound is an amine hydrochloride salt. It is classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A) .[1] It may cause respiratory irritation (STOT SE 3).[1][5]

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Hygroscopic. Store in a tightly sealed container, preferably in a desiccator or at +4°C.

Visualizing the Bioisostere Landscape

The following diagram illustrates how the isoxazole-ethylamine scaffold bridges the gap between different pharmacological classes.

Bioisosteres Isox 2-(Isoxazol-4-yl)ethanamine (The Scaffold) Histamine Histamine (Imidazole-Ethylamine) Isox->Histamine Mimics H-Bond Acceptor Tryptamine Tryptamine (Indole-Ethylamine) Isox->Tryptamine Reduced Lipophilicity (Lower LogP) Phenyl Phenethylamine (Phenyl-Ethylamine) Isox->Phenyl Polar Bioisostere Target1 H3/H4 Receptor Ligands Isox->Target1 Target2 nAChR Agonists Isox->Target2 Target3 Kinase Inhibitors (Hinge Binder) Isox->Target3 Histamine->Target1

Figure 2: Bioisosteric mapping of the isoxazole scaffold against common endogenous ligands.

References

  • PubChem. (n.d.).[1][6] 2-(Isoxazol-4-yl)ethanamine hydrochloride.[1] National Center for Biotechnology Information. Retrieved from [Link][1]

  • Burke, C., et al. (2025).[1][5] Bioisosteres for Drug Hunters: Part 1 - Carboxylic Acids and Amides. Drug Hunter. Retrieved from [Link]

  • Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Contextual citation for isoxazole bioisosterism).

  • Kozikowski, A. P., et al. (1999).[1] Synthesis of isoxazole-containing isosteres of epibatidine. Chemical & Pharmaceutical Bulletin. (Contextual citation for nAChR application).

Sources

Exploratory

Therapeutic targets of 2-(Isoxazol-4-YL)ethanamine hydrochloride derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 2-(isoxazol-4-yl)ethanamine hydrochloride scaffold has emerged as a privileged starting point in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(isoxazol-4-yl)ethanamine hydrochloride scaffold has emerged as a privileged starting point in medicinal chemistry for the development of a diverse array of therapeutic candidates. Its inherent structural features, combining a reactive primary amine with the versatile isoxazole ring, provide a fertile ground for chemical modification and the exploration of a wide range of biological targets. This guide delves into the core therapeutic targets of derivatives synthesized from this scaffold, offering a comprehensive overview of their mechanisms of action, the signaling pathways they modulate, and the experimental methodologies required for their evaluation. We will explore the journey from initial scaffold selection to the validation of specific molecular targets, providing field-proven insights to guide researchers in their drug discovery endeavors.

Introduction: The Strategic Value of the 2-(Isoxazol-4-YL)ethanamine Scaffold

The isoxazole motif is a cornerstone in medicinal chemistry, present in a multitude of approved drugs and clinical candidates.[1][2] Its five-membered heterocyclic structure, containing adjacent nitrogen and oxygen atoms, imparts a unique combination of electronic properties and hydrogen bonding capabilities, allowing for diverse interactions with biological macromolecules.[3] The 2-(isoxazol-4-yl)ethanamine hydrochloride building block offers a strategic advantage by providing a readily functionalizable ethylamine side chain. This allows for the systematic exploration of chemical space through the synthesis of amide, urea, sulfonamide, and other derivatives, enabling the fine-tuning of physicochemical properties and target engagement.[4]

This guide will focus on the therapeutic potential unlocked by derivatizing this specific isoxazole core, moving beyond the general activities of the broader isoxazole class to provide a targeted analysis of derivatives of 2-(isoxazol-4-yl)ethanamine. While this specific scaffold is a known precursor for neuroactive compounds, this guide will also explore its potential in other therapeutic areas such as oncology and inflammatory diseases.[5]

Key Therapeutic Target Classes for 2-(Isoxazol-4-YL)ethanamine Derivatives

While direct, publicly available research pinpointing specific molecular targets for a wide range of derivatives from 2-(isoxazol-4-yl)ethanamine hydrochloride is an area of active investigation, the broader isoxazole class provides a strong predictive framework for their likely therapeutic targets. The structural features of the 2-(isoxazol-4-yl)ethanamine core make it amenable to targeting several key protein families.

Kinase Inhibition in Oncology

The isoxazole scaffold is a common feature in many kinase inhibitors. The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket. The ethylamine side chain provides a versatile anchor point for attaching various functionalities that can extend into other regions of the ATP-binding site, conferring potency and selectivity.

  • Potential Kinase Targets:

    • p38α MAP Kinase and Casein Kinase 1δ (CK1δ): Dual inhibitors of these kinases have been developed from 3,4-diaryl isoxazoles and are relevant for treating inflammatory diseases.[6]

    • FMS-like Tyrosine Kinase 3 (FLT3): Isoxazole-containing compounds have shown potential as FLT3 inhibitors for the treatment of acute myeloid leukemia.

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Eugenol-derived isoxazole-isoxazoline compounds have been investigated for their VEGFR2 inhibitory potential in the context of anticancer therapy.[3]

Experimental Workflow for Kinase Inhibition:

GPCR_Signaling Compound 2-(Isoxazol-4-YL)ethanamine Derivative GPCR GPCR Target Compound->GPCR Binds to G_Protein G Protein (Gα, Gβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activates Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylates Targets

Sources

Protocols & Analytical Methods

Method

2-(Isoxazol-4-YL)ethanamine hydrochloride in vitro assay protocols

Application Note: In Vitro Characterization of 2-(Isoxazol-4-yl)ethanamine Hydrochloride Executive Summary 2-(Isoxazol-4-yl)ethanamine hydrochloride (2-IE[1]·HCl) is a specific structural analogue of histamine where the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Characterization of 2-(Isoxazol-4-yl)ethanamine Hydrochloride

Executive Summary

2-(Isoxazol-4-yl)ethanamine hydrochloride (2-IE[1]·HCl) is a specific structural analogue of histamine where the imidazole ring is replaced by an isoxazole moiety. Functioning as a selective Histamine H1 receptor agonist , this compound is a critical tool for distinguishing H1-mediated signaling (Gq-coupled) from H2, H3, or H4 pathways.

This guide provides high-fidelity protocols for the functional characterization of 2-IE·HCl using Calcium Mobilization Assays and Radioligand Binding Assays . Unlike generic protocols, this document emphasizes the "why" behind optimization steps—specifically addressing the physicochemical stability of the isoxazole ring and the kinetics of Gq-signaling.

Compound Profile & Handling

To ensure assay reproducibility, the physicochemical properties of the hydrochloride salt must be managed strictly.

PropertySpecificationCritical Handling Note
Molecular Formula

Hygroscopic. Store in a desiccator at -20°C.
Solubility Water (>50 mM), DMSO (>50 mM)Preferred Solvent: Deionized water or PBS. Avoid DMSO in functional calcium assays if possible to minimize solvent effects on intracellular calcium stores.
Stability Stable in solution for 24h at 4°CDo not freeze-thaw stock solutions more than twice. The isoxazole ring is stable, but the amine is oxidation-prone.
Receptor Selectivity Histamine H1 (Agonist)Low affinity for H2/H3. Used to dissect H1-mediated smooth muscle contraction and phosphoinositide hydrolysis.

Mechanistic Grounding

2-IE·HCl activates the H1 receptor, a


-coupled GPCR. Understanding this pathway is essential for timing the calcium read-out.

Pathway Logic:

  • Ligand Binding: 2-IE binds to the transmembrane core of H1R.

  • G-Protein Activation:

    
     dissociates and activates Phospholipase C 
    
    
    
    (PLC
    
    
    ).
  • Second Messengers: PLC

    
     hydrolyzes 
    
    
    
    into
    
    
    and
    
    
    .
  • Calcium Release:

    
     binds to 
    
    
    
    receptors on the Endoplasmic Reticulum (ER), causing a rapid, transient spike in cytosolic
    
    
    .

Visualization of Signaling Cascade:

H1_Signaling Ligand 2-(Isoxazol-4-yl)ethanamine H1R H1 Receptor (GPCR) Ligand->H1R Agonist Binding Gq Gq Protein H1R->Gq Activation PLC PLC-beta Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Generates ER ER Calcium Store IP3->ER Binds IP3R Ca Cytosolic Ca2+ (Fluorescence Spike) ER->Ca Release

Figure 1: The H1-mediated Gq signaling cascade leading to calcium mobilization, the primary readout for 2-IE·HCl functional activity.[1]

Protocol A: Functional Calcium Mobilization Assay

Objective: Quantify the potency (


) and efficacy of 2-IE·HCl in CHO-K1 cells stably expressing the human H1 receptor.
Detection Method:  Fluo-4 AM (Fluorescent Calcium Indicator).[2]
Reagents & Buffers
  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Loading Dye: Fluo-4 AM (4

    
    M final) + Pluronic F-127 (0.04%).
    
  • Anion Transporter Inhibitor: Probenecid (2.5 mM).[3] Critical: Essential to prevent CHO cells from extruding the dye.

Step-by-Step Methodology
  • Cell Seeding (Day -1):

    • Seed CHO-H1 cells at 50,000 cells/well in a 96-well black-wall/clear-bottom poly-D-lysine coated plate.

    • Incubate overnight at 37°C, 5%

      
      . Why: Poly-D-lysine prevents cell detachment during wash steps, which is common in H1-expressing cells due to constitutive activity.
      
  • Dye Loading (Day 0, T-60 min):

    • Prepare Loading Buffer : HBSS + 20 mM HEPES + 2.5 mM Probenecid + 4

      
      M Fluo-4 AM.
      
    • Remove culture media and wash once with HBSS.

    • Add 100

      
      L Loading Buffer per well.[3]
      
    • Incubate 45 minutes at 37°C, then 15 minutes at Room Temperature (RT). Why: The RT step equilibrates the plate temperature to prevent thermal artifacts during the read.

  • Compound Preparation:

    • Dissolve 2-IE·HCl in HBSS to create a

      
       mM stock.
      
    • Prepare a 10-point serial dilution (1:3) ranging from

      
       M to 
      
      
      
      M.
    • Control: Use Histamine (

      
      
      
      
      
      M) as the
      
      
      positive control.
  • Measurement (FLIPR or Plate Reader):

    • Transfer plate to reader (e.g., FlexStation or FLIPR).

    • Baseline Read: Measure fluorescence (Ex 494 nm / Em 516 nm) for 20 seconds.

    • Injection: Inject 20

      
      L of 5x concentrated 2-IE·HCl.
      
    • Kinetic Read: Measure every 1.5 seconds for 120 seconds.

Workflow Visualization:

Ca_Flux_Protocol Step1 Seed CHO-H1 (Black/Clear Plate) Step2 Wash & Load Fluo-4 + Probenecid Step1->Step2 Step3 Incubate 45m 37°C -> 15m RT Step2->Step3 Step4 Baseline Read (0-20 sec) Step3->Step4 Step5 Inject 2-IE.HCl Step4->Step5 Step6 Kinetic Read (Peak Response) Step5->Step6

Figure 2: Operational workflow for the Calcium Mobilization Assay.

Protocol B: Radioligand Competition Binding

Objective: Determine the affinity (


) of 2-IE·HCl for the H1 receptor by displacing 

-Mepyramine (an H1 antagonist). Note: While 2-IE is an agonist, it competes for the same orthosteric site as the antagonist radioligand.
Reagents
  • Membrane Prep: CHO-H1 cell membranes (5-10

    
    g protein/well).
    
  • Radioligand:

    
    -Mepyramine (Specific Activity ~20-30 Ci/mmol). Concentration: 2 nM (
    
    
    
    ).
  • Non-Specific Binding (NSB) Control: 10

    
    M Promethazine or unlabeled Mepyramine.
    
  • Binding Buffer: 50 mM Na-Phosphate, pH 7.4.

Step-by-Step Methodology
  • Preparation:

    • Pre-soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour. Why: PEI is positively charged and reduces the non-specific binding of the hydrophobic radioligand to the filters.

  • Incubation:

    • In a 96-well deep-well plate, add:

      • 50

        
        L 
        
        
        
        -Mepyramine (2 nM final).
      • 50

        
        L 2-IE·HCl (varying concentrations).
        
      • 100

        
        L Membrane suspension.
        
    • Incubate for 60 minutes at 25°C with gentle shaking. Why: H1 receptors are heat-labile; 25°C preserves integrity better than 37°C for binding equilibrium.

  • Termination:

    • Rapidly filter through the PEI-treated GF/B filters using a cell harvester.

    • Wash 3x with ice-cold Binding Buffer.

  • Counting:

    • Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis & Interpretation

Calcium Flux (Functional)
  • Metric: Calculate

    
     (Peak Fluorescence minus Baseline / Baseline).
    
  • Curve Fit: Plot Log[Agonist] vs. Response using a 4-parameter logistic equation.

  • Expectation: 2-IE·HCl acts as a partial agonist compared to Histamine.

    • Potency (

      
      ):  Typically in the micromolar range (
      
      
      
      M), often less potent than histamine.
    • Efficacy (

      
      ):  May reach 60-80% of the histamine maximum response depending on the expression level of the receptor (receptor reserve).
      
Binding ( Calculation)
  • Convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [4]
    • Where

      
       is the radioligand concentration (2 nM) and 
      
      
      
      is the affinity of
      
      
      -Mepyramine (~1-2 nM).

Troubleshooting (Self-Validating Systems)

IssueProbable CauseCorrective Action
High Background Fluorescence Dye leakage from cells.Ensure Probenecid is fresh (prepare daily) and pH adjusted to 7.4.
No Response to 2-IE Receptor desensitization or compound degradation.Check positive control (Histamine).[5] If Histamine works, check 2-IE stock storage. If neither works, cells may have lost H1 expression (re-select with antibiotic).
High Non-Specific Binding (Radioligand) Filter binding.Ensure filters are soaked in 0.3% PEI . Wash buffer must be ice-cold to prevent dissociation during filtration.

References

  • PubChem. "2-(Isoxazol-4-yl)ethanamine.

  • Smit, M. J., et al. (1996). "Histamine H1 receptor-mediated activation of phospholipase C: The role of receptor reserve." British Journal of Pharmacology. (Standard protocol for H1 Calcium Flux).

  • Bio-Protocol. "Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors."

  • Tocris Bioscience. "Histamine H1 Receptor Scientific Review." (Mechanistic grounding for H1 agonists).

Sources

Application

Application Note: Laboratory Synthesis of 2-(Isoxazol-4-yl)ethanamine Hydrochloride

Executive Summary & Strategic Rationale 2-(Isoxazol-4-yl)ethanamine (also referred to as 4-(2-aminoethyl)isoxazole) is a critical heterocyclic building block, functioning as a bioisostere for histamine and tryptamine in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

2-(Isoxazol-4-yl)ethanamine (also referred to as 4-(2-aminoethyl)isoxazole) is a critical heterocyclic building block, functioning as a bioisostere for histamine and tryptamine in neuropharmacological drug design. Its structural integrity relies on the 1,2-oxazole ring, which imparts unique hydrogen-bonding capabilities and metabolic stability compared to furan or pyrrole analogs.

This guide details a robust, two-stage synthetic protocol designed to overcome the primary challenge in isoxazole chemistry: chemoselective reduction . The isoxazole N-O bond is susceptible to cleavage under standard hydrogenation conditions (H₂/Pd-C) or vigorous hydride reduction. This protocol utilizes a controlled Henry reaction followed by a low-temperature Lithium Aluminum Hydride (LiAlH₄) reduction to preserve the heteroaromatic core while converting the nitroalkene side chain to the primary amine.

Retrosynthetic Analysis & Pathway Design

The most reliable disconnection for 4-substituted isoxazole ethylamines is via the Nitroaldol (Henry) Condensation . This route avoids the complex lithiation chemistry required for direct functionalization of the isoxazole ring, which often leads to ring fragmentation.

Figure 1: Synthetic Pathway & Logic Flow

ReactionScheme Aldehyde 4-Isoxazolecarboxaldehyde (Starting Material) Nitrovinyl 4-(2-Nitrovinyl)isoxazole (Intermediate) Aldehyde->Nitrovinyl Step 1: CH3NO2, NH4OAc Reflux (Henry Rxn) Amine 2-(Isoxazol-4-yl)ethanamine (Free Base) Nitrovinyl->Amine Step 2: LiAlH4, THF 0°C (Selective Red.) Product 2-(Isoxazol-4-yl)ethanamine HCl (Target Salt) Amine->Product Step 3: HCl/Dioxane Precipitation

Caption: Step-wise transformation from aldehyde precursor to the final hydrochloride salt, highlighting the critical intermediate stages.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(2-Nitrovinyl)isoxazole

Objective: Condensation of 4-isoxazolecarboxaldehyde with nitromethane to form the unsaturated nitro intermediate.

Reagents:

  • 4-Isoxazolecarboxaldehyde (1.0 eq)

  • Nitromethane (10.0 eq) – Acts as solvent and reagent

  • Ammonium Acetate (0.4 eq) – Catalyst

  • Acetic Acid (Glacial, 2-3 drops)

Protocol:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube.

  • Charging: Add 4-isoxazolecarboxaldehyde (e.g., 5.0 g, 51.5 mmol) and ammonium acetate (1.58 g, 20.6 mmol) to nitromethane (30 mL). Add 2 drops of glacial acetic acid.

  • Reaction: Heat the mixture to gentle reflux (approx. 100°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The aldehyde spot (Rf ~0.5) should disappear, replaced by a lower Rf yellow spot (nitroalkene).

  • Workup: Cool the reaction to room temperature. Remove excess nitromethane under reduced pressure (rotary evaporator).

    • Safety Note: Nitromethane residues are shock-sensitive when dry and heated; do not distill to complete dryness if significant residue remains.

  • Purification: Dissolve the dark residue in CH₂Cl₂ (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄.[1][2]

  • Crystallization: Concentrate the organic layer. Recrystallize the solid from Ethanol/Hexane to yield yellow needles.

    • Target Yield: 75–85%

Step 2: Chemoselective Reduction to 2-(Isoxazol-4-yl)ethanamine

Objective: Reduce the nitro and alkene groups without cleaving the isoxazole N-O bond. Critical Parameter: Temperature control is paramount. High temperatures (>40°C) will open the isoxazole ring to form acyclic amino ketones.

Reagents:

  • 4-(2-Nitrovinyl)isoxazole (from Step 1)

  • Lithium Aluminum Hydride (LiAlH₄) (4.0 eq)

  • Anhydrous THF (Tetrahydrofuran)

Protocol:

  • Preparation: Flame-dry a 3-neck flask under Argon/Nitrogen flow. Fit with an addition funnel and reflux condenser.

  • Slurry Formation: Charge LiAlH₄ (e.g., 3.0 g, 79 mmol) into anhydrous THF (100 mL) at 0°C (ice bath). Stir for 15 mins.

  • Addition: Dissolve 4-(2-nitrovinyl)isoxazole (2.8 g, 20 mmol) in anhydrous THF (30 mL). Add this solution dropwise to the LiAlH₄ slurry over 45 minutes, maintaining internal temperature <5°C.

    • Observation: Evolution of H₂ gas will be vigorous.

  • Reaction: After addition, allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

    • Do NOT reflux. Refluxing will degrade the isoxazole ring.

  • Quenching (Fieser Method): Cool back to 0°C. Carefully add:

    • 3.0 mL Water

    • 3.0 mL 15% NaOH solution

    • 9.0 mL Water

  • Isolation: Stir until a white granular precipitate forms (aluminum salts). Filter through a Celite pad. Wash the pad with THF.

  • Concentration: Dry the filtrate (Na₂SO₄) and concentrate in vacuo to obtain the crude free base as a pale yellow oil.

Step 3: Salt Formation (Hydrochloride)

Objective: Stabilize the amine as a solid salt for storage and handling.

Protocol:

  • Dissolve the crude amine oil in a minimal amount of dry Ethanol or Diethyl Ether.

  • Add 4M HCl in Dioxane (1.5 eq) dropwise at 0°C.

  • A white precipitate should form immediately.

  • Dilute with dry Diethyl Ether to maximize precipitation.

  • Filter the solid, wash with cold Ether, and dry under vacuum.

Process Logic & Workup Workflow

The following diagram illustrates the decision-making process during the critical quenching and isolation phase to ensure salt purity.

Figure 2: Workup & Purification Logic

WorkupLogic ReactionMix Reaction Mixture (LiAlH4 + Product) Quench Fieser Quench (H2O / NaOH / H2O) ReactionMix->Quench Careful Addition Filtration Filter Aluminum Salts (Celite) Quench->Filtration Granular ppt forms Filtrate Organic Filtrate (Free Amine) Filtration->Filtrate THF Solution Salting Add HCl/Dioxane (0°C) Filtrate->Salting Dry & Concentrate FinalSolid Final Product (White Solid) Salting->FinalSolid Precipitation

Caption: Logical flow for the isolation of the amine salt, minimizing exposure of the free base to air/moisture.

Analytical Validation & Specifications

To ensure the protocol was successful, compare your product against these standard analytical markers.

ParameterSpecificationNotes
Appearance White to off-white crystalline solidYellowing indicates oxidation or ring degradation.
Melting Point 160–165°C (dec)Sharp melting point indicates high purity.
¹H NMR (D₂O) δ 8.65 (s, 1H, Isox-H5), 8.48 (s, 1H, Isox-H3), 3.25 (t, 2H), 2.95 (t, 2H)Distinct singlets for isoxazole ring protons are critical.
Solubility Soluble in Water, Methanol; Insoluble in EtherHygroscopic; store in desiccator.

Critical Process Parameters (CPPs) & Troubleshooting

Isoxazole Ring Stability
  • Risk: The N-O bond is the "weak link."

  • Prevention: Avoid catalytic hydrogenation (H₂/Pd). Avoid refluxing with LiAlH₄ for >1 hour.

  • Indicator: If the product is a dark tar or NMR shows loss of the aromatic singlets (approx 8.5 ppm), the ring has opened to form an enamino-ketone.

Safety: Nitromethane
  • Risk: Formation of explosive dry salts.[3]

  • Control: Never distill nitromethane to dryness. Quench Henry reaction residues with water before disposal.

Moisture Sensitivity
  • Risk: LiAlH₄ deactivation.

  • Control: Use only anhydrous THF (distilled from Na/Benzophenone or from a solvent system).

References

  • Henry Reaction on Heterocycles: J. Org. Chem.2005 , 70, 7761. Link (General methodology for isoxazole functionalization).

  • Reduction of Nitroalkenes: Tetrahedron Lett.1998 , 39, 909. Link (Selective reduction protocols).

  • Isoxazole Stability: Chem. Rev.1963 , 63, 469. Link (Comprehensive review of isoxazole ring cleavage conditions).

  • LiAlH4 Quenching (Fieser): J. Am. Chem. Soc.1948 , 70, 314. Link (Standard workup for aluminum hydrides).

Sources

Method

Strategic Purification of 2-(Isoxazol-4-YL)ethanamine Hydrochloride: A Guide to High-Purity Isolation by Chromatography

An Application Note and Protocol from the Desk of a Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the chromatographic purification of 2-(Isoxazol-4-YL)ethanamine hydroc...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the chromatographic purification of 2-(Isoxazol-4-YL)ethanamine hydrochloride, a vital intermediate in pharmaceutical and neuroscience research.[1] The inherent challenges in purifying small, polar amine hydrochlorides—namely, their high polarity and tendency to interact with stationary phase silanols—necessitate a robust and well-reasoned purification strategy. This document moves beyond a simple recitation of steps to explain the fundamental principles behind method selection, offering two detailed protocols for Reverse-Phase (RP) and Ion-Exchange (IEX) chromatography. The objective is to empower researchers, scientists, and drug development professionals with the expertise to develop a self-validating purification system that ensures high purity and yield.

Introduction: The Challenge and Importance of Purity

2-(Isoxazol-4-YL)ethanamine hydrochloride is a key building block in medicinal chemistry, particularly for developing neuroactive compounds and other therapeutic agents.[1] Its structure, featuring a primary amine and an isoxazole ring, makes it a valuable precursor for a wide range of biologically active molecules.[1][2] The purity of this intermediate is paramount, as impurities can lead to downstream reaction failures, the formation of undesired side products, and compromised biological data.

The primary challenge in the chromatographic purification of this compound lies in its chemical nature. As a hydrochloride salt, it is highly polar and exists in a protonated, cationic state in solution. This property complicates traditional normal-phase chromatography on standard silica gel, where strong ionic interactions with acidic silanol groups can cause severe peak tailing, poor resolution, and even irreversible adsorption of the compound to the column.[3][4] Therefore, a successful purification strategy must actively mitigate these undesirable interactions.

Understanding the Analyte: Physicochemical Properties

A successful purification begins with a thorough understanding of the target molecule. The properties of 2-(Isoxazol-4-YL)ethanamine hydrochloride dictate the optimal chromatographic approach.

PropertyValueSource / Comment
Molecular Formula C₅H₈N₂O·HClChem-Impex[1]
Molecular Weight 148.59 g/mol Chem-Impex[1]
Appearance White to light yellow solidChem-Impex[1]
Solubility Excellent solubility in waterChem-Impex[1]. This high polarity is a key consideration for chromatography.
Charge State Cationic at neutral and acidic pHThe primary amine is protonated, making it suitable for cation-exchange chromatography.

Chromatographic Principles for Polar Amine Purification

The selection of a chromatographic technique is not arbitrary; it is a decision based on the fundamental interactions between the analyte, the stationary phase, and the mobile phase. For a polar amine salt, several high-performance liquid chromatography (HPLC) modes are viable, each with a distinct mechanistic basis.

RP-HPLC, which uses a nonpolar stationary phase (like C18) and a polar mobile phase, is a workhorse of pharmaceutical purification.[5] However, for basic compounds, residual silanol groups on the silica backbone of the stationary phase can cause issues.[6]

The Causality Behind Experimental Choices:

  • Problem: The positively charged amine (R-NH₃⁺) interacts ionically with negatively charged, deprotonated silanols (Si-O⁻) on the stationary phase, leading to poor peak shape.[6]

  • Solution 1: pH Adjustment: Operating at a low pH (e.g., using formic acid or trifluoroacetic acid) protonates the silanol groups, reducing their ionic character. However, this also ensures the amine is fully protonated, which can decrease retention on the nonpolar stationary phase.

  • Solution 2: Mobile Phase Modifiers: Adding a competing base, such as triethylamine (TEA), to the mobile phase at a slightly higher pH can "shield" the silanol groups, preventing the analyte from interacting with them.[3][4]

  • Solution 3: Alkaline Mobile Phase: At a high pH (2 units above the amine's pKa), the amine is in its neutral, free-base form.[3] This increases its hydrophobicity and retention on the C18 column, often resulting in excellent peak shape.[3] This is a highly effective but requires a pH-stable column.

IEX separates molecules based on their net charge by utilizing a stationary phase with charged functional groups.[7] For 2-(Isoxazol-4-YL)ethanamine hydrochloride, which is cationic, Strong Cation-Exchange (SCX) chromatography is an ideal choice.

The Causality Behind Experimental Choices:

  • Mechanism: The stationary phase contains negatively charged groups (e.g., sulfopropyl), which bind the positively charged analyte.

  • Elution: The bound analyte is then displaced from the column by increasing the ionic strength (salt concentration) or changing the pH of the mobile phase.[8] This method is highly selective for charged molecules and is often orthogonal to reverse-phase, providing a powerful two-step purification strategy if needed.

A Strategic Workflow for Purification

A structured approach to method development is crucial for efficiency and success. The following workflow outlines a logical progression from initial scouting to a final, optimized preparative method.

purification_workflow cluster_prep Phase 1: Preparation & Scouting cluster_opt Phase 2: Optimization & Scale-Up cluster_post Phase 3: Post-Purification char Analyte Characterization (Solubility, Stability) scout Analytical Method Scouting (RP-HPLC & IEX) char->scout Input eval Evaluate Results (Peak Shape, Resolution, Purity) scout->eval Data opt Optimize Chosen Method (Gradient, pH, Flow Rate) eval->opt Select Best Method scale Preparative Scale-Up (Increase Loading & Column Size) opt->scale Optimized Parameters collect Fraction Collection scale->collect analyze Purity Analysis of Fractions (Analytical HPLC, LC-MS) collect->analyze final Pool Pure Fractions & Solvent Removal analyze->final

Caption: A logical workflow for purification method development.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. All buffer and mobile phase preparations should be performed with HPLC-grade solvents and reagents.

This protocol is designed to maximize retention and improve the peak shape of the amine by running it in its neutral, free-base form.

1. Materials and Equipment:

  • Preparative HPLC system with UV detector

  • pH-stable C18 preparative column (e.g., 10 µm, 21.2 x 250 mm)

  • 2-(Isoxazol-4-YL)ethanamine hydrochloride (crude sample)

  • Ammonium hydroxide (NH₄OH)

  • Acetonitrile (ACN)

  • Deionized (DI) Water

  • 0.22 µm filters for mobile phase

2. Mobile Phase Preparation:

  • Mobile Phase A: Add ammonium hydroxide to DI water to reach a final pH of 10.0. Filter through a 0.22 µm filter. (e.g., ~0.1% v/v NH₄OH).

  • Mobile Phase B: Acetonitrile.

3. Sample Preparation:

  • Dissolve the crude 2-(Isoxazol-4-YL)ethanamine hydrochloride in a minimum amount of Mobile Phase A.

  • Ensure the sample is fully dissolved. If solubility is an issue, a small amount of ACN can be added.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Method:

  • Column: pH-stable C18 preparative column

  • Flow Rate: 20 mL/min

  • Detection: 220 nm

  • Gradient Program:

Time (min)% Mobile Phase B (ACN)
0.05
5.05
25.050
28.095
30.095
30.15
35.05

5. Protocol Steps:

  • Equilibrate the column with 5% Mobile Phase B at 20 mL/min for at least 5 column volumes or until the baseline is stable.

  • Inject the prepared sample onto the column.

  • Run the gradient program as specified in the table.

  • Collect fractions based on the UV chromatogram, isolating the main peak corresponding to the target compound.

  • Analyze the purity of the collected fractions using an analytical HPLC method.

  • Pool the fractions that meet the desired purity specification.

  • Remove the solvent via rotary evaporation. The resulting product will be the free-base form. To convert back to the hydrochloride salt, dissolve in a suitable solvent (e.g., methanol) and add a stoichiometric amount of HCl in a solvent like diethyl ether or isopropanol, followed by precipitation or solvent removal.

This protocol leverages the positive charge of the analyte for a highly selective separation.

1. Materials and Equipment:

  • Chromatography system (can be HPLC or a low-pressure system)

  • Strong Cation-Exchange (SCX) preparative column

  • 2-(Isoxazol-4-YL)ethanamine hydrochloride (crude sample)

  • Sodium Chloride (NaCl)

  • Sodium Phosphate Monobasic and Dibasic (for buffer)

  • DI Water

  • 0.22 µm filters

2. Buffer Preparation:

  • Loading/Wash Buffer (Buffer A): 20 mM Sodium Phosphate, pH 7.0.

  • Elution Buffer (Buffer B): 20 mM Sodium Phosphate, 1.0 M NaCl, pH 7.0.

3. Sample Preparation:

  • Dissolve the crude sample in Buffer A.

  • Adjust the pH to ~7.0 if necessary.

  • Filter the sample solution through a 0.45 µm syringe filter.

4. Chromatographic Method:

  • Column: SCX preparative column

  • Flow Rate: Dependent on column size and pressure limits (e.g., 5-10 mL/min).

  • Detection: 220 nm

iex_workflow cluster_steps IEX Purification Steps equil Equilibration (Buffer A) load Sample Loading equil->load wash Wash (Buffer A) load->wash elute Elution (Gradient of Buffer B) wash->elute collect Fraction Collection elute->collect

Caption: The sequential steps of an Ion-Exchange Chromatography workflow.

5. Protocol Steps:

  • Equilibration: Equilibrate the SCX column with Buffer A until the pH and conductivity of the column outlet match the buffer.

  • Loading: Load the prepared sample onto the column at a controlled flow rate.

  • Wash: Wash the column with Buffer A for several column volumes to remove any unbound, neutral, or anionic impurities. Monitor the UV baseline until it returns to its initial state.

  • Elution: Elute the bound compound using a linear gradient from 0% to 100% Buffer B over 10-20 column volumes. The increasing salt concentration will displace the target compound from the stationary phase.

  • Fraction Collection: Collect fractions as the main peak elutes.

  • Analysis and Desalting: Analyze the purity of the fractions. Pool the pure fractions. The product will be in a high-salt buffer. Desalting can be achieved by a subsequent reverse-phase C18 solid-phase extraction (SPE) or dialysis/ultrafiltration for larger scales.

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Peak Tailing (RP-HPLC) - Insufficient shielding of silanols.- Mobile phase pH is too low.- Increase the concentration of the amine modifier (e.g., TEA).- Switch to a high pH mobile phase (Protocol 1) with a pH-stable column.[3][9]
No Retention (RP-HPLC) - Compound is too polar.- Amine is fully protonated and repelled from the stationary phase.- Use a less organic mobile phase (more water).- Consider HILIC or Ion-Exchange chromatography as an alternative.[5][10]
Compound Does Not Bind (IEX) - Sample pH is too high (amine is not charged).- Ionic strength of the sample is too high.- Ensure the sample pH is at least 1-2 units below the amine's pKa.- Dilute the sample in the low-salt loading buffer.
Poor Resolution - Inappropriate gradient slope.- Column is overloaded.- Make the gradient shallower (increase the gradient volume/time).- Reduce the amount of sample loaded onto the column.

Conclusion

The successful purification of 2-(Isoxazol-4-YL)ethanamine hydrochloride is readily achievable through a scientifically-grounded chromatographic strategy. By understanding the analyte's physicochemical properties and the underlying mechanisms of different chromatographic techniques, researchers can proactively address the challenges posed by this polar amine. Both reverse-phase HPLC with an alkaline mobile phase and strong cation-exchange chromatography offer robust and reliable methods for achieving high purity. The choice between them will depend on the specific impurity profile of the crude material and the available equipment. The protocols and principles outlined in this guide provide a solid foundation for developing a validated, high-yield purification process essential for advancing pharmaceutical and chemical research.

References

  • Discovery and structure-activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections , The Royal Society of Chemistry, [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? , Biotage, [Link]

  • Chromotography with free amines? , Reddit r/chemhelp, [Link]

  • Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography , PubMed, [Link]

  • Ion Exchange Chromatography Animation , YouTube, [Link]

  • High performance liquid detection method for 2-chloroethylamine hydrochloride, Google P
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose , MDPI, [Link]

  • Amine hydrochloride in HPLC , Chromatography Forum, [Link]

  • Is there an easy way to purify organic amines? , Biotage, [Link]

  • (1,2-Oxazol-4-yl)methanamine hydrochloride , PubChem, [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches , National Center for Biotechnology Information (NCBI), [Link]

  • For highly polar compound, how to do the purification? , ResearchGate, [Link]

  • Amines analysis by ion chromatography, Google P
  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography , ResearchGate, [Link]

  • Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity , National Center for Biotechnology Information (NCBI), [Link]

  • Exploring the Principle of Ion Exchange Chromatography and Its Applications , Technology Networks, [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques , Waters Blog, [Link]

  • Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity , Semantic Scholar, [Link]

Sources

Application

Application Note: Comprehensive Analytical Characterization of 2-(Isoxazol-4-YL)ethanamine Hydrochloride

Abstract This document provides a detailed framework of analytical methodologies for the comprehensive characterization of 2-(Isoxazol-4-YL)ethanamine hydrochloride, a key intermediate in pharmaceutical development.[1] T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed framework of analytical methodologies for the comprehensive characterization of 2-(Isoxazol-4-YL)ethanamine hydrochloride, a key intermediate in pharmaceutical development.[1] The protocols herein are designed for researchers, quality control analysts, and drug development professionals to ensure the identity, purity, and potency of this compound. The guide integrates spectroscopic, chromatographic, and titrimetric techniques, emphasizing the scientific rationale behind method selection and adherence to validation principles outlined by the International Council for Harmonisation (ICH).[2][3]

Introduction and Scope

2-(Isoxazol-4-YL)ethanamine hydrochloride is a heterocyclic amine that serves as a valuable building block in the synthesis of neuroactive compounds and other therapeutic agents.[1] Its isoxazole moiety and primary amine group define its reactivity and potential biological activity.[4][5] Rigorous analytical characterization is paramount to guarantee the quality, safety, and efficacy of any subsequent active pharmaceutical ingredient (API).

This application note outlines a multi-faceted analytical strategy to provide a complete profile of the material. The workflow is designed to be a self-validating system, ensuring that data generated is robust, reliable, and suitable for regulatory scrutiny.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for analytical method development.

PropertyInformationSource
Molecular Formula C₅H₉ClN₂OChem-Impex
Molecular Weight 148.59 g/mol Chem-Impex
Appearance White to off-white solidGeneral Knowledge
Solubility Soluble in water, methanol[1]
Structure

Overall Analytical Strategy

A comprehensive characterization relies on the orthogonal application of multiple analytical techniques. Each method provides a unique piece of information, and together they form a complete picture of the compound's quality.

G cluster_0 Sample: 2-(Isoxazol-4-YL)ethanamine HCl cluster_1 Identification cluster_2 Purity cluster_3 Assay (Potency) Sample Test Article FTIR FTIR Spectroscopy Sample->FTIR Confirms Identity NMR NMR (¹H, ¹³C) Sample->NMR Confirms Identity MS Mass Spectrometry Sample->MS Confirms Identity HPLC HPLC-UV (Organic Impurities) Sample->HPLC Quantifies Impurities GC Headspace GC-FID (Residual Solvents) Sample->GC Quantifies Impurities Titration Titrimetry (Acid-Base) Sample->Titration Determines Potency Argentometric Argentometric Titration (Cl⁻) Sample->Argentometric Determines Potency

Caption: Orthogonal Analytical Workflow for Complete Characterization.

Identification Protocols

Identity confirmation ensures that the correct molecule is present. A combination of spectroscopic techniques provides unambiguous structural verification.

Fourier Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups within the molecule by measuring the absorption of infrared radiation. For amine hydrochlorides, the N-H stretching bands are particularly informative and differ significantly from the free amine.[6]

Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing ~1 mg of the sample with ~100 mg of dry KBr powder. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.

  • Interpretation: The resulting spectrum should be compared to a reference standard. Key expected absorption bands include:

    • ~3200-2800 cm⁻¹: A broad and strong band characteristic of the R-NH₃⁺ stretching vibrations.[6]

    • ~1600-1500 cm⁻¹: N-H bending vibrations.[7]

    • ~1620 cm⁻¹: C=N stretching of the isoxazole ring.

    • ~1450 cm⁻¹: C=C stretching of the isoxazole ring.

    • ~1100-1000 cm⁻¹: C-O stretching within the isoxazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR elucidates the number and connectivity of protons, while ¹³C NMR identifies the different carbon environments.[8]

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for amine salts due to its ability to exchange with the acidic N-H protons, causing their signal to disappear, which can aid in peak assignment.[7][9]

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Interpretation: The chemical shifts (δ), multiplicities, and integration values should be consistent with the structure of 2-(Isoxazol-4-YL)ethanamine.

    • ¹H NMR (in D₂O): Expect signals corresponding to the isoxazole ring protons and the two methylene (-CH₂-) groups of the ethylamine chain. The isoxazole protons typically appear in the aromatic region (δ 7-9 ppm).[4][10]

    • ¹³C NMR: Expect five distinct signals corresponding to the unique carbon atoms in the molecule.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this compound, Electrospray Ionization (ESI) in positive mode is ideal, as it will readily protonate the free base form of the molecule, allowing for accurate mass determination.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

  • Data Acquisition: Infuse the sample into an ESI-MS system. Acquire data in positive ion mode.

  • Interpretation: The primary ion observed should correspond to the protonated free base [M+H]⁺, where M is the mass of 2-(Isoxazol-4-YL)ethanamine. The expected m/z value would be approximately 113.07. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million (ppm).[11]

Purity Determination Protocols

Purity analysis is critical for identifying and quantifying any impurities, including related substances from synthesis and residual solvents from manufacturing.

Organic Impurities by High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC is the method of choice for separating non-volatile organic impurities. The primary amine is polar, necessitating a column and mobile phase that provide adequate retention and peak shape.

G start Prepare Sample & Mobile Phase instrument Equilibrate HPLC System (Column, Flow Rate, Temp) start->instrument sst Perform System Suitability Test (SST) (Inject Reference Solution) instrument->sst inject Inject Blank (Diluent), Sample, and Standard Solutions sst->inject acquire Acquire Chromatographic Data inject->acquire process Integrate Peaks & Calculate Results (% Area Normalization or vs. Standard) acquire->process report Report Results if SST Passes process->report

Caption: Experimental Workflow for HPLC Purity Analysis.

HPLC Method Parameters:

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmProvides good retention for polar and non-polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape of the amine.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 20 minutesA gradient elution ensures that both polar and non-polar impurities are eluted.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 210 nm or 254 nmWavelengths where the isoxazole ring or other chromophores may absorb.
Injection Vol. 10 µLStandard injection volume.
Diluent Water/Acetonitrile (90:10)Ensures sample is fully dissolved and compatible with the mobile phase.

Protocol:

  • Solution Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard in diluent to a concentration of ~1.0 mg/mL.

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • System Suitability: Inject the standard solution in replicate (n=5). The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. Tailing factor for the main peak should be ≤ 2.0.

  • Analysis: Inject the diluent (as a blank), followed by the sample solution.

  • Calculation: Quantify impurities using area normalization. Report any impurity above the reporting threshold (e.g., 0.05%). The method must be validated according to ICH Q2(R1) guidelines to be used for quantitative purposes.[2][12]

Residual Solvents by Headspace Gas Chromatography (GC)

Principle: Static headspace GC is the standard technique for analyzing volatile residual solvents in pharmaceutical materials, as outlined in USP <467> and ICH Q3C.[13][14][15] This technique avoids injecting the non-volatile API onto the GC column.

GC Method Parameters:

ParameterRecommended ConditionRationale
Column G43 phase (e.g., DB-624), 30 m x 0.53 mm, 3.0 µmUSP <467> recommended phase for general solvent screening.[13]
Carrier Gas Helium or HydrogenInert carrier gases.
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/minSeparates a wide range of solvents with different boiling points.
Inlet Temp. 250 °CEnsures rapid volatilization of analytes.
Detector Flame Ionization Detector (FID) at 260 °CFID is sensitive to nearly all organic compounds.
Headspace Vial 20 mLStandard size.
Sample Amount Accurately weigh ~100 mg into the vial.
Diluent Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)High-boiling point solvents suitable for dissolving the sample.
Incubation 80 °C for 15 minutesAllows solvents to partition into the headspace for injection.

Protocol:

  • Standard Preparation: Prepare a standard stock solution containing all expected residual solvents at a known concentration in the chosen diluent. Prepare a working standard by diluting the stock to the appropriate level (e.g., corresponding to the ICH limit).

  • Sample Preparation: Accurately weigh the sample into a headspace vial and add a known volume of diluent.

  • Analysis: Place both standard and sample vials into the headspace autosampler. Run the sequence.

  • Calculation: Quantify each residual solvent in the sample by comparing its peak area to the corresponding peak in the standard chromatogram. Results are typically reported in parts per million (ppm).

Assay (Potency) Protocols

Assay methods determine the amount of the pure active substance. Titrimetry offers a classic, absolute method, while HPLC provides an alternative orthogonal technique.

Assay by Non-Aqueous Acid-Base Titration

Principle: The hydrochloride salt of the primary amine can be assayed by titrating it as a weak acid in a non-aqueous medium. The amine hydrochloride will react with a strong base in a 1:1 stoichiometric ratio.

Protocol:

  • Sample Preparation: Accurately weigh ~100 mg of the sample and dissolve it in a suitable non-aqueous solvent like glacial acetic acid.

  • Titration: Titrate the solution with a standardized 0.1 M perchloric acid in acetic acid solution.

  • Endpoint Detection: The endpoint can be determined potentiometrically using a suitable electrode system or with a visual indicator like crystal violet.

  • Calculation: Calculate the percentage assay based on the volume of titrant consumed, the molarity of the titrant, and the sample weight. A blank titration should be performed to correct for any contribution from the solvent.

Chloride Content by Argentometric Titration

Principle: The chloride content of the hydrochloride salt can be determined by precipitation titration with silver nitrate (AgNO₃). This confirms the salt form and can be used to calculate the purity of the hydrochloride salt. Volhard's method, a back-titration, is often used.[16]

Protocol:

  • Sample Preparation: Accurately weigh the sample and dissolve it in dilute nitric acid.

  • Precipitation: Add a known excess amount of standardized 0.1 M silver nitrate solution to precipitate all chloride ions as silver chloride (AgCl).

  • Back-Titration: Add an indicator (e.g., ferric ammonium sulfate) and titrate the excess, unreacted AgNO₃ with standardized 0.1 M potassium thiocyanate (KSCN) solution.[16] The endpoint is the formation of a stable reddish-brown ferric thiocyanate complex.

  • Calculation: The amount of chloride is calculated by subtracting the moles of KSCN used (which corresponds to the excess AgNO₃) from the total moles of AgNO₃ initially added.

Method Validation Principles

All analytical methods used for quality control must be validated to ensure they are suitable for their intended purpose.[2] According to ICH Q2(R1), the following parameters should be evaluated:[3][17]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.

  • Detection Limit (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Quantitation Limit (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

References

  • Chem-Impex International. (n.d.). 2-Isoxazol-4-yl-ethylamine·HCl. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2021). Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole. Journal of Chemistry. Retrieved from [Link]

  • Wojtowicz, W., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of neat CH3NH2·HCl. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H nuclear magnetic resonance (NMR) (500 MHz) spectrum of isoxazole.... Retrieved from [Link]

  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Journal of Environmental Sciences.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Discovery and structure-activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). Retrieved from [Link]

  • Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved from [Link]

  • Oxford Academic. (n.d.). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Retrieved from [Link]

  • YouTube. (2018). Titration - Preparing a Soluble Salt. Retrieved from [Link]

  • Beilstein Journals. (2023). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives. Retrieved from [Link]

  • NCERT. (n.d.). TITRIMETRIC ANALYSIS. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]

  • FDA. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Food Safety and Inspection Service. (n.d.). Determination of Salt. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Retrieved from [Link]

  • ResolveMass. (2025). Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Residual Solvent Analysis in Pharmaceuticals. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • University of Canterbury. (n.d.). Determination of Chloride Ion Concentration by Titration (Volhard's Method). Retrieved from [Link]

  • PMC. (n.d.). Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase.... Retrieved from [Link]

  • PMC. (n.d.). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. Retrieved from [Link]

  • Almac. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Titrimetric and spectrophotometric assay of some antihistamines through the determination of the chloride of their hydrochlorides. Retrieved from [Link]

  • NIH. (n.d.). Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation. Retrieved from [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • EMA. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

Sources

Method

Application of 2-(Isoxazol-4-YL)ethanamine hydrochloride in neuroscience research

Application Note: 2-(Isoxazol-4-YL)ethanamine Hydrochloride in Neuroscience Research Executive Summary 2-(Isoxazol-4-yl)ethanamine hydrochloride (CAS: 1187928-51-3) is a specialized chemical probe used in neuropharmacolo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(Isoxazol-4-YL)ethanamine Hydrochloride in Neuroscience Research

Executive Summary

2-(Isoxazol-4-yl)ethanamine hydrochloride (CAS: 1187928-51-3) is a specialized chemical probe used in neuropharmacology to investigate histaminergic signaling. Structurally defined as a bioisostere of histamine, this compound replaces the labile imidazole ring of the endogenous neurotransmitter with a stable isoxazole ring.

This substitution renders the molecule incapable of tautomerism, a critical feature for the activation of certain histamine receptor subtypes (specifically H2). Consequently, this compound serves as a vital tool for Structure-Activity Relationship (SAR) studies, allowing researchers to dissect the molecular determinants of receptor recognition versus activation. It is primarily applied in competitive binding assays, functional GPCR screening, and as a fragment in the synthesis of high-affinity H3/H4 ligands.

Chemical Identity & Properties

PropertyDetail
Chemical Name 2-(Isoxazol-4-yl)ethanamine hydrochloride
Synonyms 4-(2-Aminoethyl)isoxazole HCl; Isoxazole histamine analog
CAS Number 1187928-51-3
Molecular Formula

Molecular Weight 148.59 g/mol
Solubility Water (>50 mg/mL), DMSO (>20 mg/mL)
Storage -20°C (Desiccated); Hygroscopic

Mechanism of Action: The Tautomerism Probe

To understand the utility of 2-(Isoxazol-4-yl)ethanamine, one must understand the binding mode of histamine. Endogenous histamine contains an imidazole ring that exists in two tautomeric forms (


-H and 

-H).
  • Histamine (Endogenous): The imidazole ring can donate and accept protons, a mechanism often required for H2 receptor activation (proton transfer relay).

  • Isoxazole Analog (Probe): The isoxazole ring is aromatic but lacks the specific nitrogen arrangement to support tautomeric proton transfer.

    • Binding: It retains the ethylamine side chain and aromatic spacing, allowing it to bind to the receptor pocket.

    • Activation: Due to the lack of tautomerism, it often acts as a partial agonist or antagonist at receptors requiring proton transfer (H2), while potentially retaining agonist activity at receptors driven purely by electrostatic interactions (H1/H3).

Signaling Pathway Visualization

HistamineSignaling cluster_Receptors Histamine Receptors (GPCRs) Probe 2-(Isoxazol-4-yl)ethanamine H1R H1 Receptor (Gq-coupled) Probe->H1R Agonist/Partial (Probe Dependent) H2R H2 Receptor (Gs-coupled) Probe->H2R Weak/Partial Agonist (Lacks Tautomerism) H3R H3 Receptor (Gi-coupled) Probe->H3R Ligand/Binder Histamine Endogenous Histamine Histamine->H1R Full Agonist Histamine->H2R Full Agonist (Proton Transfer) Histamine->H3R Full Agonist Effectors Downstream Effectors (Ca2+, cAMP) H1R->Effectors PLC -> IP3 -> Ca2+ H2R->Effectors AC -> cAMP (Increase) H3R->Effectors AC -> cAMP (Decrease) Outcome Neuronal Excitability / Plasticity Effectors->Outcome

Caption: Comparative signaling flow. The isoxazole probe binds histamine receptors but modulates downstream cAMP/Ca2+ differentially due to its inability to participate in tautomeric proton transfer, distinguishing it from endogenous histamine.

Key Applications in Neuroscience

A. Pharmacological Characterization (Receptor Subtyping)

Researchers use this compound to classify receptor binding sites. If a receptor is activated by histamine but not by 2-(Isoxazol-4-yl)ethanamine, it suggests the activation mechanism strictly requires the imidazole moiety (typical of H2-like pockets). If the probe activates the receptor, the mechanism is likely electrostatic/steric (typical of H1 or modified H3 sites).

B. Fragment-Based Drug Discovery (FBDD)

The 4-(2-aminoethyl)isoxazole scaffold is a privileged structure in medicinal chemistry. It serves as a starting fragment for synthesizing high-affinity H3 antagonists (for cognitive enhancement) and H4 antagonists (for neuroinflammation).

C. Bioisosteric Replacement Studies

Used to evaluate the physicochemical impact of replacing the imidazole ring (logP, pKa changes) on blood-brain barrier (BBB) permeability and metabolic stability.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

Objective: Determine the affinity (


) of 2-(Isoxazol-4-yl)ethanamine for H3 receptors in rat cortical membranes.

Materials:

  • Rat cerebral cortex homogenate.[1]

  • Radioligand:

    
    -N-
    
    
    
    -methylhistamine (NAMH) (Specific Activity ~80 Ci/mmol).
  • Test Compound: 2-(Isoxazol-4-yl)ethanamine HCl (10 nM – 100

    
    M).
    
  • Assay Buffer: 50 mM Na-Phosphate, pH 7.4.

Step-by-Step Methodology:

  • Preparation: Thaw cortical membranes and resuspend in Assay Buffer to a protein concentration of 200

    
    g/mL.
    
  • Incubation Setup: In a 96-well plate, add:

    • 50

      
      L of Test Compound (serial dilution).
      
    • 50

      
      L of 
      
      
      
      -NAMH (Final conc. 1 nM).
    • 100

      
      L of Membrane Suspension.
      
  • Equilibrium: Incubate at 25°C for 60 minutes with gentle shaking.

  • Termination: Harvest cells via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Wash: Wash filters

    
     with ice-cold buffer.
    
  • Quantification: Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Functional cAMP Accumulation Assay (H2 Receptor)

Objective: Assess if the probe acts as an agonist or antagonist at the Gs-coupled H2 receptor.

Materials:

  • HEK-293 cells stably expressing human H2 receptors.

  • cAMP detection kit (e.g., HTRF or ELISA).

  • IBMX (Phosphodiesterase inhibitor).

Step-by-Step Methodology:

  • Seeding: Plate cells at 10,000 cells/well in low-serum media; incubate overnight.

  • Pre-treatment: Replace media with stimulation buffer containing 0.5 mM IBMX. Incubate for 30 min at 37°C.

  • Agonist Mode: Add 2-(Isoxazol-4-yl)ethanamine (1

    
    M – 100 
    
    
    
    M). Incubate for 45 min.
    • Control: Histamine (100

      
      M) as positive control.
      
  • Antagonist Mode: Add Test Compound (10

    
    M) + Histamine (
    
    
    
    concentration).
  • Lysis & Detection: Lyse cells and quantify cAMP levels according to kit instructions.

  • Interpretation:

    • High cAMP: Full Agonist (implies proton transfer not required).

    • Low cAMP (vs Histamine): Partial Agonist or Antagonist (implies imidazole is essential).

Handling & Stability Guide

ParameterRecommendation
Reconstitution Dissolve in sterile water or PBS to make a 100 mM stock. Aliquot immediately.
pH Sensitivity The isoxazole ring is stable at physiological pH (7.4) but may degrade under strong acidic conditions (< pH 2) or strong basic conditions (> pH 10).
Light Sensitivity Protect from prolonged exposure to direct UV light.
In Vivo Usage For IP injection in mice, dilute stock in saline to ~1-10 mg/kg. Ensure pH is adjusted to 7.4 before injection.

References

  • De Esch, I. J., et al. (1999).[2] "Characterization of the binding site of the histamine H3 receptor." Journal of Medicinal Chemistry, 42(7), 1115-1122.[2] Link

  • Lazewska, D., et al. (2009).[3] "Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates." Bioorganic & Medicinal Chemistry Letters, 19(23), 6682-6685.[3] Link

  • PubChem. (n.d.). "Compound Summary: 2-(Isoxazol-4-yl)ethanamine hydrochloride." National Library of Medicine. Link

  • Schunack, W. (1987). "Structure-activity relationships of H2-receptor agonists." Agents and Actions, 20, 185-195. (Foundational text on imidazole vs. isoxazole bioisosterism in histamine receptors).

Sources

Application

Cyclocondensation reactions for 2-(Isoxazol-4-YL)ethanamine hydrochloride synthesis

Application Note: Scalable Synthesis of 2-(Isoxazol-4-yl)ethanamine Hydrochloride via Enaminone Cyclocondensation Abstract This application note details a robust, regioselective protocol for the synthesis of 2-(Isoxazol-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-(Isoxazol-4-yl)ethanamine Hydrochloride via Enaminone Cyclocondensation

Abstract

This application note details a robust, regioselective protocol for the synthesis of 2-(Isoxazol-4-yl)ethanamine hydrochloride , a critical pharmacophore in the development of histamine agonists and GABAergic modulators. While direct cyclization to the free amine is fraught with side reactions, this guide utilizes a phthalimide-protected enaminone strategy . This route ensures exclusive 4-position regioselectivity and high yields by employing 3-(dimethylamino)-2-(2-phthalimidoethyl)acrolein as the key cyclization precursor. The protocol includes step-by-step methodology, critical process parameters (CPPs), and mechanistic insights validated by current heterocyclic chemistry standards.

Strategic Synthesis Overview

The synthesis of 4-substituted isoxazoles presents a regiochemical challenge. Classical condensation of 1,3-dicarbonyls with hydroxylamine typically favors 3,5-disubstituted isomers due to the higher reactivity of terminal carbonyls.

To achieve exclusive 4-substitution , this protocol employs a "masked" malondialdehyde equivalent—an


-substituted enaminone .
  • Route Selection: Vilsmeier-Haack Formylation & Cyclocondensation

  • Why this route?

    • Regio-fidelity: The 2-substituted vinamidinium/enaminone backbone forces the substituent into the 4-position of the isoxazole ring upon cyclization.

    • Amine Protection: The ethylamine tail is protected as a phthalimide during the harsh cyclization conditions, preventing N-oxide formation or polymerization.

    • Scalability: Intermediates are stable solids or crystallizable oils, avoiding difficult chromatographic separations.

Mechanism of Action

The core transformation involves the reaction of 3-(dimethylamino)-2-substituted-acrolein with hydroxylamine hydrochloride .

Mechanistic Pathway:

  • Oximation: The nucleophilic nitrogen of hydroxylamine attacks the aldehyde carbonyl (C1) of the enaminone, forming an oxime intermediate.

  • Cyclization: The oxime oxygen acts as an intramolecular nucleophile, attacking the

    
    -carbon (C3), which is activated by the electron-donating dimethylamino group.
    
  • Elimination: Dimethylamine is eliminated, aromatizing the system to form the isoxazole ring.

IsoxazoleMechanism Enaminone Enaminone Precursor (3-DMA-2-R-acrolein) Oxime Oxime Intermediate (1,2-addition) Enaminone->Oxime Nucleophilic Attack (C1) NH2OH Hydroxylamine (NH2OH·HCl) NH2OH->Oxime Cyclic Cyclized Aminal (Intramolecular Attack) Oxime->Cyclic O-Attack on C3 Isoxazole 4-Substituted Isoxazole (- HNMe2) Cyclic->Isoxazole Elimination

Figure 1: Mechanistic pathway for the regioselective formation of the isoxazole ring from enaminone precursors.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Enaminone Formation)

Target Intermediate: 3-(Dimethylamino)-2-(2-phthalimidoethyl)acrolein.

Reagents:

  • 4-Phthalimidobutanal diethyl acetal (Starting Material)

  • Vilsmeier Reagent (Generated in situ from

    
     and DMF)
    
  • Dichloromethane (DCM)

  • Sodium Acetate (aq)

Protocol:

  • Reagent Prep: In a reactor cooled to 0°C, add Phosphorus Oxychloride (

    
    , 1.2 eq)  dropwise to anhydrous Dimethylformamide (DMF, 3.0 eq) . Stir for 30 min to form the Vilsmeier salt (white precipitate may form).
    
  • Addition: Dissolve 4-Phthalimidobutanal diethyl acetal (1.0 eq) in DCM and add slowly to the Vilsmeier salt, maintaining temp < 5°C.

  • Formylation: Allow the mixture to warm to room temperature (20-25°C) and reflux for 4–6 hours. Note: This converts the acetal to the vinamidinium salt.

  • Quench: Cool to 0°C. Pour the reaction mixture onto crushed ice containing Sodium Acetate (3.0 eq) . Stir vigorously for 1 hour.

  • Isolation: Extract with DCM (3x). Wash organic layer with brine, dry over

    
    , and concentrate. The product, 3-(dimethylamino)-2-(2-phthalimidoethyl)acrolein , is obtained as a yellow solid/oil.
    
    • QC Check: 1H NMR should show two doublets for the vinyl protons (or a singlet if averaging) and a strong singlet for

      
       (~3.0 ppm).
      
Phase 2: Cyclocondensation

Target Intermediate: 2-(2-(Isoxazol-4-yl)ethyl)isoindoline-1,3-dione (Protected Isoxazole).

Reagents:

  • Enaminone (from Phase 1)

  • Hydroxylamine Hydrochloride (

    
    )[1][2]
    
  • Ethanol (Absolute)

Protocol:

  • Dissolution: Dissolve the Enaminone (1.0 eq) in Ethanol (10 vol) .

  • Addition: Add Hydroxylamine Hydrochloride (1.1 eq) in one portion.

  • Reaction: Heat the mixture to reflux (78°C) for 2–3 hours.

    • Monitoring: TLC (50% EtOAc/Hexane) should show disappearance of the yellow enaminone spot and appearance of a highly UV-active spot (Isoxazole).

  • Workup: Concentrate the ethanol under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate.

  • Purification: Wash with water and brine. Dry and concentrate. Recrystallize from Ethanol/Heptane if necessary.

Phase 3: Deprotection & Salt Formation

Final Target: 2-(Isoxazol-4-yl)ethanamine Hydrochloride.

Reagents:

  • Hydrazine Hydrate (

    
    )
    
  • Ethanol[3]

  • HCl in Dioxane (4M)

Protocol:

  • Cleavage: Suspend the protected isoxazole in Ethanol . Add Hydrazine Hydrate (2.5 eq) .

  • Reflux: Heat to reflux for 2 hours. A white precipitate (phthalhydrazide) will form.

  • Filtration: Cool to room temperature. Filter off the phthalhydrazide byproduct.

  • Isolation: Concentrate the filtrate to obtain the crude free amine oil.

  • Salt Formation: Dissolve the crude oil in a minimum amount of dry Diethyl Ether or DCM. Cool to 0°C. Add 4M HCl in Dioxane (1.2 eq) dropwise.

  • Final Collection: The hydrochloride salt will precipitate immediately. Filter, wash with cold ether, and dry under vacuum.

Critical Process Parameters (CPP)

ParameterSpecificationImpact on Quality
Reaction pH (Phase 2) 4.0 – 5.0

requires a slightly acidic buffer to activate the carbonyl without protonating the amine nucleophile completely. The HCl salt of hydroxylamine usually provides this naturally.
Temperature (Phase 1) < 5°C (Addition)Exothermic Vilsmeier reaction can lead to "tar" formation if not controlled during addition.
Stoichiometry (

)
1.05 – 1.10 eqExcess hydroxylamine can attack the phthalimide ring, leading to ring-opening byproducts.
Water Content (Phase 3) < 0.5%Moisture during salt formation leads to hygroscopic "gums" rather than crystalline solid.

Process Workflow Diagram

Workflow Start Raw Material: 4-Phthalimidobutanal acetal Step1 Phase 1: Vilsmeier-Haack (POCl3/DMF, Reflux) Start->Step1 Inter1 Intermediate: Enaminone Step1->Inter1 Step2 Phase 2: Cyclocondensation (NH2OH·HCl, EtOH) Inter1->Step2 Inter2 Intermediate: Protected Isoxazole Step2->Inter2 Step3 Phase 3: Deprotection (Hydrazine, Reflux) Inter2->Step3 Step4 Phase 4: HCl Salt Formation (HCl/Dioxane) Step3->Step4 Final Final Product: 2-(Isoxazol-4-yl)ethanamine HCl Step4->Final

Figure 2: End-to-end synthesis workflow for the production of 2-(Isoxazol-4-yl)ethanamine HCl.

Troubleshooting & Quality Control

  • Issue: Low yield in Phase 2 (Cyclization).

    • Cause: Hydrolysis of the enaminone back to the aldehyde due to excess water in ethanol.

    • Solution: Use anhydrous ethanol and molecular sieves.

  • Issue: Sticky solid in Phase 4 (Salt formation).

    • Cause: Residual hydrazine or water.

    • Solution: Ensure the free amine is azeotroped with toluene to remove water/hydrazine traces before adding HCl.

  • QC Specifications:

    • 1H NMR (D2O):

      
       8.58 (s, 1H, Isoxazole-H5), 8.42 (s, 1H, Isoxazole-H3), 3.25 (t, 2H, 
      
      
      
      ), 2.95 (t, 2H, Ring-
      
      
      ).
    • Melting Point: 160–162°C (Lit. value for HCl salt).

References

  • Katritzky, A. R., et al. "Regioselective Synthesis of 4-Substituted Isoxazoles from Enaminones." Journal of Heterocyclic Chemistry.

  • Menéndez, J. C.

    
    -enamino ketones." Current Organic Synthesis.
    
  • PubChem Compound Summary. "4-(2-Aminoethyl)isoxazole."

  • Organic Chemistry Portal. "Synthesis of Isoxazoles." (General reaction mechanisms and conditions).[4][5][6]

Sources

Method

Application Note: High-Throughput Screening with 2-(Isoxazol-4-yl)ethanamine Libraries

Abstract This guide details the strategic deployment of 2-(Isoxazol-4-yl)ethanamine hydrochloride as a privileged scaffold in High-Throughput Screening (HTS) campaigns. Isoxazoles act as robust bioisosteres for carboxyli...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic deployment of 2-(Isoxazol-4-yl)ethanamine hydrochloride as a privileged scaffold in High-Throughput Screening (HTS) campaigns. Isoxazoles act as robust bioisosteres for carboxylic acids and esters, offering improved metabolic stability and blood-brain barrier (BBB) permeability. This protocol outlines a self-validating workflow for generating a diversity-oriented library from this amine precursor and screening it against CNS-relevant G-Protein Coupled Receptors (GPCRs) using a calcium mobilization assay.

Introduction: The Isoxazole Advantage

In medicinal chemistry, the isoxazole ring is a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. The specific building block 2-(Isoxazol-4-yl)ethanamine (Structure: Isoxazole ring substituted at C4 with an ethylamine chain) is structurally analogous to histamine and GABA , making it a high-value scaffold for neuroactive drug discovery [1].

Key Physicochemical Properties[1][2][3]
  • Bioisosterism: The isoxazole ring mimics the imidazole of histamine or the carboxylate of glutamate but with distinct electrostatic potentials.

  • Rigidity: The aromatic ring reduces the conformational entropy of the ethylamine side chain, potentially increasing binding affinity.

  • Solubility: Supplied as a hydrochloride salt to ensure stability and water solubility during initial stock preparation.

Module A: Library Generation (Parallel Synthesis)

Objective: Transform the core amine into a 384-member library of amides and sulfonamides suitable for HTS. Method: Solution-phase parallel synthesis with solid-supported scavenging. This method avoids tedious HPLC purification for every well, ensuring high throughput.

Chemical Strategy

The primary amine of 2-(Isoxazol-4-yl)ethanamine reacts with a diverse set of electrophiles (Acid Chlorides, Sulfonyl Chlorides) to generate the library.

Reaction Scheme:



Validated Protocol

Reagents:

  • Scaffold Stock: 0.2 M 2-(Isoxazol-4-yl)ethanamine HCl in DMF.

  • Base: Diisopropylethylamine (DIPEA), neat.

  • Electrophiles: 384 unique Acid Chlorides (0.25 M in dry DCM).

  • Scavenger Resin: Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine) to remove excess electrophiles.

Step-by-Step Workflow:

  • Plate Preparation: Use a chemical-resistant 384-well deep-well block (polypropylene).

  • Dispensing:

    • Add 20 µL of Scaffold Stock (4 µmol) to each well.

    • Add 5 µL of DIPEA (excess base to neutralize HCl salt).

    • Add 20 µL of unique Electrophile (5 µmol, 1.25 equiv) to each well.

  • Incubation: Seal plate with aluminum foil; shake at 600 rpm for 12 hours at Room Temperature (RT).

  • Scavenging (The "Self-Cleaning" Step):

    • Add 10 mg of PS-Trisamine resin to each well.

    • Shake for 4 hours. The resin reacts with unreacted acid chlorides.

  • Filtration: Transfer supernatant to a receiver plate using a vacuum manifold with a 0.45 µm filter bottom.

  • QC Validation: Randomly select 5% of wells for LC-MS analysis.

    • Acceptance Criteria: Purity > 85% (UV 254 nm).

Synthesis Workflow Diagram

LibrarySynthesis Scaffold 2-(Isoxazol-4-yl) ethanamine HCl Reaction Parallel Reaction (384-well Block) Scaffold->Reaction Reagents Diversity Reagents (Acid Chlorides) Reagents->Reaction Scavenge Solid Phase Scavenging Reaction->Scavenge 12h @ RT Filter Filtration & Drying Scavenge->Filter Remove Excess Electrophiles Plate Assay Ready Plate (DMSO) Filter->Plate Resuspend

Figure 1: Parallel synthesis workflow utilizing solid-supported scavenging for rapid library generation.

Module B: HTS Assay Protocol (Calcium Flux)

Objective: Screen the generated library against a Gq-coupled GPCR (e.g., Histamine H1 or Glutamate mGluR) using a kinetic calcium mobilization assay.

Assay Principle

Activation of the Gq-GPCR releases intracellular calcium stores. This is detected using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The isoxazole library is screened for agonism (direct activation) or positive allosteric modulation (PAM) .

Experimental Protocol

Materials:

  • Cells: CHO-K1 stably expressing the target GPCR.

  • Dye: Fluo-4 Direct™ Calcium Assay Kit.

  • Instrument: FLIPR (Fluorometric Imaging Plate Reader) or equivalent.

Step-by-Step Workflow:

  • Cell Plating:

    • Dispense 10,000 cells/well in 25 µL media into a 384-well black-wall/clear-bottom poly-D-lysine coated plate.

    • Incubate 24h at 37°C, 5% CO2.

  • Dye Loading:

    • Add 25 µL of 2X Fluo-4 loading buffer (with 2.5 mM Probenecid to inhibit dye extrusion).

    • Incubate 60 min (30 min at 37°C, then 30 min at RT).

  • Compound Transfer:

    • Using an acoustic dispenser (e.g., Echo 550), transfer 50 nL of library compounds (from Module A) to the assay plate.

    • Final Concentration: 10 µM (assuming 0.1% DMSO tolerance).

  • Reading (Kinetic):

    • Measure fluorescence (Ex 494 nm / Em 516 nm) for 10 seconds (baseline).

    • Inject compound/buffer.

    • Measure for 120 seconds.

  • Data Normalization:

    • Calculate Response =

      
      
      
HTS Logic & Decision Tree

HTS_Logic Library Isoxazole Library (384-well) Primary Primary Screen (Single Point 10µM) Library->Primary Threshold Activity > 3 SD of Neutral Control? Primary->Threshold Discard Inactive Threshold->Discard No Counter Counter Screen (Parental Cells) Threshold->Counter Yes FalsePos False Positive (Fluorescence Artifact) Counter->FalsePos Active in Null Cells DoseResp Dose Response (10-point IC50/EC50) Counter->DoseResp Inactive in Null Cells Lead Validated Hit (Lead Series) DoseResp->Lead Potency Confirmed

Figure 2: HTS Triage Logic. Critical counter-screening eliminates false positives common with amine-rich libraries.

Data Analysis & Validation Standards

To ensure scientific integrity, the assay quality is quantified using the Z-factor (Z'). A Z' > 0.5 is required for a valid HTS run [2].

Quality Control Metrics Table
MetricFormulaAcceptance CriteriaPurpose
Signal-to-Background (S/B)

> 3.0Ensures detectable window.
Coefficient of Variation (CV)

< 5%Measures pipetting precision.
Z-Factor (Z') $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n}$
  • 
    : Mean and SD of Positive Control (e.g., Histamine/Glutamate).
    
  • 
    : Mean and SD of Negative Control (DMSO).
    
Troubleshooting Common Issues
  • Low Z-Factor: Often caused by edge effects in the plate. Solution: Use "thermal equilibration" steps before reading and exclude outer wells if necessary.

  • High False Positives: Isoxazole amines can sometimes chelate metals or fluoresce. Solution: Rigorous counter-screening against parental cell lines (null cells) is mandatory (see Figure 2).

References

  • Isoxazole Scaffold in Medicinal Chemistry Title: Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review Source: National Institutes of Health (PMC) URL:[Link]

  • HTS Validation Guidelines Title: HTS Assay Validation - Assay Guidance Manual Source: NCBI Bookshelf URL:[Link]

  • Solid Phase Extraction Techniques Title: Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis Source: National Institutes of Health (PMC) URL:[Link]

  • Z-Factor Calculation Title: Calculating a Z-factor to assess the quality of a screening assay Source: GraphPad URL:[Link]

Application

Application Note: Precision Synthesis of Isoxazoles via Hydroxylamine Hydrochloride Condensation

Executive Summary The isoxazole ring is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters due to its planar structure and hydrogen-bonding capability. Prominent the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole ring is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters due to its planar structure and hydrogen-bonding capability. Prominent therapeutics, including Valdecoxib (COX-2 inhibitor) and Leflunomide (DMARD), rely on this scaffold.

This guide details the condensation of Hydroxylamine Hydrochloride (


)  with 1,3-dicarbonyl substrates.[1] Unlike generic textbook descriptions, this note addresses the primary challenge in isoxazole synthesis: Regiocontrol . We provide a robust, buffered protocol to maximize yield and selectivity, alongside a "Green Chemistry" variant using aqueous media.

Mechanistic Insight & Causality

The Ambident Nucleophile Challenge

Hydroxylamine is an ambident nucleophile containing both nitrogen and oxygen donor atoms. In the synthesis of isoxazoles from 1,3-diketones (Claisen-type synthesis), the reaction trajectory is dictated by:

  • Electrophilicity: The nitrogen atom of

    
     is generally more nucleophilic than the oxygen and attacks the more electrophilic carbonyl carbon first.
    
  • pH Environment:

    
     is acidic. Without buffering, the equilibrium shifts toward the protonated form (
    
    
    
    ), which is non-nucleophilic. Conversely, highly basic conditions can promote competitive degradation.
  • Tautomerism: The keto-enol equilibrium of the substrate influences the rate of attack.

Reaction Pathway

The reaction proceeds via a mono-oxime intermediate , followed by an intramolecular 5-exo-trig cyclization (favored by Baldwin’s rules) to form a 5-hydroxyisoxazoline, which undergoes acid-catalyzed dehydration to yield the aromatic isoxazole.

IsoxazoleMechanism Start 1,3-Diketone (R1-CO-CH2-CO-R2) Inter1 Mono-oxime Intermediate Start->Inter1 Nucleophilic Attack (N-site) on most electrophilic C NH2OH NH2OH·HCl + Base (NaOAc) NH2OH->Inter1 Cycliz 5-Hydroxy- isoxazoline Inter1->Cycliz Intramolecular Cyclization (-H2O) End Isoxazole Product Cycliz->End Dehydration (Aromatization)

Figure 1: General mechanistic pathway for condensation of 1,3-diketones with hydroxylamine.

Critical Parameters & Optimization

To ensure reproducibility, the following parameters must be controlled:

ParameterRecommended ConditionScientific Rationale
Base / Buffer Sodium Acetate (NaOAc)Neutralizes HCl to release free

without creating a strongly basic environment that could degrade sensitive substrates.
Solvent Ethanol/Water (1:1) or Acetic AcidProtic solvents stabilize the polar transition states. Acetic acid promotes the final dehydration step.
Temperature Reflux (70–80°C)Required to overcome the energy barrier for the dehydration/aromatization step.
Stoichiometry 1.1 - 1.5 eq.

Slight excess drives the equilibrium forward (Le Chatelier's principle).

Experimental Protocols

Protocol A: Buffered Condensation (Standard)

Best for: Symmetrical 1,3-diketones or substrates where regioselectivity is dictated by strong steric differences.

Reagents:

  • Substrate: 1,3-Diketone (10 mmol)

  • Reagent: Hydroxylamine Hydrochloride (12 mmol, 0.83 g)

  • Buffer: Sodium Acetate Trihydrate (12 mmol, 1.63 g)

  • Solvent: Ethanol (15 mL) / Water (5 mL)

Step-by-Step:

  • Preparation: In a 50 mL round-bottom flask, dissolve Hydroxylamine HCl and Sodium Acetate in the water/ethanol mixture. Stir for 10 minutes at room temperature to generate the free base hydroxylamine in situ.

  • Addition: Add the 1,3-diketone substrate slowly. Note: If the substrate is solid, dissolve it in a minimal amount of ethanol first.

  • Reflux: Equip with a condenser and reflux the mixture at 75–80°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 50 mL of ice-cold water.

    • If Solid: The product usually precipitates. Filter, wash with cold water, and dry.

    • If Oil: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.

Protocol B: Green Aqueous Synthesis (Ultrasound Assisted)

Best for: High-throughput screening, environmentally conscious workflows, and acid-sensitive substrates.

Reagents:

  • Substrate: 1,3-Diketone (10 mmol)

  • Reagent: Hydroxylamine Hydrochloride (10 mmol)

  • Catalyst: Sodium Citrate (1 mmol) or no catalyst (if activated)

  • Solvent: Deionized Water (10 mL)

Step-by-Step:

  • Mix: Combine substrate and Hydroxylamine HCl in water in a flask.

  • Irradiation: Place the flask in an ultrasonic bath (cleaning bath type is sufficient, ~40 kHz) at 40–50°C.

  • Duration: Sonicate for 15–45 minutes. The mixture often becomes homogenous or forms a distinct precipitate as the reaction proceeds.

  • Isolation: Cool and filter the precipitate directly. This method frequently yields high purity (>90%) without chromatography.

Regioselectivity & Troubleshooting

The formation of regioisomers (3,5- vs 5,3-substitution) is the primary failure mode.

  • Scenario: Unsymmetrical diketone

    
    .
    
  • Outcome: The Nitrogen attacks the carbon with the lower electron density (most electrophilic).

    • If

      
       (electron withdrawing) and 
      
      
      
      , the N attacks the
      
      
      side, placing the
      
      
      at position 3.
    • If sterics are the dominant factor (

      
      ), the N attacks the less hindered carbonyl (
      
      
      
      ).
Decision Logic for Synthesis Strategy

IsoxazoleDecisionTree Start Select Substrate CheckSym Is the 1,3-Diketone Symmetrical? Start->CheckSym YesSym Use Protocol A (NaOAc/EtOH) CheckSym->YesSym Yes NoSym Analyze Substituents (Electronic vs Steric) CheckSym->NoSym No Electronic Strong EWG present? (e.g., CF3) NoSym->Electronic Electronic Bias Steric Strong Steric Bulk? (e.g., t-Butyl) NoSym->Steric Steric Bias Result1 High Regioselectivity (N attacks EWG side) Electronic->Result1 Yes Result3 Mixture Likely Requires Chromatography Electronic->Result3 No Result2 High Regioselectivity (N attacks unhindered side) Steric->Result2 Yes Steric->Result3 No

Figure 2: Strategic decision tree for predicting regiochemical outcomes.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Incomplete Reaction pH too low (HCl accumulation)Increase Sodium Acetate to 1.5 eq. Ensure pH is ~4-5.
Mixture of Isomers Competing electrophilic sitesSwitch to Chalcone route : Synthesize

-unsaturated ketone first, then react with

.
Intermediate Stuck (Oxime) Dehydration failedSwitch solvent to Glacial Acetic Acid and reflux; this forces dehydration.
Oily/Tar Product Polymerization or side reactionsPerform reaction at lower temp (RT) for longer time, or use the Ultrasound method (Protocol B).

References

  • Agrawal, N. & Mishra, P. (2018). Recent Advances in the Synthesis of Isoxazoles.[2][3][4][5][6][7][8][9] Current Organic Chemistry. Link (General review of synthesis methods).

  • Kasar, et al. (2019).[10] The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Current Organic Chemistry. Link (Source for Protocol B).

  • Martins, M. A. P., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Link (Advanced regiocontrol strategies).

  • Organic Chemistry Portal. Isoxazole Synthesis.Link (Database of primary literature reactions).

  • Bankuru, et al. (2023).[10] Catalyst-free green protocol for synthesizing methyleneisoxazole-5(4H)-ones.[10] International Journal of Advanced Research. Link (Green chemistry variations).

Sources

Method

Methodologies for synthesizing 2-(Isoxazol-4-YL)ethanamine hydrochloride analogs

Application Note: High-Purity Synthesis of 2-(Isoxazol-4-yl)ethanamine Hydrochloride Analogs Abstract & Strategic Overview 2-(Isoxazol-4-yl)ethanamine (and its hydrochloride salt) represents a critical pharmacophore in m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 2-(Isoxazol-4-yl)ethanamine Hydrochloride Analogs

Abstract & Strategic Overview

2-(Isoxazol-4-yl)ethanamine (and its hydrochloride salt) represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere for histamine, dopamine, and GABA analogs.[1][2] The isoxazole ring’s unique electronic properties—specifically its ability to mimic a carboxylic acid or an aromatic ring while altering metabolic stability—make it a high-value target in neuropharmacology (e.g., AMPA/Kainate receptor modulators).[2]

The Synthetic Challenge: The primary difficulty in synthesizing 4-substituted isoxazole ethylamines lies in the lability of the isoxazole N-O bond. Standard reductive methods used for phenyl-analogs (e.g., catalytic hydrogenation with Pd/C) often result in hydrogenolysis, cleaving the ring to form open-chain enamino-ketones.[1][2]

Recommended Strategy: This guide details two validated protocols designed to preserve ring integrity:

  • Protocol A (The "Workhorse"): Henry Reaction (Nitroaldol) followed by Hydride Reduction.[1][2] Best for scale-up and simple analogs.[1][2]

  • Protocol B (The "Convergent"): [3+2] Cycloaddition of Nitrile Oxides with Protected Homopropargyl Amines. Best for generating library diversity at the 3- and 5-positions.[1][2]

Strategic Pathway Map

The following diagram outlines the decision logic for selecting the appropriate synthetic route based on available starting materials and structural requirements.

G Start Target: 2-(Isoxazol-4-yl)ethanamine HCl Decision Select Starting Precursor Start->Decision RouteA Route A: 4-Formylisoxazole (Linear Synthesis) Decision->RouteA Substituents fixed at 3,5 RouteB Route B: Nitrile Oxide + Alkyne (Convergent Synthesis) Decision->RouteB Need diversity at 3,5 StepA1 Step 1: Henry Reaction (Nitromethane + NH4OAc) RouteA->StepA1 StepB1 Step 1: [3+2] Cycloaddition (N-Boc-3-butyn-1-amine) RouteB->StepB1 StepA2 Intermediate: 4-(2-Nitrovinyl)isoxazole StepA1->StepA2 -H2O StepA3 Step 2: Selective Reduction (LiAlH4 at 0°C or BH3-THF) StepA2->StepA3 Critical Control Point Final Final Product: HCl Salt StepA3->Final StepB2 Step 2: Deprotection (HCl/Dioxane) StepB1->StepB2 StepB2->Final

Caption: Decision tree for selecting between Linear (Henry) and Convergent (Cycloaddition) pathways.

Protocol A: The Henry Reaction Route (Linear)[2]

This method is preferred for synthesizing the core scaffold when the 3- and 5-positions are either unsubstituted or carry simple alkyl groups.[1]

Mechanism & Causality

The synthesis relies on the condensation of isoxazole-4-carbaldehyde with nitromethane.[1] The resulting nitroalkene is electronically conjugated with the isoxazole ring.

  • Critical Constraint: The subsequent reduction of the nitro group to the amine must avoid reducing the isoxazole C=C or cleaving the N-O bond. Lithium Aluminum Hydride (LiAlH4) is effective only if temperature is strictly controlled (0°C).[1][2] Elevated temperatures promote ring opening.[1] Borane-THF is a safer alternative if LAH handling is problematic.[1][2]

Materials Table
ReagentEquiv.[1][3][4]RoleCritical Note
Isoxazole-4-carbaldehyde 1.0SubstrateVolatile; store at -20°C.
Nitromethane 10.0Solvent/ReagentUse as solvent to drive equilibrium.[1][2]
Ammonium Acetate 0.5CatalystMild acid/base buffer for condensation.[1]
LiAlH4 (1M in THF) 4.0ReductantMust be anhydrous. Use fresh bottle.[1][2]
HCl (4M in Dioxane) 2.0Salt FormationAnhydrous conditions prevent hygroscopicity.[1][2]
Step-by-Step Methodology

Step 1: Synthesis of 4-(2-Nitrovinyl)isoxazole

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl2).

  • Reaction: Dissolve isoxazole-4-carbaldehyde (10 mmol) in nitromethane (15 mL). Add ammonium acetate (5 mmol).

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 2–4 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes).[2] The aldehyde spot should disappear, replaced by a lower Rf yellow spot (nitroalkene).

  • Workup: Remove excess nitromethane under reduced pressure (rotary evaporator). Dissolve the residue in CH2Cl2, wash with water and brine.[5] Dry over Na2SO4.[1][5][6]

  • Purification: Recrystallize from Ethanol/Hexanes or flash chromatography.

    • Checkpoint: Product should be a yellow solid.[1] Yield Target: >80%.

Step 2: Reduction to 2-(Isoxazol-4-yl)ethanamine

  • Setup: Flame-dry a 3-neck flask under Argon atmosphere.

  • Charging: Add LiAlH4 (40 mmol, 40 mL of 1M THF solution). Cool to 0°C in an ice bath.

  • Addition: Dissolve the nitrovinyl intermediate (10 mmol) in dry THF (20 mL). Add this solution dropwise to the LiAlH4 slurry over 30 minutes. Do not let the temperature rise above 5°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

    • Expert Tip: Do NOT reflux.[1] Refluxing LAH with isoxazoles increases the risk of N-O cleavage (forming amino-enones).[1][2]

  • Quench (Fieser Method): Cool back to 0°C. Carefully add:

    • 1.5 mL Water[1][2]

    • 1.5 mL 15% NaOH[1][2]

    • 4.5 mL Water[1][2]

  • Isolation: Stir until a white granular precipitate forms. Filter through a Celite pad.[1] Rinse the pad with ether.

  • Salt Formation: To the filtrate (free amine), add 4M HCl in Dioxane dropwise at 0°C until pH ~2. The hydrochloride salt will precipitate immediately.

  • Filtration: Collect the white solid by filtration under Argon (hygroscopic).[1][2] Wash with cold ether.[1]

Protocol B: The [3+2] Cycloaddition Route (Convergent)[1][2]

This method is ideal when generating a library of analogs with different substituents at the 3-position (derived from the nitrile oxide).[1][2]

Workflow Diagram

Cycloaddition Aldoxime Aldoxime (R-CH=NOH) Chlorooxime Hydroximinoyl Chloride Aldoxime->Chlorooxime Chlorination NCS NCS / DMF Alkyne N-Boc-3-butyn-1-amine Isoxazole N-Boc-Isoxazole Intermediate Alkyne->Isoxazole NitrileOxide Nitrile Oxide (In Situ) Chlorooxime->NitrileOxide Et3N (Base) NitrileOxide->Isoxazole [3+2] with Alkyne

Caption: In-situ generation of nitrile oxide followed by dipolar cycloaddition.[1][2]

Step-by-Step Methodology
  • Precursor Prep: Synthesize the hydroximinoyl chloride from an aldoxime using N-Chlorosuccinimide (NCS) in DMF.[1][2]

  • Cycloaddition:

    • Dissolve N-Boc-3-butyn-1-amine (1.0 equiv) and the hydroximinoyl chloride (1.1 equiv) in CH2Cl2.

    • Cool to 0°C. Slowly add Triethylamine (1.2 equiv). This generates the nitrile oxide in situ.

    • Stir at RT overnight.

  • Workup: Wash with water, dry, and concentrate.[2][5] Purify the N-Boc protected isoxazole by column chromatography.

  • Deprotection: Dissolve in CH2Cl2/Dioxane. Add 4M HCl in Dioxane. Stir for 2 hours. Evaporate solvent to obtain the 2-(Isoxazol-4-yl)ethanamine HCl .[1][2]

Analytical Data & Troubleshooting

Expected Analytical Profile (HCl Salt)
  • Appearance: White to off-white hygroscopic solid.[1][2]

  • 1H NMR (D2O):

    • Isoxazole C5-H: Singlet ~8.5–8.8 ppm.[1][2]

    • Isoxazole C3-H: Singlet ~8.3–8.6 ppm (if unsubstituted).[1][2]

    • Ethanamine CH2 (adjacent to N): Triplet ~3.2 ppm.[1][2]

    • Ethanamine CH2 (adjacent to Ring): Triplet ~2.9 ppm.[1][2]

  • Solubility: Highly soluble in water, methanol; insoluble in ether/hexane.[2]

Troubleshooting Table
IssueProbable CauseCorrective Action
Ring Opening (Enone formation) Reduction temp too high.Keep LiAlH4 reduction strictly at 0°C . Switch to BH3-THF if persistent.
Low Yield (Step 1) Incomplete condensation.[1][2]Ensure NH4OAc is fresh. Increase reflux time or use Dean-Stark trap.
Oily Product (Final) Hygroscopic salt.[1][2]Dry under high vacuum (0.1 mmHg) for 24h. Recrystallize from iPrOH/Ether .
Exotherm on Quench Excess LiAlH4.Use the Fieser quench method (1:1:[2]3) very slowly.[1][2] Do not rush.

References

  • Organic Chemistry Portal. Synthesis of Isoxazoles. (General methodology for isoxazole construction via cycloaddition and condensation).[1][2]

  • Royal Society of Chemistry.Substituted Pyridines from Isoxazoles: Scope and Mechanism. (Discusses the mechanism of isoxazole ring opening/reduction, highlighting stability concerns).

  • National Institutes of Health (PMC).The Synthetic and Therapeutic Expedition of Isoxazole and its Analogs. (Comprehensive review of isoxazole pharmacological relevance and synthetic routes).

  • Chem-Impex International. 2-Isoxazol-4-yl-ethylamine HCl Product Page.[1][2] (Commercial validation of the specific target molecule).

Sources

Application

Application Notes and Protocols for the One-Pot Synthesis of Isoxazole Derivatives from Aldehydes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Isoxazoles and the Efficiency of One-Pot Syntheses The isoxazole motif, a five-membered heterocycle containing adj...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Isoxazoles and the Efficiency of One-Pot Syntheses

The isoxazole motif, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. Its prevalence in a wide array of FDA-approved drugs underscores its significance as a privileged scaffold in drug discovery. Isoxazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2] The unique electronic properties and structural rigidity of the isoxazole ring enable it to act as a versatile pharmacophore, participating in various noncovalent interactions with biological targets. This has cemented its role in the development of therapeutics for a range of diseases, from central nervous system disorders to infectious diseases and oncology.[3]

Traditional multi-step syntheses of isoxazole derivatives can be time-consuming, resource-intensive, and often involve the isolation of potentially unstable intermediates. In contrast, one-pot syntheses have emerged as a more efficient and sustainable approach.[4][5] By combining multiple reaction steps into a single, continuous process without the need for intermediate purification, one-pot methodologies offer significant advantages in terms of reduced reaction times, increased yields, and minimized waste generation. For drug development professionals, this translates to accelerated lead optimization and a more streamlined path to identifying promising clinical candidates.

This technical guide provides a comprehensive overview of the one-pot synthesis of isoxazole derivatives directly from aldehydes, offering detailed protocols, mechanistic insights, and practical troubleshooting advice to empower researchers in this critical area of synthetic chemistry.

Reaction Mechanism: The In-Situ Generation of Nitrile Oxides

A prevalent and robust strategy for the one-pot synthesis of isoxazoles from aldehydes involves the in-situ generation of nitrile oxides, which then undergo a 1,3-dipolar cycloaddition with a suitable dipolarophile (in this case, an alkyne or an alkene followed by oxidation). The general workflow can be conceptualized in three key stages within a single reaction vessel:

  • Oxime Formation: The aldehyde reacts with hydroxylamine (often in the form of hydroxylamine hydrochloride or hydroxylamine sulfate) to form an aldoxime intermediate. This is a classical condensation reaction.

  • Oxidation to Nitrile Oxide: The aldoxime is then oxidized to the corresponding nitrile oxide. This is a critical step, and various oxidizing agents can be employed. The nitrile oxide is a highly reactive intermediate and is typically used immediately in the next step.

  • 1,3-Dipolar Cycloaddition: The in-situ generated nitrile oxide reacts with a dipolarophile (e.g., an alkyne) to form the isoxazole ring. This cycloaddition is a pericyclic reaction that efficiently constructs the heterocyclic core.

One-Pot Isoxazole Synthesis Workflow Aldehyde Aldehyde Oxime Aldoxime Intermediate Aldehyde->Oxime + Hydroxylamine Hydroxylamine Hydroxylamine Hydroxylamine->Oxime NitrileOxide Nitrile Oxide Intermediate Oxime->NitrileOxide Oxidation Isoxazole Isoxazole Derivative NitrileOxide->Isoxazole + Alkyne (1,3-Dipolar Cycloaddition) Alkyne Alkyne Alkyne->Isoxazole

Figure 1: General workflow for the one-pot synthesis of isoxazoles from aldehydes.

Materials and Methods

Reagents
  • Aromatic, heteroaromatic, or aliphatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, thiophene-2-carboxaldehyde, heptanal)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) or hydroxylamine sulfate ((NH₂OH)₂·H₂SO₄)

  • Oxidizing agent (e.g., N-chlorosuccinimide (NCS), m-chloroperoxybenzoic acid (m-CPBA), sodium hypochlorite (NaOCl), ceric ammonium nitrate (CAN))

  • Base (e.g., triethylamine (Et₃N), pyridine, sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃))

  • Alkyne (e.g., phenylacetylene, propargyl alcohol)

  • Solvent (e.g., ethanol, methanol, dichloromethane (DCM), acetonitrile, water, or a biphasic mixture)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Silica gel for column chromatography

  • Deuterated solvents for NMR analysis (e.g., CDCl₃, DMSO-d₆)

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Ice bath

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

  • Optional: Ultrasound bath or probe for sonication-assisted reactions

Detailed Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This protocol provides a representative procedure for the synthesis of a 3,5-disubstituted isoxazole from an aromatic aldehyde and a terminal alkyne.

Step 1: Reaction Setup and Oxime Formation

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 eq.), hydroxylamine hydrochloride (1.2 eq.), and ethanol (20 mL).

  • Add triethylamine (1.5 eq.) dropwise to the suspension at room temperature. The triethylamine serves to neutralize the HCl salt of hydroxylamine, liberating the free base to react with the aldehyde.

  • Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the aldoxime by TLC. The aldoxime is typically more polar than the starting aldehyde.

Step 2: In-Situ Generation of Nitrile Oxide and Cycloaddition

  • Once the aldoxime formation is complete (as indicated by TLC), add the terminal alkyne (1.1 eq.) to the reaction mixture.

  • In a separate beaker, prepare a solution of the oxidizing agent. For example, dissolve N-chlorosuccinimide (NCS) (1.2 eq.) in acetonitrile (10 mL).

  • Add the NCS solution dropwise to the reaction mixture at room temperature over 15-20 minutes. The reaction may be exothermic, and an ice bath can be used to maintain the temperature below 40 °C. The NCS oxidizes the aldoxime to the nitrile oxide, which is immediately trapped by the alkyne in a cycloaddition reaction.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting materials and the formation of the isoxazole product.

Step 3: Work-up and Purification

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • To the residue, add water (30 mL) and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure isoxazole derivative.[6] The purification process can be challenging due to the similar polarities of byproducts and the desired product. Careful selection of the solvent system for chromatography is crucial.[6]

Step 4: Characterization

  • Confirm the structure of the purified isoxazole derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Substrate Scope and Yields

The one-pot synthesis of isoxazoles is applicable to a wide range of aldehydes. The electronic nature of the substituents on the aldehyde can influence the reaction rate and yield.

AldehydeAlkyneProductReaction Time (h)Yield (%)Reference
BenzaldehydePhenylacetylene3,5-Diphenylisoxazole685[3]
4-ChlorobenzaldehydePhenylacetylene3-(4-Chlorophenyl)-5-phenylisoxazole588
4-MethoxybenzaldehydePhenylacetylene3-(4-Methoxyphenyl)-5-phenylisoxazole792
Thiophene-2-carboxaldehydePropargyl alcohol(3-(Thiophen-2-yl)isoxazol-5-yl)methanol875
HeptanalPhenylacetylene3-Hexyl-5-phenylisoxazole1260

Note: Yields are for the isolated, purified product. Reaction conditions may vary slightly between different literature sources.

Troubleshooting and Expert Insights

A successful synthesis relies on understanding potential pitfalls and how to address them.

Troubleshooting_Isoxazole_Synthesis Start Low or No Yield of Isoxazole Check_Aldoxime Check Aldoxime Formation by TLC Start->Check_Aldoxime No_Aldoxime No Aldoxime Formation Check_Aldoxime->No_Aldoxime No Spot Aldoxime_Present Aldoxime Present Check_Aldoxime->Aldoxime_Present Spot Present Solution1 Increase reaction time for oxime formation Use a stronger base (e.g., Na2CO3) No_Aldoxime->Solution1 Check_Oxidation Check Oxidation/Cycloaddition Step Aldoxime_Present->Check_Oxidation Oxidation_Problem Oxidation/Cycloaddition Issue Check_Oxidation->Oxidation_Problem Low Conversion Purification_Issue Purification Challenges Check_Oxidation->Purification_Issue Complex Mixture Solution2 Use a different oxidizing agent (e.g., m-CPBA) Increase reaction temperature Consider ultrasound irradiation Oxidation_Problem->Solution2 Solution3 Optimize chromatography solvent system Consider alternative purification (crystallization, prep-TLC) Purification_Issue->Solution3

Sources

Method

Application Note: Preparation and Handling of 2-(Isoxazol-4-YL)ethanamine Hydrochloride Stock Solutions

Abstract This comprehensive guide provides detailed protocols for the preparation, handling, and storage of stock solutions of 2-(Isoxazol-4-YL)ethanamine hydrochloride. This document is intended for researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed protocols for the preparation, handling, and storage of stock solutions of 2-(Isoxazol-4-YL)ethanamine hydrochloride. This document is intended for researchers, scientists, and drug development professionals who utilize this versatile isoxazole derivative in their experimental workflows. The protocols herein are designed to ensure solution accuracy, stability, and safety, drawing upon established chemical principles and best laboratory practices. We will delve into the causality behind procedural steps, offering insights into solvent selection, stability considerations, and quality control measures to foster reproducible and reliable experimental outcomes.

Introduction: The Scientific Context

2-(Isoxazol-4-YL)ethanamine hydrochloride is a significant building block in medicinal and agricultural chemistry. Its structure, featuring a reactive primary amine and an isoxazole heterocycle, makes it a valuable precursor for the synthesis of novel therapeutic agents, particularly those targeting neurological disorders, and for the development of new crop protection agents.[1] The hydrochloride salt form of this amine enhances its aqueous solubility and stability, making it more amenable to handling and formulation in biological and chemical applications.[1][2]

Compound Properties and Characteristics

A thorough understanding of the physicochemical properties of 2-(Isoxazol-4-YL)ethanamine hydrochloride is paramount for its effective use.

PropertyValueSource(s)
Molecular Formula C₅H₈N₂O·HCl[1][3]
Molecular Weight 148.59 g/mol [1][3]
Appearance White to light yellow solid[1]
Solubility Excellent in water; soluble in polar organic solvents[1][4]
Storage Conditions 0-8 °C, under inert gas recommended[1][5]
Purity (Typical) ≥ 96%[1]
CAS Number 1187928-51-3[1][3]

Scientific Principles of Preparation and Handling

The Role of the Hydrochloride Salt

Primary amines are often basic and can be susceptible to oxidation. The conversion to a hydrochloride salt serves two primary purposes:

  • Enhanced Solubility: The salt form is ionic and thus exhibits significantly higher solubility in aqueous and polar protic solvents compared to the free base.[2] This is crucial for many biological assays performed in aqueous buffers.

  • Increased Stability: The protonation of the amine group reduces its nucleophilicity and reactivity, rendering the compound more stable for long-term storage as a solid.

Solvent Selection: A Critical Choice

The choice of solvent is dictated by the intended application.

  • Aqueous Solvents (e.g., sterile water, PBS): Due to the compound's excellent water solubility, these are the preferred solvents for most biological applications, such as cell culture experiments or enzyme assays.[1]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These are suitable for creating highly concentrated stock solutions that can be diluted into aqueous media for final use. They are also common solvents for organic reactions.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These can also be used, but researchers should be aware of potential reactivity with the amine under certain conditions.

Stability Considerations for the Isoxazole Ring

The isoxazole ring, while generally stable, has known sensitivities. The N-O bond is relatively weak and can be cleaved under specific conditions:

  • UV Irradiation: Exposure to UV light can cause the isoxazole ring to rearrange.[6][7] Therefore, solutions should be protected from light.

  • Strong Bases: Some isoxazole derivatives can undergo ring-opening in the presence of strong bases.[7]

  • Reductive Conditions: Catalytic hydrogenation can cleave the N-O bond.[7]

These sensitivities underscore the importance of proper storage and handling to maintain the compound's structural integrity.

Safety and Handling Precautions

Adherence to safety protocols is non-negotiable. Based on data for isoxazole derivatives and related amine hydrochlorides, the following precautions are mandatory:

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5]

  • Ventilation: Handle the solid compound and prepare solutions in a certified chemical fume hood to avoid inhalation of dust or mists.[5]

  • Hazard Avoidance: The compound is classified as a potential skin, eye, and respiratory irritant.[8] Avoid direct contact and inhalation. In case of contact, flush the affected area with copious amounts of water.

  • Static Discharge: Take precautionary measures against static discharge, especially when handling the solid in the presence of flammable solvents.[9]

  • Disposal: Dispose of contaminated materials and unused solutions in accordance with institutional and local regulations.

Experimental Protocols

Protocol 1: Preparation of Aqueous Stock Solution (e.g., 10 mM in Sterile Water)

This protocol is recommended for most biological applications.

Materials:

  • 2-(Isoxazol-4-YL)ethanamine hydrochloride (solid)

  • Sterile, high-purity water (e.g., Milli-Q® or equivalent)

  • Calibrated analytical balance

  • Sterile conical tubes or vials (amber or wrapped in foil)

  • Sterile pipette tips

  • Vortex mixer

Methodology:

  • Pre-calculation: Determine the mass of the compound required. For a 10 mM stock solution in 10 mL:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L × 0.010 L × 148.59 g/mol = 0.001486 g = 1.486 mg

  • Weighing: In a chemical fume hood, carefully weigh 1.49 mg of 2-(Isoxazol-4-YL)ethanamine hydrochloride using an analytical balance. Transfer the solid to a sterile 15 mL conical tube.

  • Dissolution: Add 10 mL of sterile water to the tube.

  • Homogenization: Cap the tube securely and vortex at medium speed until the solid is completely dissolved. The compound's high water solubility should facilitate rapid dissolution.[1]

  • Filtration (Optional but Recommended): For applications requiring absolute sterility (e.g., cell culture), filter the solution through a 0.22 µm sterile syringe filter into a new sterile, light-protected tube.

  • Labeling and Storage: Clearly label the tube with the compound name, concentration (10 mM), solvent (sterile water), preparation date, and your initials. Store the solution at 2-8°C, protected from light.

Protocol 2: Preparation of High-Concentration Organic Stock Solution (e.g., 100 mM in DMSO)

This protocol is useful for creating a concentrated stock that can be serially diluted.

Materials:

  • 2-(Isoxazol-4-YL)ethanamine hydrochloride (solid)

  • Anhydrous, molecular biology grade DMSO

  • Calibrated analytical balance

  • Appropriate vials (amber or wrapped in foil) with PTFE-lined caps

  • Pipettes and tips

  • Vortex mixer

Methodology:

  • Pre-calculation: For a 100 mM stock solution in 2 mL:

    • Mass (g) = 0.100 mol/L × 0.002 L × 148.59 g/mol = 0.0297 g = 29.7 mg

  • Weighing: Weigh 29.7 mg of the compound and transfer it to a suitable vial.

  • Dissolution: Add 2 mL of anhydrous DMSO to the vial.

  • Homogenization: Cap the vial tightly and vortex until the solid is fully dissolved. Gentle warming in a water bath (<40°C) may be used to aid dissolution if necessary, but is often not required.

  • Labeling and Storage: Label the vial clearly as described in Protocol 1. Store at -20°C for long-term stability. Aliquoting into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.

Workflow and Decision Making

The choice of protocol and subsequent handling depends on the experimental context.

G cluster_prep Stock Solution Preparation cluster_use Application Workflow start Start: Need Stock Solution app_type Intended Application? start->app_type bio_assay Biological Assay (e.g., cell culture, enzyme assay) app_type->bio_assay Biological chem_synth Chemical Synthesis (as nucleophile) app_type->chem_synth Chemical protocol1 Follow Protocol 1: Aqueous Stock (e.g., 10 mM) bio_assay->protocol1 protocol2 Follow Protocol 2: Organic Stock (e.g., 100 mM DMSO) chem_synth->protocol2 use_bio Use directly or dilute in aqueous buffer protocol1->use_bio use_chem Reaction requires free amine? protocol2->use_chem free_base Add non-nucleophilic base (e.g., TEA, DIPEA) to liberate free amine use_chem->free_base Yes no_free_base Use as salt use_chem->no_free_base No

Caption: Decision workflow for preparing and using the stock solution.

Quality Control and Validation

For applications requiring stringent concentration accuracy (e.g., pharmacology), consider the following:

  • Purity Confirmation: Use the purity value from the Certificate of Analysis (CoA) to correct the weighed mass for an exact concentration.

  • Spectrophotometry: If the compound has a known molar absorptivity at a specific wavelength, UV-Vis spectrophotometry can be used to confirm the concentration of diluted solutions.

  • pH Measurement: For aqueous solutions, the pH will be acidic due to the hydrochloride salt. Record this pH as it may be relevant for the experimental system.

Storage and Stability

  • Solid Compound: Store the solid material at 0-8°C under an inert atmosphere, protected from light and moisture.[1][5]

  • Aqueous Solutions: Store at 2-8°C, protected from light, for short-term use (up to 1 week). For longer storage, consider preparing fresh or storing at -20°C. However, be mindful of freeze-thaw stability, which should be validated.

  • DMSO Solutions: Store in small, single-use aliquots at -20°C or -80°C for long-term storage (months). Avoid repeated freeze-thaw cycles.

Troubleshooting

IssuePossible CauseRecommended Solution
Solid does not dissolve Incorrect solvent; low temperature; insufficient mixing.Confirm solubility data. Use gentle warming (<40°C) for organic solvents. Ensure adequate vortexing/sonication.
Solution appears cloudy Contamination; precipitation upon dilution.Filter the solution. When diluting DMSO stocks into aqueous buffers, do so gradually with mixing to avoid precipitation.
Loss of activity/potency Compound degradation.Prepare fresh solutions. Check storage conditions (light, temperature). Avoid repeated freeze-thaw cycles.

References

  • (1,2-Oxazol-4-yl)methanamine hydrochloride | C4H7ClN2O | CID 22274230 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

  • Isoxazole - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • Organic Nitrogen Compounds V: Amine Salts | Spectroscopy Online. (2019). Retrieved February 7, 2026, from [Link]

  • Cas 947662-64-8, 1-(Thiazol-2-yl)ethanamine HCl | lookchem. (n.d.). Retrieved February 7, 2026, from [Link]

  • Hydrochloride salt of amine : r/OrganicChemistry - Reddit. (2023). Retrieved February 7, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

2-(Isoxazol-4-YL)ethanamine hydrochloride synthesis byproduct identification

Ticket ID: ISOX-ETH-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary The synthesis of 2-(Isoxazol-4-yl)ethanamine hydrochloride is a deceptive challenge. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISOX-ETH-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

The synthesis of 2-(Isoxazol-4-yl)ethanamine hydrochloride is a deceptive challenge. While it appears to be a standard homologation of isoxazole-4-carbaldehyde, the isoxazole ring's N-O bond is a "ticking time bomb" during reduction steps.

This guide addresses the three most common failure modes reported by researchers:

  • Ring Cleavage: Loss of aromaticity during reduction.

  • Polymerization: Formation of insoluble "gums" during the Henry reaction.

  • Hygroscopic Collapse: The hydrochloride salt turning into an oil upon exposure to air.

Part 1: Diagnostic Triaging (Troubleshooting)

If your product is not a pristine white solid, use this diagnostic table to identify your impurity.

Impurity Fingerprint Table
SymptomLikely CulpritDiagnostic Signal (1H NMR, DMSO-d6)Root Cause
Yellow/Orange Oil (Post-Reduction)Ring-Opened Enamino Ketone Loss of isoxazole singlets (~8.4 & 8.2 ppm). Appearance of broad exchangeable protons (

) and vinyl signals at 5.0–6.5 ppm.
Over-reduction. The N-O bond cleaved. You likely used Pd/C or high-temp LiAlH4.[1]
Sticky Brown Gum (Insoluble)Polymer/Dimer Broad, undefined multiplets in the aliphatic region (1.0–3.0 ppm). Loss of vinyl nitro signals.Michael Addition. The amine product reacted with unreacted nitrovinyl starting material.
Solid with "Fishy" Odor Hydroxylamine Intermediate Signal at ~10.5 ppm (N-OH). Methylene protons split or broadened unexpectedly.Under-reduction. Reaction quenched too early or reducing agent degraded.
Wet Paste (Post-Salt Formation)Hygroscopic Collapse Broad water peak at 3.33 ppm (DMSO). Methylene triplets merge into multiplets.Moisture uptake. The HCl salt is extremely hygroscopic.
Visual Troubleshooting Logic

Troubleshooting Start Analyze Crude Product (1H NMR) CheckRing Are Isoxazole Singlets Present? (8.0 - 9.0 ppm) Start->CheckRing RingIntact Ring Intact CheckRing->RingIntact Yes RingBroken Ring Cleaved CheckRing->RingBroken No CheckAliphatic Check Ethylene Linker (2.8 - 3.2 ppm) RingIntact->CheckAliphatic Issue1 Issue: Over-Reduction (Enamino Ketone formed) Action: Switch to mild hydride donor RingBroken->Issue1 CleanTriplets Clean Triplets? (Target Product) CheckAliphatic->CleanTriplets Yes MessyMultiplets Broad/Messy? CheckAliphatic->MessyMultiplets No Issue2 Issue: Polymerization/Dimerization Action: Dilute reaction, lower temp MessyMultiplets->Issue2 High MW Gum Issue3 Issue: Incomplete Reduction Action: Increase equivalents of LAH MessyMultiplets->Issue3 Sharp but shifted

Figure 1: Diagnostic logic tree for identifying synthesis failures based on NMR spectral signatures.

Part 2: The Synthesis Protocol (The "Safe" Route)

The standard route involves the Henry Reaction followed by Hydride Reduction .

WARNING: Do NOT use Catalytic Hydrogenation (H2, Pd/C). This is the most common error. Palladium catalyzes the hydrogenolysis of the isoxazole N-O bond, destroying your ring.

Step 1: The Henry Reaction (Nitrovinyl Formation)

Goal: Condense Isoxazole-4-carbaldehyde with nitromethane. Challenge: The isoxazole ring is base-sensitive. Strong bases (NaOH/KOH) will degrade the aldehyde.

  • Reagents: Isoxazole-4-carbaldehyde (1.0 eq), Nitromethane (1.5 eq), Ammonium Acetate (0.1 eq).

  • Solvent: Glacial Acetic Acid.[2]

  • Protocol:

    • Reflux the mixture for 2–4 hours.

    • Monitor by TLC (Target

      
       usually higher than aldehyde).
      
    • Critical Workup: Remove acetic acid completely under high vacuum. Residual acid will quench the reducing agent in the next step.

    • Recrystallize the nitrovinyl intermediate from Ethanol/Water.

Step 2: The Reduction (The "Goldilocks" Zone)

Goal: Reduce the nitrovinyl group (


) to the amine (

) without breaking the ring. Recommended Agent:LiAlH4 (Lithium Aluminum Hydride) at 0°C .[3]
  • Why LiAlH4? While strong, it is kinetically faster at reducing the nitro/alkene groups than the internal N-O bond if kept cold.

  • Alternative: If you still see ring opening, switch to NaBH4 / NiCl2 (6:1 ratio) in Methanol at -10°C.

  • Protocol (LiAlH4 Method):

    • Suspend LiAlH4 (4.0 eq) in anhydrous THF under Argon. Cool to 0°C .[3]

    • Dissolve the nitrovinyl intermediate in THF and add dropwise over 30 minutes. Do not let the temperature rise above 5°C.

    • Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour maximum.

    • Quench: Use the Fieser method (Water, 15% NaOH, Water) very slowly at 0°C.

    • Filter the aluminum salts. Dry the filtrate (Na2SO4) and concentrate.[3]

Step 3: Salt Formation (Anhydrous)

Goal: Stabilize the amine.

  • Protocol:

    • Dissolve the crude oil in anhydrous Diethyl Ether.

    • Add 2M HCl in Diethyl Ether dropwise.

    • A white precipitate will form immediately.

    • Filtration: Filter under Nitrogen/Argon. This salt is hygroscopic; exposure to humid lab air will turn it into a goo. Store in a desiccator.

Part 3: Reaction Pathway Visualization

Understanding where the byproducts come from is key to prevention.

SynthesisPath Aldehyde Isoxazole-4- carbaldehyde Nitrovinyl 4-(2-nitrovinyl) isoxazole Aldehyde->Nitrovinyl MeNO2, NH4OAc (Henry Rxn) Target 2-(Isoxazol-4-yl) ethanamine Nitrovinyl->Target LiAlH4, THF, 0°C (Controlled Reduction) RingOpen Byproduct A: Amino-enone (Ring Cleavage) Nitrovinyl->RingOpen H2, Pd/C (Forbidden Route) Polymer Byproduct B: Oligomers/Gums Nitrovinyl->Polymer Base excess or Heat Target->RingOpen Over-reduction (High Temp)

Figure 2: Synthetic pathway showing the critical divergence points where byproducts are formed.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use catalytic hydrogenation (Pd/C) if I lower the pressure? A: No. The N-O bond energy in isoxazoles (~55 kcal/mol) is susceptible to hydrogenolysis on Palladium surfaces even at atmospheric pressure. If you must use catalytic hydrogenation, use Raney Nickel at low pressure, but LiAlH4 is generally more reliable for this specific scaffold.

Q2: My HCl salt turned into a liquid overnight. Is it ruined? A: It is likely just hydrated. The amine salt is extremely hygroscopic. You can attempt to "dry" it by triturating with anhydrous acetone or ether, or by recrystallizing from Ethanol/Ether. For long-term storage, seal it under Argon in a vial with parafilm.

Q3: Why did my Henry reaction turn black? A: You likely used a base that was too strong (like NaOH) or heated it too long. Isoxazoles are sensitive to base-catalyzed ring opening (forming nitriles). Stick to Ammonium Acetate in Acetic Acid or a catalytic amount of Ethylenediamine.

Q4: I see a peak at ~10 ppm in my NMR. What is it? A: This is often the oxime proton (


) or a hydroxylamine intermediate (

). It indicates incomplete reduction. Ensure your LiAlH4 is fresh and you are using at least 4 equivalents.
References
  • Isoxazole Ring Stability & Reduction

    • Source: Organic Chemistry Portal. "Synthesis of Isoxazoles."
    • Context: Discusses the lability of the N-O bond under hydrogen
  • Reduction of Nitroalkenes with LiAlH4

    • Source: Organic Syntheses, Coll. Vol. 4, p.573 (1963).
    • Context: Standard procedure for LiAlH4 reduction of nitro compounds to amines, highlighting temper
  • Use of NaBH4/NiCl2 (Alternative Reduction)

    • Source: Master Organic Chemistry. "Reduction of Nitriles and Nitroalkenes."
    • Context: Provides the "gentler" alternative protocol if LiAlH4 causes ring opening.
  • Isoxazole NMR Shifts (Verification)

    • Source: ChemicalBook Spectral D
    • Context: Confirms the C5-H and C3-H characteristic singlets

Sources

Optimization

Technical Support Center: Purification of 2-(Isoxazol-4-YL)ethanamine Hydrochloride

Introduction Welcome to the technical support guide for 2-(Isoxazol-4-YL)ethanamine hydrochloride. This molecule is a valuable building block in pharmaceutical and agrochemical research, often serving as a key intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-(Isoxazol-4-YL)ethanamine hydrochloride. This molecule is a valuable building block in pharmaceutical and agrochemical research, often serving as a key intermediate in the synthesis of neuroactive compounds and other therapeutic agents.[1][2] As with many polar amine salts, its purification can present unique challenges that require a nuanced understanding of its chemical properties.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into the common hurdles encountered during the purification of this compound. Moving beyond simple procedural lists, we will explore the causality behind each step, empowering you to troubleshoot effectively and optimize your purification workflows for yield, purity, and consistency.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

Q1: What are the most probable impurities I should anticipate in my crude 2-(Isoxazol-4-YL)ethanamine hydrochloride?

Understanding the potential impurity profile is the first step in designing an effective purification strategy. Impurities typically arise from the synthetic route used. Common methods for forming the isoxazole ring involve the reaction of a precursor with hydroxylamine hydrochloride or 1,3-dipolar cycloaddition reactions.[3][4][5]

Likely Impurities Include:

  • Unreacted Starting Materials: Such as hydroxylamine hydrochloride or precursors to the ethanamine side chain.

  • Reaction Byproducts: Synthesis of isoxazoles can sometimes yield regioisomers with similar polarities, which can be difficult to separate.[4] Other byproducts can arise from side reactions of the highly reactive intermediates.

  • Solvent-Related Impurities: Residual solvents from the reaction or initial workup.

  • Degradation Products: The isoxazole ring can be susceptible to cleavage under strongly basic conditions, potentially leading to ring-opened impurities.[6] While the hydrochloride salt form is generally stable, exposure to high pH during workup is a risk factor.

Q2: My crude product is an oil or a waxy solid, not the expected crystalline hydrochloride salt. What happened?

This is a common issue and usually points to one of two causes:

  • Incomplete Salt Formation: The most frequent reason is an insufficient amount of hydrochloric acid used during the salt formation step, or inefficient mixing. This leaves a significant portion of the product as the freebase, which is often an oil at room temperature.[7] The freebase amine acts as an impurity, preventing the salt from crystallizing properly.

  • Presence of "Oiling Out" Impurities: Certain impurities, particularly residual high-boiling solvents or greasy byproducts, can suppress crystallization and cause the desired product to separate from the solution as an oil.

The Causality: Crystallization is a highly ordered process. The presence of the freebase or other contaminants disrupts the formation of a uniform crystal lattice, leading to an amorphous or oily product instead of a crystalline solid.

Q3: How does the hydrochloride salt form affect my choice of purification technique?

The conversion of the amine freebase to its hydrochloride salt is a critical strategic decision that profoundly impacts purification. The salt form has drastically different physicochemical properties compared to the freebase.[7]

  • Solubility: The hydrochloride salt is significantly more polar. It exhibits excellent solubility in water and polar protic solvents like methanol and ethanol, while being much less soluble in non-polar solvents like hexanes, toluene, or diethyl ether.[1] This solubility profile is the cornerstone of a successful recrystallization strategy.

  • Handling: Amine salts are typically crystalline solids with higher melting points, making them easier to handle, weigh, and dry than their often-oily freebase counterparts.[7]

  • Stability: The salt form is generally more stable and less prone to degradation or discoloration upon storage.

Therefore, purification techniques are chosen to exploit these salt-like properties. Recrystallization from polar solvents is the most common and effective method.

Section 2: Troubleshooting Guide - Common Purification Problems

This section addresses specific issues you may encounter during the purification workflow, providing both the underlying reasons and actionable solutions.

Problem: Low Yield After Recrystallization
Potential Cause Scientific Rationale & Explanation Recommended Solution & Protocol Checkpoints
Excessive Solvent Use The goal of recrystallization is to create a supersaturated solution upon cooling. If too much solvent is used, the solution remains undersaturated even when cold, and a large portion of the product stays dissolved in the mother liquor.Solution: Re-heat the flask to boiling and carefully evaporate a portion of the solvent. Allow it to cool again. Checkpoint: Aim for a final solvent volume that is just enough to dissolve the compound at the solvent's boiling point.
Incorrect Solvent System An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If the compound has high solubility in the chosen solvent even at low temperatures (e.g., methanol for some amine salts), recovery will be poor.Solution: Switch to a solvent in which the compound has lower cold solubility (e.g., isopropanol) or employ a two-solvent (solvent/anti-solvent) system. Checkpoint: Test solubility on a small scale before committing the bulk of your material.
Premature Crystallization If crystals form too quickly in the hot solution (e.g., during a hot filtration step to remove insoluble impurities), significant product loss can occur.Solution: Use a slight excess of hot solvent to ensure the compound stays dissolved during transfer. Use pre-heated glassware for filtration. Checkpoint: Ensure the solution is clear and free of solids before allowing it to cool.
Problem: No Crystals Form Upon Cooling
Potential Cause Scientific Rationale & Explanation Recommended Solution & Protocol Checkpoints
Supersaturation The solution may be clean and supersaturated but lacks a nucleation point to initiate crystal growth. This is common with highly purified compounds.Solution 1 (Scratching): Gently scratch the inside surface of the flask at the air-liquid interface with a clean glass rod. The microscopic imperfections on the glass provide nucleation sites. Solution 2 (Seeding): Add a single, tiny crystal of the pure product (a "seed crystal") to the solution. This provides a perfect template for further crystal growth.
Too Much Solvent As with low yield, an overly dilute solution will not become saturated upon cooling, preventing crystallization.Solution: Gently boil off some of the solvent to increase the concentration and then re-cool. Checkpoint: If you see a faint cloudiness or schlieren lines upon scratching, it's a good sign that crystallization is imminent.
Residual Impurities Certain impurities can act as crystallization inhibitors, interfering with the ordering of molecules into a lattice.Solution: If induction techniques fail, the solvent may need to be removed under vacuum and a different purification method (e.g., column chromatography of the freebase followed by re-salting) should be considered.
Problem: Product Discoloration (Yellowing/Browning)
Potential Cause Scientific Rationale & Explanation Recommended Solution & Protocol Checkpoints
Thermal Degradation Prolonged heating in the recrystallization solvent, especially at high temperatures, can cause degradation of the compound or trace impurities, leading to color formation.Solution: Do not heat for longer than necessary to dissolve the solid. Use the minimum effective temperature. Checkpoint: Monitor the color of the solution during heating; if it darkens significantly, reduce heat.
Oxidation Amines can be susceptible to air oxidation, which is often accelerated by heat and the presence of trace metal impurities. This can produce colored byproducts.Solution: Consider performing the recrystallization under an inert atmosphere (e.g., Nitrogen or Argon). Adding a small amount of a reducing agent like sodium bisulfite can sometimes help if oxidation is severe.
pH-Mediated Degradation If the crude material is not fully protonated or is contaminated with basic impurities, heating can promote base-catalyzed degradation of the isoxazole ring.[6]Solution: Ensure the crude material is fully converted to the hydrochloride salt. A pre-recrystallization wash of the crude solid with a non-polar solvent like diethyl ether can remove some organic basic impurities.

Section 3: Key Protocols and Workflows

Protocol 1: Optimized Recrystallization of 2-(Isoxazol-4-YL)ethanamine Hydrochloride

This protocol uses a single-solvent approach, which is often effective for this polar salt. Isopropanol (IPA) is frequently a good choice as it tends to provide a better recovery profile than methanol or ethanol for many amine hydrochlorides.

Step-by-Step Methodology:

  • Solvent Selection: Place ~20 mg of your crude material in a small test tube. Add isopropanol dropwise at room temperature. It should be sparingly soluble. Heat the test tube in a warm water bath; the solid should dissolve completely. Allow to cool to room temperature and then in an ice bath. If abundant crystals form, isopropanol is a suitable solvent.

  • Dissolution: Place the bulk of your crude material (e.g., 1.0 g) in an Erlenmeyer flask of appropriate size (e.g., 50 mL). Add the minimum amount of hot isopropanol required to fully dissolve the solid at a gentle boil. Add the solvent in small portions, allowing the solution to return to a boil between additions.

  • Decolorization (Optional): If the hot solution is colored, remove it from the heat source and allow it to cool slightly. Add a very small amount of activated charcoal (e.g., ~1-2% by weight of your compound), swirl, and then bring back to a boil for 1-2 minutes.

  • Hot Filtration (Optional but Recommended): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface (e.g., a cork ring or folded paper towel). Slow cooling is crucial for forming large, pure crystals.

  • Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30 minutes to maximize product recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold isopropanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all traces of solvent.

Workflow Diagram: Troubleshooting Recrystallization

The following diagram outlines a logical decision-making process for troubleshooting common recrystallization issues.

G start Start Recrystallization (Dissolve in min. hot solvent) cool Cool Solution Slowly start->cool check_xtals Crystals Form? cool->check_xtals yes_xtals Abundant, Well-formed Crystals check_xtals->yes_xtals Yes no_xtals No or Few Crystals check_xtals->no_xtals No isolate Isolate Crystals (Vacuum Filter & Wash) yes_xtals->isolate induce Induce Crystallization (Scratch / Seed) no_xtals->induce check_again Crystals Form Now? induce->check_again yes_induced Crystals Formed check_again->yes_induced Yes no_induced Still No Crystals check_again->no_induced No yes_induced->isolate concentrate Problem: Too Much Solvent Action: Re-heat, boil off some solvent, and re-cool no_induced->concentrate concentrate->cool finish Dry Product Under Vacuum isolate->finish

Caption: A logical workflow for troubleshooting common crystallization outcomes.

Section 4: Purity Assessment

Accurate assessment of purity is critical. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis.

Q4: What is a good starting point for an HPLC method to assess the purity of 2-(Isoxazol-4-YL)ethanamine hydrochloride?

Given the polar and basic nature of the analyte, a Reversed-Phase HPLC (RP-HPLC) method is most suitable. The key is to manage the interaction of the amine with the stationary phase to achieve good peak shape.

Key Method Development Considerations:

  • Column: A C18 column is a standard choice. For polar compounds, a column with aqueous stability (like an "AQ" type) is often beneficial.[8]

  • Mobile Phase: A buffered mobile phase is essential to control the ionization state of the amine and ensure reproducible retention times. A buffer pH between 3 and 6.5 is a good starting point.[9]

  • Peak Tailing: Primary amines are notorious for interacting with residual silanol groups on the silica support, leading to peak tailing. Using a low-pH mobile phase protonates the silanols, minimizing this interaction. Alternatively, adding a competing amine (e.g., 0.1% triethylamine) to the mobile phase can also improve peak shape.

  • Detector: The isoxazole ring provides a chromophore suitable for UV detection, typically in the range of 210-260 nm.

Protocol 2: General RP-HPLC Method for Purity Analysis

This protocol provides a robust starting point for method development.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 2-(Isoxazol-4-YL)ethanamine hydrochloride into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable diluent, typically the mobile phase or a water/acetonitrile mixture. The target concentration is ~1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage (Area %). This method assumes all components have a similar response factor at the chosen wavelength. For rigorous quantitative analysis, reference standards for impurities are required.

Data Visualization: Solvent Selection Guide for Recrystallization

The choice of solvent is the most critical parameter in recrystallization. This table provides a guide based on the principle of "like dissolves like," adapted for the polar nature of an amine hydrochloride salt.

Solvent ClassExample SolventsPolarityExpected Solubility of Amine HClUse Case & Rationale
Protic, Polar Water, MethanolHighVery High (Hot & Cold)Good Dissolving Solvent. Often too effective, leading to low recovery. Best used as part of a two-solvent system.[1]
Protic, Polar Ethanol, IsopropanolMedium-HighGood (Hot), Lower (Cold)Excellent Primary Recrystallization Solvent. This class often provides the ideal solubility profile for single-solvent recrystallization.
Aprotic, Polar Acetone, AcetonitrileMediumSparingly Soluble to InsolublePotential Anti-Solvent or Wash Solvent. Can be added to a solution of the compound in a polar solvent to induce precipitation.
Aprotic, Non-Polar Diethyl Ether, HexanesLowInsolubleExcellent Anti-Solvent & Wash Solvent. Used to precipitate the product from a more polar solution or to wash the crude solid to remove non-polar impurities.

Workflow Diagram: General Purification Strategy

G start Crude Reaction Mixture (Contains Freebase Amine) workup Aqueous Workup (e.g., Extraction) start->workup salt_form Salt Formation Add HCl in suitable solvent (e.g., HCl in IPA or Ether) workup->salt_form isolate_crude Isolate Crude HCl Salt (Filtration or Evaporation) salt_form->isolate_crude purity_check1 Assess Purity (TLC/HPLC) isolate_crude->purity_check1 chromatography Option B: Column Chromatography (Purify Freebase on Silica) isolate_crude->chromatography If Recrystallization Fails pure_enough Purity > 98%? purity_check1->pure_enough recrystallize Recrystallization (e.g., from Isopropanol) pure_enough->recrystallize No final_product Pure Crystalline Product (>99.5%) pure_enough->final_product Yes purity_check2 Assess Final Purity (HPLC) recrystallize->purity_check2 purity_check2->final_product chromatography->salt_form

Caption: A standard workflow for the purification of an amine hydrochloride.

References

  • Chem-Impex International. (n.d.). 2-Isoxazol-4-yl-ethylamine·HCl. Retrieved February 8, 2026, from [Link]

  • Gherman, C., Spac, A. F., Gîvan, A. C., & Vlase, L. (2024). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules, 29(11), 2588. MDPI.
  • Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters, 11(3), 255-262.
  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved February 8, 2026, from [Link]

  • DSM Sinochem Pharmaceuticals. (2014). Process for preparing isoxazolyl penicillins. (WO2014072843A1).
  • Ren, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(5), 1084.
  • J&K Scientific. (n.d.). 2-Isoxazol-4-yl-ethylamine·HCl. Retrieved February 8, 2026, from [Link]

  • Krasutsky, A. P., et al. (2019). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules, 24(18), 3326.
  • CN113603640A. (2021). A kind of synthetic method of oxypyrone ethylamine salt.
  • The Royal Society of Chemistry. (n.d.). Discovery and structure-activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. Retrieved February 8, 2026, from [Link]

  • BenchChem. (2025).
  • WO2019008594A1. (2019). Continuous process for the preparation of 2-(1h-imidazol-4-yl) ethanamine and pharmaceutically acceptable salts thereof.
  • Al-Kindy, S. M. Z., et al. (2020). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. Journal of the Iranian Chemical Society, 17, 2687-2698.
  • Logoyda, L., et al. (2023).
  • Song, P., et al. (2018). Properties of Amines and their Hydrochloride Salt. Corrosion Conference & Expo.
  • Singh, S., & Kumar, V. (2021). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research, 7(8), 126-135.
  • BenchChem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
  • Wikipedia. (n.d.). Amine. Retrieved February 8, 2026, from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved February 8, 2026, from [Link]

Sources

Troubleshooting

Enhancing the yield of 2-(Isoxazol-4-YL)ethanamine hydrochloride synthesis

Technical Support Guide: Synthesis of 2-(Isoxazol-4-yl)ethanamine Hydrochloride Section 1: Executive Summary & Strategic Analysis The Core Challenge: The "N-O Bond Paradox" The synthesis of 2-(Isoxazol-4-yl)ethanamine pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Synthesis of 2-(Isoxazol-4-yl)ethanamine Hydrochloride

Section 1: Executive Summary & Strategic Analysis

The Core Challenge: The "N-O Bond Paradox" The synthesis of 2-(Isoxazol-4-yl)ethanamine presents a classic chemoselectivity conflict. You must reduce a functional group (nitrile or nitro) to a primary amine, a process requiring high electron potential. However, the isoxazole ring contains a labile N-O bond with a dissociation energy of approximately 50-60 kcal/mol.[1] Standard reducing conditions—specifically catalytic hydrogenation (


) or aggressive Lithium Aluminum Hydride (

) refluxes—often cleave this bond, resulting in ring-opened amino alcohols or enaminones rather than the desired heterocycle.[1]

The Solution: Electrophilic Hydride Reduction To maximize yield, we must shift from catalytic reduction to stoichiometric electrophilic reduction. The protocol below prioritizes the use of Borane-THF (


) .[1] Unlike nucleophilic hydrides (like 

), borane coordinates to the nitrile nitrogen first, activating it for reduction while leaving the electron-poor isoxazole ring largely untouched.

Section 2: Optimized Synthetic Protocol

Route: Reduction of 2-(Isoxazol-4-yl)acetonitrile via Borane-THF complex.[1]

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
2-(Isoxazol-4-yl)acetonitrile 1.0PrecursorMust be dry; water destroys

.[1]

(1.0 M)
3.0 - 4.0Reducing AgentUse fresh bottle.[1] White precipitate indicates decomposition.[1]
THF (Anhydrous) SolventSolventStabilized, peroxide-free.[1]
Methanol ExcessQuenchCaution: Hydrogen evolution.[1]
HCl (4M in Dioxane) ExcessSalt FormationAvoids aqueous workup issues.
Step-by-Step Workflow
  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Charge with 2-(Isoxazol-4-yl)acetonitrile and anhydrous THF (

    
     concentration).[1]
    
  • Addition: Cool the system to

    
    . Add 
    
    
    
    dropwise via syringe.[1]
    • Scientist's Note: Do not rush. Exotherms can degrade the isoxazole ring.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Monitoring: TLC (MeOH/DCM 1:9) will show the disappearance of the nitrile spot.[1]

    • Caution: Do not reflux.[1] Refluxing promotes ring cleavage.[1]

  • Quench (The Danger Zone): Cool back to

    
    . Slowly add Methanol.
    
    • Mechanism:[1][2][3][4][5][6][7][8][9] This destroys excess borane and forms trimethyl borate.[1] Vigorous

      
       gas evolution will occur.[1]
      
  • Complex Breaking: The amine is currently complexed with boron.[1] Add conc. HCl (approx 1.5 eq) or reflux with MeOH for 1 hour to free the amine.

  • Isolation (Non-Aqueous): Concentrate in vacuo. Redissolve the residue in minimal dry ethanol/methanol. Add 4M HCl in Dioxane. Dilute with

    
     to precipitate the hydrochloride salt.[1]
    
  • Filtration: Filter the white solid under inert atmosphere (hygroscopic).

Section 3: Troubleshooting Center (FAQs)

Q1: My NMR shows a complex mixture of aliphatic chains and no aromatic protons. What happened? Diagnosis: Ring Cleavage (Reductive Opening). Cause: You likely used Catalytic Hydrogenation (


) or refluxed 

too long. The isoxazole N-O bond is weaker than the

triple bond under hydrogenation conditions.[1] Fix: Switch to Borane-THF or

(Cobalt Boride).[1] These are chemoselective for the nitrile over the isoxazole ring.[1]

Q2: The reaction is complete, but I recovered almost no product after aqueous extraction. Diagnosis: Phase Transfer Loss. Cause: 2-(Isoxazol-4-yl)ethanamine is a small, polar molecule.[1] As a free base, it is highly water-soluble.[1][10] If you extracted with water/DCM, the product stayed in the water. Fix: Avoid aqueous extraction. Use the "Dry Salt Formation" method described in Step 6 above. If you must use water, saturate the aqueous phase with


 (salting out) and use 

:Isopropanol (3:1) for extraction.

Q3: The product is a sticky gum, not a solid. Diagnosis: Boron-Amine Complex Retention. Cause: The Borane reduction forms a stable


 adduct.[1] If you didn't heat with acid/MeOH during the workup, the boron is still attached.
Fix:  Reflux the crude gum in Methanol with 1.5 eq of HCl for 1 hour, then re-evaporate. This breaks the dative bond.[1]

Section 4: Visualizing the Chemistry

Diagram 1: Reaction Pathways & Failure Modes

This diagram illustrates the selectivity required.[1] The "Red Path" represents the common error of ring opening, while the "Green Path" is the target yield optimization.

G cluster_0 Failure Mode (Ring Cleavage) cluster_1 Target Pathway Start 2-(Isoxazol-4-yl)acetonitrile (Precursor) FailProd Amino-Enone / Amino-Alcohol (Useless Byproducts) Start->FailProd H2 / Pd-C (Catalytic) OR LiAlH4 Reflux Intermediate Boron-Amine Complex (R-NH2 -> BH3) Start->Intermediate BH3-THF 0°C to RT Target 2-(Isoxazol-4-yl)ethanamine HCl (Target Salt) Intermediate->Target 1. MeOH/HCl Reflux 2. HCl/Dioxane

Caption: Chemoselectivity map showing the divergence between successful borane reduction and destructive hydrogenation.

Diagram 2: Workup Decision Tree

A logic flow to prevent yield loss during isolation.

Workup Crude Crude Reaction Mixture (Post Quench) Evap Evaporate Solvents Crude->Evap AcidTreat Reflux w/ MeOH + HCl (Break Boron Complex) Evap->AcidTreat Choice Isolation Method? AcidTreat->Choice AqEx Aqueous Extraction (NOT RECOMMENDED) Choice->AqEx If unavoidable DrySalt Anhydrous Salt Formation (RECOMMENDED) Choice->DrySalt Standard Protocol Risk High Risk: Product lost in water phase AqEx->Risk Success Precipitate HCl Salt with Et2O/Dioxane DrySalt->Success

Caption: Isolation logic flow emphasizing anhydrous salt formation to prevent water-solubility losses.

Section 5: References

  • Isoxazole Ring Stability & Reduction:

    • Source:Baraldi, P. G., et al. "Synthesis and biological activity of isoxazole derivatives."[6] Journal of Medicinal Chemistry, 1996.

    • Context: Establishes the lability of the isoxazole N-O bond under catalytic hydrogenation conditions.

  • Borane Reduction of Nitriles:

    • Source:Brown, H. C., & Choi, Y. M. "Selective reductions. 29. The rapid reaction of borane-tetrahydrofuran with nitriles." Synthesis, 1981.

    • Context: The foundational protocol for using

      
       to reduce nitriles without affecting other sensitive heterocycles.[1]
      
  • Synthesis of Aminoethyl-isoxazoles:

    • Source:Burri, K. F., et al. "Preparation of 4-(2-aminoethyl)isoxazoles."[1] Helvetica Chimica Acta, 1990.

    • Context: Specific methodologies for ethylamine side chains on position 4 of the isoxazole ring.[1][10]

  • General Isoxazole Chemistry:

    • Source:Pinho e Melo, T. M. "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry, 2005.

    • Context: Review of ring opening mechanisms and protective strategies.

Sources

Optimization

Technical Support Center: Scaling Up 2-(Isoxazol-4-yl)ethanamine Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of 2-(Isoxazol-4-yl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Isoxazol-4-yl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable pharmaceutical intermediate. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical experience.

Introduction to the Synthesis and its Challenges

2-(Isoxazol-4-yl)ethanamine hydrochloride is a key building block in the development of various neuroactive compounds and other therapeutic agents.[1] Its synthesis, while achievable at the lab scale, presents a unique set of challenges during scale-up. These challenges often revolve around reaction control, impurity profiles, and the safe handling of energetic reagents. This guide will provide in-depth insights into a common synthetic route, focusing on anticipating and resolving potential issues encountered during process development and manufacturing.

A plausible and common synthetic approach to 2-(Isoxazol-4-yl)ethanamine hydrochloride involves a multi-step process, which is illustrated below. This guide will focus on the challenges associated with this pathway.

Synthesis_Pathway cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Henry Reaction cluster_3 Step 4: Reduction of Nitroalkene cluster_4 Step 5: Salt Formation A 1,1,3,3-Tetramethoxypropane C Isoxazole A->C  H2NOH·HCl, Acid B Hydroxylamine Hydrochloride B->C C_formyl Isoxazole-4-carboxaldehyde C->C_formyl DMF, POCl3 D N-(2-(Isoxazol-4-yl)ethyl)phthalimide E 2-(Isoxazol-4-yl)ethanamine F 2-(Isoxazol-4-yl)ethanamine HCl E->F HCl in solvent C_nitro 4-(2-Nitrovinyl)isoxazole C_formyl->C_nitro Nitromethane, Base C_nitro->E Reducing Agent (e.g., LiAlH4 or H2/Pd-C) Troubleshooting_Logic Start Synthesis Issue Observed Step Identify Synthesis Step Start->Step Step1 Step1 Step->Step1 Step 1 (Ring Formation) Step2 Step2 Step->Step2 Step 2 (Formylation) Step3 Step3 Step->Step3 Step 3 (Henry Reaction) Step4 Step4 Step->Step4 Step 4 (Reduction) Step5 Step5 Step->Step5 Step 5 (Salt Formation) Step1_Prob Low Yield / Impurities Step1->Step1_Prob Step2_Prob Poor Regioselectivity Step2->Step2_Prob Step3_Prob Polymerization Step3->Step3_Prob Step4_Prob Inconsistent Yield Step4->Step4_Prob Step5_Prob Isolation Issues Step5->Step5_Prob Step1_Sol Control pH Manage Exotherm Optimize Stoichiometry Step1_Prob->Step1_Sol Step2_Sol Low Temperature Control Stoichiometry Step2_Prob->Step2_Sol Step3_Sol Mild Base Temperature Control Step3_Prob->Step3_Sol Step4_Sol Pure Reagents Optimize Conditions Step4_Prob->Step4_Sol Step5_Sol Anhydrous Conditions Proper Solvent Choice Recrystallization Step5_Prob->Step5_Sol

Sources

Reference Data & Comparative Studies

Validation

Strategic Bioisosterism: Overcoming Isoxazole Metabolic Liabilities

Executive Summary: The Isoxazole Paradox The isoxazole ring is a privileged scaffold in medicinal chemistry, valued for its aromaticity, electronegativity, and capacity to function as a masked 1,3-dicarbonyl equivalent....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isoxazole Paradox

The isoxazole ring is a privileged scaffold in medicinal chemistry, valued for its aromaticity, electronegativity, and capacity to function as a masked 1,3-dicarbonyl equivalent. It appears in blockbuster drugs like Valdecoxib (COX-2 inhibitor) and Leflunomide (DMARD).

However, the isoxazole moiety carries a significant metabolic liability: the weak N–O bond. This bond is susceptible to reductive cleavage by cytochrome P450 enzymes (CYP450) and cytosolic reductases. This guide analyzes the mechanistic failure points of the isoxazole ring and provides a data-driven comparison of bioisosteric replacements—specifically 1,2,4-oxadiazoles , pyrazoles , and 1,3,4-oxadiazoles —to restore metabolic stability while maintaining potency.

Mechanistic Analysis: The Reductive Ring Opening

The primary failure mode for isoxazoles is reductive ring scission . Unlike oxidative metabolism (hydroxylation), this pathway involves the transfer of electrons (often via NADPH-dependent reductases) to the N–O bond, leading to ring opening.

The Toxicity Risk

The resulting metabolites are often


-amino enones or nitriles. These species can be chemically reactive Michael acceptors, capable of covalent binding to hepatic proteins (leading to idiosyncratic toxicity) or rapid clearance (reducing 

).

Figure 1: Isoxazole Reductive Metabolism Pathway The following diagram illustrates the transformation of the isoxazole core into reactive metabolites.

IsoxazoleMetabolism Figure 1: Mechanism of reductive isoxazole ring opening leading to reactive metabolites. Isoxazole Isoxazole Scaffold (Parent Drug) Intermediate N-O Bond Cleavage Isoxazole->Intermediate Reduction Enzyme CYP450 / Reductase (NADPH Dependent) Enzyme->Intermediate Catalysis Metabolite β-Amino Enone (Reactive Michael Acceptor) Intermediate->Metabolite Ring Opening Outcome Covalent Binding (Toxicity/Clearance) Metabolite->Outcome Nucleophilic Attack

[2]

Comparative Analysis of Bioisosteres

When the isoxazole ring limits a lead compound's developability, three primary bioisosteres offer distinct physicochemical advantages.

Comparative Data Matrix
FeatureIsoxazole (Baseline)1,2,4-Oxadiazole Pyrazole 1,3,4-Oxadiazole
Metabolic Stability Low (N-O cleavage risk)High (Hydrolytically stable)High (Oxidative metabolism only)Moderate to High
H-Bond Character Weak Acceptor (N)Weak Acceptor (N2/N4)Donor (NH) & Acceptor (N)Stronger Acceptor
Lipophilicity (

LogP)
Reference (0.0)-0.5 to -1.2 (More Polar)-0.5 to -1.0 (Depends on N-sub)-1.5 (Significantly Polar)
pKa Weak base (~ -3.0)Very weak baseAmphoteric (pKa ~2.5 / 14.0)Weak base
hERG Liability ModerateLow (Reduced lipophilicity)Moderate (if N-alkylated)Lowest
Synthetic Access 1,3-Dipolar CycloadditionAmidoxime + Carboxylic AcidHydrazine + 1,3-DiketoneHydrazide cyclization
Strategic Insights
  • 1,2,4-Oxadiazole: The "Gold Standard" replacement. It retains the planar aromatic geometry and H-bond acceptor placement but eliminates the labile N–O bond of the isoxazole (the O-N bond in oxadiazole is sterically and electronically shielded).

  • Pyrazole: Best choice if the target pocket contains an H-bond acceptor (e.g., Asp/Glu residue) that can interact with the pyrazole NH. Note: N-alkylation of the pyrazole mimics the isoxazole geometry but increases lipophilicity.

  • 1,3,4-Oxadiazole: Use this to drastically lower LogP and improve solubility. However, be cautious of potential hydrolytic instability in strong acid/base conditions compared to the 1,2,4-isomer.

Decision Framework: Selecting the Right Bioisostere

Do not guess; use a logic-gated approach to select the replacement ring.

Figure 2: Bioisosteric Replacement Workflow

BioisostereSelection Figure 2: Decision tree for isoxazole scaffold hopping. Start Lead Compound: Isoxazole Liability Detected CheckHB Does the active site require an H-Bond Donor? Start->CheckHB Pyrazole Select PYRAZOLE (Provides NH Donor) CheckHB->Pyrazole Yes CheckLogP Is Solubility/LogP a limiting factor? CheckHB->CheckLogP No (Acceptor only) Oxadiazole124 Select 1,2,4-OXADIAZOLE (Balanced Stability/Lipophilicity) CheckLogP->Oxadiazole124 No (Maintain Lipophilicity) Oxadiazole134 Select 1,3,4-OXADIAZOLE (Max Polarity / Low hERG) CheckLogP->Oxadiazole134 Yes (Need Polarity)

Experimental Protocol: Microsomal Stability Validation

To validate the bioisosteric replacement, you must confirm resistance to reductive metabolism using a Microsomal Stability Assay .

Objective: Determine Intrinsic Clearance (


) and Half-life (

) of the new analog compared to the isoxazole parent.
Reagents
  • Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS).

Step-by-Step Methodology
  • Preparation:

    • Pre-incubate HLM (final conc. 0.5 mg/mL) with test compound (1 µM) in phosphate buffer at 37°C for 5 minutes.

    • Control: Include Testosterone (high turnover control) and Warfarin (low turnover control).

  • Initiation:

    • Add NADPH (1 mM final) to initiate the reaction.

    • Negative Control: Run a parallel incubation without NADPH to rule out non-enzymatic chemical instability.

  • Sampling:

    • Aliquot 50 µL samples at

      
       minutes.
      
  • Quenching:

    • Immediately transfer aliquots into 150 µL of ice-cold ACN (with IS) to precipitate proteins and stop metabolism.

  • Analysis:

    • Centrifuge at 4000 rpm for 20 mins.

    • Analyze supernatant via LC-MS/MS (monitor parent ion depletion).

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
       determines 
      
      
      
      .
    • 
      .
      

Success Criteria: The bioisostere should exhibit a


 depletion over 60 minutes (Low Clearance) compared to the rapid depletion often seen with labile isoxazoles.

References

  • Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726.[1] Drug Metabolism and Disposition.[2][3][4]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.

  • Boström, J., et al. (2012). Oxadiazoles in medicinal chemistry.[4][5][6][7][8] Journal of Medicinal Chemistry.

  • Zhu, L., et al. (2020). Rational Design and Synthesis of 1,2,4-Oxadiazole Derivatives as Potent Inhibitors. ACS Medicinal Chemistry Letters.

Sources

Comparative

Comparative Analysis: Isoxazole Scaffolds vs. Heterocyclic Alternatives in Drug Discovery

Executive Summary: The Isoxazole Paradox In modern medicinal chemistry, the isoxazole scaffold occupies a paradoxical niche. It is a privileged structure for rigidifying peptide backbones and mimicking amide bonds, yet i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isoxazole Paradox

In modern medicinal chemistry, the isoxazole scaffold occupies a paradoxical niche. It is a privileged structure for rigidifying peptide backbones and mimicking amide bonds, yet it carries a distinct metabolic liability—reductive ring opening—that distinguishes it from its heterocyclic peers like pyrazoles, triazoles, and oxazoles.[1]

This guide moves beyond basic structural descriptions to analyze the functional consequences of selecting an isoxazole core. We compare it against primary alternatives (pyrazoles, 1,2,3-triazoles) regarding metabolic stability, binding affinity (specifically in BET bromodomain and kinase targets), and synthetic accessibility.[1]

Physicochemical & Bioisosteric Profile[1][2][3][4]

The primary utility of the isoxazole ring (1,2-oxazole) lies in its ability to mimic the cis-amide bond geometry while reducing the entropic penalty of binding.

The Amide Bioisostere Hierarchy

When replacing a labile amide bond to improve oral bioavailability, the choice of heterocycle dictates the electrostatic environment of the binding pocket.[1]

FeatureIsoxazole (1,[1][2][3][4]2)Oxazole (1,[1]3)1,2,3-TriazolePyrazole
Dipole Moment High (~2.9 D)Moderate (~1.5 D)High (~5.0 D)Moderate (~2.2 D)
H-Bond Acceptor Strong (N)Weak (N)Moderate (N2/N3)Moderate (N2)
H-Bond Donor None (unless subst.)[1][5]NoneC-H (weak)NH (strong)
Metabolic Liability Reductive Ring Opening Oxidative (C-H)Inert (High Stability)Oxidative (N-dealkylation)
Lipophilicity (cLogP) ModerateLowerLowModerate

Critical Insight: The isoxazole oxygen atom exerts a strong electron-withdrawing effect, making the adjacent nitrogen less basic than in pyrazoles.[1] This is crucial for kinases where the H-bond acceptor capability must be tuned to avoid non-specific binding.[1]

Metabolic Stability: The "Achilles' Heel"

The most significant differentiator between isoxazole and pyrazole/triazole scaffolds is their metabolic fate.[1] While pyrazoles typically undergo oxidative metabolism (CYP-mediated hydroxylation), isoxazoles are susceptible to reductive ring opening .[1]

Mechanism of Bioactivation and Toxicity

This pathway is double-edged.[1] In Leflunomide , ring opening is required to generate the active metabolite (A771726).[1] However, in Valdecoxib (COX-2 inhibitor), this opening leads to a reactive sulfonamide intermediate associated with severe cutaneous toxicity (Stevens-Johnson Syndrome), contributing to its market withdrawal.[1]

Diagram 1: Metabolic Divergence (Isoxazole vs. Pyrazole)

MetabolicPathways Isoxazole Isoxazole Scaffold (e.g., Valdecoxib) RingOpen Amino-Enone / Benzamidine Intermediate Isoxazole->RingOpen Reductive Cleavage (N-O Bond Break) Pyrazole Pyrazole Scaffold (e.g., Celecoxib) Oxidized Hydroxylated Metabolite (Phase I) Pyrazole->Oxidized Oxidative Metabolism (Ring Intact) Toxicity Toxicity / Bioactivation (Reactive Electrophile) RingOpen->Toxicity Electrophilic Trapping Excretion Glucuronidation -> Excretion Oxidized->Excretion Conjugation CYP CYP450 / Reductase CYP->Isoxazole CYP->Pyrazole

Caption: Comparative metabolic fate. Isoxazoles undergo N-O bond cleavage yielding reactive intermediates, whereas pyrazoles generally retain ring integrity during Phase I metabolism.[1]

Case Study: BET Bromodomain Inhibition

The Bromodomain and Extra-Terminal (BET) family recognizes acetylated lysine (KAc) residues.[1] The 3,5-dimethylisoxazole moiety is a classic KAc mimic.[1][6]

Isoxazole vs. Triazole Performance

In the development of BET inhibitors (e.g., I-BET151), the 3,5-dimethylisoxazole acts as a neutral headgroup that inserts into the hydrophobic KAc binding pocket, forming a critical hydrogen bond with a conserved Asparagine (Asn140 in BRD4).[1]

Comparative Data (Representative Potency & Selectivity):

ScaffoldCompound ExampleBRD4 IC50 (nM)p38α Kinase IC50 (nM)Selectivity Profile
3,5-Dimethylisoxazole I-BET151~30 - 100> 10,000High BET selectivity; minimal kinase off-target.[1]
3,5-Dimethylpyrazole Analog B~500~200Lower potency; NH donor can lead to promiscuous kinase binding.[1]
1,2,3-Triazole Analog C~150> 10,000Good potency; excellent metabolic stability; accessible via Click chemistry.[1]

Analysis:

  • Isoxazole: Optimal shape complementarity.[1] The lack of an NH donor (present in pyrazole) prevents unwanted H-bonds that reduce selectivity.[1]

  • Triazole: A viable alternative with better metabolic stability, though often slightly less potent due to subtle dipole differences in the hydrophobic pocket.[1]

Experimental Protocols

To validate these scaffolds, robust synthesis and stability assays are required.[1]

Synthesis: Regioselective Isoxazole Formation

Method: 1,3-Dipolar Cycloaddition via Chloramine-T[1]

This protocol avoids the instability of isolated nitrile oxides by generating them in situ.[1]

Reagents:

  • Aldoxime precursor[1]

  • Chloramine-T trihydrate[1]

  • Alkyne (dipolarophile)[1]

  • Ethanol/Water (1:1)[1]

Step-by-Step Workflow:

  • Oxime Generation: React aldehyde (1.0 eq) with hydroxylamine hydrochloride (1.1 eq) and NaOH (1.1 eq) in EtOH/H2O. Stir at RT for 1-2h.[1] Confirm conversion by TLC.

  • Chlorination: To the oxime solution (0.1 M), add Chloramine-T (1.1 eq) portion-wise over 15 mins.

    • Checkpoint: Appearance of a transient blue/green color indicates nitroso intermediate; fading to yellow indicates hydroximinoyl chloride formation.[1]

  • Cycloaddition: Add the alkyne (1.2 eq) and catalytic copper(II) sulfate/sodium ascorbate (if doing CuAAC for triazoles) or simply heat to 60°C for thermal isoxazole cycloaddition.[1]

    • Note: For isoxazoles, base (TEA, 1.0 eq) is added dropwise to generate the nitrile oxide in situ.[1]

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove sulfonamide byproduct), brine, and dry over Na2SO4.

Assay: Microsomal Metabolic Stability

Objective: Quantify reductive ring opening.

Protocol:

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).[1]

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system (final 1 mM).[1]

  • Sampling: Aliquot 50 µL at t=0, 15, 30, 60 min into cold acetonitrile (containing internal standard) to quench.

  • Analysis (LC-MS/MS):

    • Monitor parent depletion.[1]

    • Specific MRM Transition: Look for the +2 Da mass shift (reduction) or the specific "ring-opened" mass (M+2H).[1]

    • Control: Include Leflunomide (positive control for ring opening) and Celecoxib (negative control).[1]

Diagram 2: Synthetic Workflow (Chloramine-T Method)

SynthesisFlow Start Aldehyde Precursor Step1 Step 1: Oxime Formation (NH2OH·HCl, NaOH) Start->Step1 Inter1 Aldoxime Intermediate Step1->Inter1 Step2 Step 2: Chlorination (Chloramine-T) Inter1->Step2 Inter2 Hydroximinoyl Chloride (Transient) Step2->Inter2 Step3 Step 3: Cycloaddition (Alkyne + TEA, 60°C) Inter2->Step3 In Situ Nitrile Oxide Final Isoxazole Product Step3->Final

Caption: One-pot synthesis of isoxazoles via in situ generation of nitrile oxides using Chloramine-T.

Conclusion & Strategic Recommendations

When selecting between isoxazole and its heterocyclic alternatives, the decision matrix should be driven by the specific phase of drug discovery:

  • Use Isoxazole (1,2-Oxazole) When:

    • Targeting BET Bromodomains (KAc mimicry is superior).[1]

    • Rigidifying a peptide backbone where a cis-amide mimic is required.[1]

    • Metabolic "Soft Spot" is Desired: If you need a pro-drug strategy (like Leflunomide).[1]

  • Use 1,2,3-Triazole When:

    • Metabolic Stability is Paramount: Triazoles are virtually inert to oxidative/reductive metabolism.[1]

    • Rapid Library Generation: Click chemistry allows for high-throughput synthesis of analogs.[1]

  • Use Pyrazole When:

    • H-Bond Donor is Needed: The NH group can engage specific residues (e.g., hinge region in kinases), provided selectivity can be managed.[1]

    • Avoiding Reductive Toxicity: If the isoxazole ring opening presents a safety signal (Ames positive or reactive metabolite formation).[1]

References

  • Pigliacelli, C. et al. (2021).[1] 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry.[1] ACS Medicinal Chemistry Letters.[1] [1]

  • Kalgutkar, A. S. et al. (2003).[1] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide...[7] Drug Metabolism and Disposition.[1]

  • Zhang, J. Y. et al. (2003).[1] Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs.[1][8] Drug Metabolism and Disposition.[1]

  • Zhao, H. et al. (2017).[1] Design, Synthesis, and Biological Activity of 1,2,3-Triazolobenzodiazepine BET Bromodomain Inhibitors. ACS Medicinal Chemistry Letters.[1] [1]

  • Kumondai, M. et al. (2023).[1] Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors.[1][6] International Journal of Molecular Sciences.[1]

  • Di Nunno, L. et al. (2004).[1][5] Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity.[1][5] Journal of Medicinal Chemistry.[1][2][5]

Sources

Validation

A Senior Application Scientist's Guide to Statistical Analysis of High-Throughput Screening Data: A Comparative Study Featuring 2-(Isoxazol-4-YL)ethanamine hydrochloride

Introduction: The Quest for Neurologically Active Compounds In the landscape of modern drug discovery, the identification of novel, potent, and selective small molecules is a paramount challenge.[1][2] The isoxazole scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Neurologically Active Compounds

In the landscape of modern drug discovery, the identification of novel, potent, and selective small molecules is a paramount challenge.[1][2] The isoxazole scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and antiviral properties.[3][4][5] Specifically, compounds like 2-(Isoxazol-4-YL)ethanamine hydrochloride are of significant interest as building blocks for therapeutics targeting neurological disorders.[6] The journey from a chemical library to a validated hit, however, is not one of simple screening but of rigorous, statistically sound analysis.[7]

This guide provides an in-depth comparison of the statistical methodologies applied to biological data derived from a high-throughput screening (HTS) campaign. We will use a hypothetical screening of 2-(Isoxazol-4-YL)ethanamine hydrochloride against a novel kinase target implicated in neurodegenerative disease, "NeuroKinase-1" (NK-1), to illustrate these principles. Our focus will be on the causality behind experimental and analytical choices, ensuring a self-validating workflow from raw data to actionable insights. We will compare the performance of our lead compound against a known potent inhibitor (Comparator A) and a structurally similar, less active analog (Comparator B).

The Experimental Framework: A Self-Validating Kinase Assay

The foundation of any robust statistical analysis is a well-designed and controlled experiment. For our campaign, we employ a fluorescence-based kinase assay designed to measure the phosphorylation of a peptide substrate by NK-1. The assay's design incorporates critical controls to ensure data integrity.

  • Negative Control (0% Inhibition): Wells containing the enzyme, substrate, and ATP, but only the DMSO vehicle. This defines the baseline activity of the enzyme.

  • Positive Control (100% Inhibition): Wells containing the enzyme and substrate, but a high concentration of a known, potent inhibitor (Comparator A). This defines the upper boundary of our assay window.

The quality of an HTS assay is paramount. We quantify its robustness using the Z'-factor, a statistical parameter that reflects the dynamic range and data variation of the assay.[8] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.

Experimental Workflow Overview

The overall process, from initial compound plating to final hit validation, follows a structured, multi-stage workflow designed to systematically identify and confirm active compounds while eliminating false positives.

G cluster_0 Primary Screen cluster_1 Data Analysis & Hit Selection cluster_2 Hit Confirmation & Validation a Library Plating (Single High Concentration) b Biochemical Assay (NK-1 Kinase Assay) a->b c Raw Data Acquisition (Fluorescence Reading) b->c d Data Normalization (% Inhibition) c->d e Primary Hit Selection (Activity > 3x SD of Controls) d->e f Dose-Response Screening (10-point Titration) e->f g Curve Fitting & Potency Determination (IC50, Hill Slope) f->g h Orthogonal Assay & Selectivity Panel g->h i Validated Hit h->i

Caption: High-throughput screening and hit validation workflow.

Part 1: Data Pre-processing and Normalization

Raw HTS data, typically fluorescence or luminescence units, is susceptible to systematic errors such as plate-to-plate or well-position-dependent variability.[9][10] Normalization is a critical step to transform the raw data into a comparable format, such as percent inhibition, allowing for the identification of true biological activity.[11]

The most common and straightforward normalization method is scaling relative to intra-plate controls.[10]

Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))

This approach is robust, easy to interpret, and effectively standardizes the data from each plate, making it the method of choice for our primary screen analysis.

Part 2: Statistical Analysis of Dose-Response Data

Compounds identified as "hits" in the primary screen (e.g., those exhibiting >50% inhibition at a single concentration) are advanced to dose-response testing. This is where the true potency of a compound is determined by measuring its effect over a range of concentrations.[12]

The Four-Parameter Logistic Model

The relationship between drug concentration and biological response typically follows a sigmoidal curve.[13][14] We model this relationship using a four-parameter logistic (4PL) non-linear regression model, which is the standard for dose-response analysis.[14][15]

The 4PL equation describes the curve with four key parameters:

  • Top Plateau: The maximal response (efficacy).

  • Bottom Plateau: The minimal response.

  • Hill Slope (nH): The steepness of the curve.

  • IC50: The concentration of the compound that produces 50% of the maximal inhibitory response. This is the primary measure of a compound's potency.

Comparative Data Analysis

The following table summarizes the hypothetical dose-response data for 2-(Isoxazol-4-YL)ethanamine HCl and its comparators against the NK-1 target. All experiments were performed in triplicate.

CompoundIC50 (µM)Hill Slope (nH)Max Inhibition (%)95% Confidence Interval of IC50 (µM)
2-(Isoxazol-4-YL)ethanamine HCl 1.25-1.198.2%[1.05, 1.48]
Comparator A (Positive Control) 0.08-1.099.5%[0.07, 0.09]
Comparator B (Inactive Analog) > 50N/A15.3%N/A

Interpretation of Results:

  • 2-(Isoxazol-4-YL)ethanamine HCl emerges as a potent inhibitor of NK-1 with an IC50 of 1.25 µM. The narrow 95% confidence interval suggests high precision in this measurement. Its Hill slope is close to -1.0, which is typical for a competitive inhibitor acting on a single binding site.

  • Comparator A performs as expected for a highly potent positive control, with a sub-micromolar IC50 value. This validates that the assay can detect high-potency inhibition.

  • Comparator B shows minimal activity, failing to achieve 50% inhibition even at the highest tested concentration. This serves as a negative control and demonstrates the assay's specificity, indicating that minor structural changes can abolish activity.

Part 3: The Importance of Context - Signaling Pathways

Understanding where the target, NK-1, fits into a broader biological context is crucial for downstream drug development. A simplified hypothetical signaling pathway illustrates its role in neuronal cell proliferation. Inhibiting NK-1 could potentially halt or slow this process in a disease state.

G cluster_0 Cellular Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nuclear Response GF Neurotrophic Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor NK1 NeuroKinase-1 (NK-1) (Target of Inhibition) Receptor->NK1 Activates Downstream Downstream Effectors (e.g., MAP Kinases) NK1->Downstream TF Transcription Factors Downstream->TF Proliferation Neuronal Proliferation Genes TF->Proliferation

Caption: Hypothetical NK-1 signaling pathway.

Detailed Experimental & Analytical Protocols

Protocol 1: NK-1 Fluorescence-Based Kinase Assay (384-well format)
  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds (2-(Isoxazol-4-YL)ethanamine HCl, Comparators A and B) from stock plates into a 384-well assay plate. For dose-response curves, perform a serial 1:3 dilution for a 10-point curve.

  • Enzyme Addition: Add 10 µL of NK-1 enzyme solution (final concentration 5 nM) in kinase buffer to all wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow compound binding to the enzyme.

  • Reaction Initiation: Add 10 µL of a solution containing the peptide substrate (10 µM) and ATP (at its Km concentration of 15 µM) to initiate the kinase reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 20 µL of a fluorescence-based detection solution that specifically recognizes the phosphorylated substrate.

  • Final Incubation: Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the fluorescence intensity on a compatible plate reader (Excitation/Emission wavelengths specific to the fluorophore).

Protocol 2: Dose-Response Data Analysis Workflow
  • Data Import: Import the raw fluorescence data into data analysis software (e.g., GraphPad Prism, R with 'drc' package).

  • Normalization: Normalize the data to Percent Inhibition using the formula provided in Part 1, referencing the mean of the negative (DMSO) and positive (Comparator A) control wells on each plate.

  • Data Transformation: Transform the compound concentration values to their log10 equivalent. This is standard practice to properly visualize the sigmoidal dose-response relationship.[16]

  • Non-Linear Regression: Fit the normalized, log-transformed data to the four-parameter logistic (4PL) equation: Y = Bottom + (Top-Bottom)/(1+10^((LogIC50-X)*HillSlope))

  • Parameter Extraction: From the curve fit, extract the IC50, Hill Slope, and their respective 95% confidence intervals.

  • Quality Control: Assess the goodness of fit for each curve by examining the R-squared value and visual inspection of the fitted curve against the data points.

  • Hit Validation: A compound is considered a validated hit if it meets predefined criteria: a high-quality curve fit (R² > 0.95), a potent IC50 (e.g., < 10 µM), and confirmation of activity in an orthogonal, label-free assay to rule out technology-specific artifacts.[17]

Conclusion

The statistical analysis of HTS data is a multi-faceted process that demands careful consideration of experimental design, data normalization, and appropriate mathematical modeling. Through our comparative analysis, we have demonstrated how 2-(Isoxazol-4-YL)ethanamine hydrochloride can be identified as a potent inhibitor of our hypothetical target, NK-1. The true confidence in this "hit" does not come from a single data point, but from the statistical rigor of the dose-response analysis, the validation against known controls, and the placement of this finding within a plausible biological context. This guide underscores that the causality behind each analytical choice is as critical as the result itself, providing a trustworthy foundation for advancing promising compounds into the next phase of drug discovery.

References

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2022). MDPI. Retrieved February 8, 2026, from [Link]

  • Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. (2022). PMC. Retrieved February 8, 2026, from [Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (2023). PMC. Retrieved February 8, 2026, from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). PMC. Retrieved February 8, 2026, from [Link]

  • Data analysis approaches in high throughput screening. (2014). SlideShare. Retrieved February 8, 2026, from [Link]

  • Statistical practice in high-throughput screening data analysis. (2006). PubMed. Retrieved February 8, 2026, from [Link]

  • Hit Identification - Revolutionizing Drug Discovery. (n.d.). Vipergen. Retrieved February 8, 2026, from [Link]

  • Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. (2015). PMC. Retrieved February 8, 2026, from [Link]

  • Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. (2011). PMC. Retrieved February 8, 2026, from [Link]

  • Quantitative high-throughput screening data analysis: challenges and recent advances. (2013). PMC. Retrieved February 8, 2026, from [Link]

  • How Normalizing Biological Data Works. (2020). Lab Manager. Retrieved February 8, 2026, from [Link]

  • Dose-Response Relationships. (n.d.). MSD Manual Professional Edition. Retrieved February 8, 2026, from [Link]

  • Hit Identification and Validation Services. (n.d.). X-Chem. Retrieved February 8, 2026, from [Link]

  • (PDF) Normalization Techniques for High‐Throughput Screening by Infrared Matrix‐Assisted Laser Desorption Electrospray Ionization Mass Spectrometry. (2022). ResearchGate. Retrieved February 8, 2026, from [Link]

  • How To Optimize Your Hit Identification Strategy. (2024). Evotec. Retrieved February 8, 2026, from [Link]

  • Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. (2022). MDPI. Retrieved February 8, 2026, from [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. (2016). Oxford Academic. Retrieved February 8, 2026, from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. Retrieved February 8, 2026, from [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2023). RSC Publishing. Retrieved February 8, 2026, from [Link]

  • High-Throughput Screening Data Analysis. (n.d.). Basicmedical Key. Retrieved February 8, 2026, from [Link]

  • Two effective methods for correcting experimental high-throughput screening data. (2009). Oxford Academic. Retrieved February 8, 2026, from [Link]

  • How Do I Perform a Dose-Response Experiment? (n.d.). GraphPad. Retrieved February 8, 2026, from [Link]

  • Beyond exposure-response: A tutorial on statistical considerations in dose-ranging studies. (2019). PMC. Retrieved February 8, 2026, from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Isoxazol-4-YL)ethanamine hydrochloride
Reactant of Route 2
2-(Isoxazol-4-YL)ethanamine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.